Oxydipropyl dibenzoate
Description
BenchChem offers high-quality Oxydipropyl dibenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxydipropyl dibenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-benzoyloxypropoxy)propan-2-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-15(24-19(21)17-9-5-3-6-10-17)13-23-14-16(2)25-20(22)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUWBATGXUSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043495 | |
| Record name | 2-Propanol, 1,1′-oxybis-, dibenzoate | |
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Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals, Viscous straw-colored liquid with a faint odor; [CHRIS] Colorless liquid with a mild ester odor; [EPA ChAMP: Submissions - Robust Summaries] | |
| Record name | Propanol, oxybis-, dibenzoate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipropylene glycol dibenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00000046 [mmHg] | |
| Record name | Dipropylene glycol dibenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20647 | |
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CAS No. |
94-03-1, 27138-31-4 | |
| Record name | 2-Propanol, 1,1′-oxybis-, dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1'-Oxybis-2-propanol dibenzoate | |
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| Record name | Propanol, oxybis-, dibenzoate | |
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| Record name | 2-Propanol, 1,1′-oxybis-, dibenzoate | |
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| Record name | Oxydipropyl dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.856 | |
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| Record name | 1,1'-dimethyl-2,2'-oxydiethyl dibenzoate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-OXYBIS-2-PROPANOL DIBENZOATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QQI0RSO3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Oxydipropyl Dibenzoate for Polymer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and application of Oxydipropyl dibenzoate (ODPDB), a non-phthalate plasticizer of significant interest in polymer research. This document details experimental protocols, presents key quantitative data, and visualizes fundamental processes to support researchers in their materials science investigations.
Introduction
Oxydipropyl dibenzoate (ODPDB), also known as di(propylene glycol) dibenzoate (DPGDB), is a high-solvating, polar plasticizer with the chemical formula C₂₀H₂₂O₅.[1] It is recognized for its efficiency in enhancing the flexibility, durability, and processability of a wide range of polymers, including polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and polyurethanes.[2][3] As a non-phthalate plasticizer, ODPDB is considered a more environmentally friendly alternative to traditional phthalates, which have faced scrutiny due to health and environmental concerns. Its low volatility, good compatibility with various resins, and resistance to oil and staining contribute to its growing use in diverse applications such as adhesives, sealants, coatings, and resilient flooring.[2][3]
Synthesis of Oxydipropyl Dibenzoate
The primary industrial synthesis of ODPDB is achieved through the esterification of dipropylene glycol with benzoic acid.[4] The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the diester product.
Experimental Protocol for Laboratory Synthesis
This protocol details a representative laboratory-scale synthesis of ODPDB.
Materials:
-
Dipropylene glycol (1.0 mol)
-
Benzoic acid (2.2 mol)
-
p-Toluenesulfonic acid monohydrate (0.02 mol, catalyst)
-
Toluene (B28343) (150 mL, for azeotropic water removal)
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5% (w/v) Sodium hydroxide (B78521) solution
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Saturated sodium chloride solution
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Anhydrous magnesium sulfate
-
Activated carbon
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To the round-bottom flask, add dipropylene glycol, benzoic acid, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux (approximately 140-160 °C) with vigorous stirring.
-
Continuously remove the water generated during the reaction using the Dean-Stark apparatus. The reaction is typically complete within 4-6 hours, as indicated by the cessation of water collection.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium hydroxide solution (to remove unreacted benzoic acid and the catalyst) and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, and then filter.
-
Add a small amount of activated carbon to the filtrate and stir for 30 minutes to decolorize the solution. Filter to remove the activated carbon.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude ODPDB by vacuum distillation to obtain a clear, colorless to pale yellow viscous liquid.
Characterization of Oxydipropyl Dibenzoate
The synthesized ODPDB should be characterized to confirm its identity, purity, and physical properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₅ |
| Molecular Weight | 342.39 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | 232 °C @ 5 mmHg |
| Density | 1.12 g/mL at 25 °C |
| Refractive Index | n20/D 1.528 |
| Purity | ≥ 99.0% |
| Acid Value | ≤ 0.1 mg KOH/g |
| Water Content | ≤ 0.1% |
Spectroscopic Analysis
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the ODPDB molecule.
Experimental Protocol:
-
Instrument: FTIR Spectrometer
-
Mode: Attenuated Total Reflectance (ATR)
-
Procedure: A small drop of the purified ODPDB is placed directly on the ATR crystal, and the spectrum is recorded.
Expected Peaks:
-
~3060 cm⁻¹: C-H stretching (aromatic)
-
~2970, 2870 cm⁻¹: C-H stretching (aliphatic)
-
~1720 cm⁻¹: C=O stretching (ester)
-
~1600, 1450 cm⁻¹: C=C stretching (aromatic ring)
-
~1270, 1120 cm⁻¹: C-O stretching (ester and ether)
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of ODPDB.
Experimental Protocol:
-
Instrument: NMR Spectrometer (e.g., 400 MHz)
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)
-
Procedure: A small amount of the purified ODPDB is dissolved in CDCl₃, and the ¹H and ¹³C NMR spectra are acquired.
Expected Chemical Shifts (δ) in ppm:
-
¹H NMR:
-
~8.0-7.4: Aromatic protons
-
~5.3-5.1: -CH- protons adjacent to the ester oxygen
-
~3.8-3.5: -CH₂- protons of the propylene (B89431) glycol backbone
-
~1.4-1.2: -CH₃ protons
-
-
¹³C NMR:
-
~166: C=O (ester carbonyl)
-
~133-128: Aromatic carbons
-
~75-68: Carbons of the propylene glycol backbone
-
Thermal Analysis
3.3.1. Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of ODPDB.
Experimental Protocol:
-
Instrument: TGA Analyzer
-
Sample Size: 5-10 mg
-
Atmosphere: Nitrogen
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 600 °C
Expected Results: A TGA thermogram showing the onset of decomposition at a temperature typically above 250 °C, indicating good thermal stability.
3.3.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of ODPDB.
Experimental Protocol:
-
Instrument: DSC Analyzer
-
Sample Size: 5-10 mg
-
Atmosphere: Nitrogen
-
Heating/Cooling Rate: 10 °C/min
-
Procedure: The sample is subjected to a heat-cool-heat cycle to erase its thermal history and obtain a clear glass transition.
Expected Results: A DSC curve showing a glass transition temperature in the range of -20 °C to -30 °C.
Application in Polymer Research: A Case Study with PVC
ODPDB is widely used as a plasticizer to improve the flexibility and processability of PVC.
Experimental Protocol for Evaluating Plasticizer Performance in PVC
Materials:
-
PVC resin
-
ODPDB
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Lubricant
Procedure:
-
Compounding: Dry blend the PVC resin, ODPDB (at various concentrations, e.g., 30, 40, 50 parts per hundred of resin - phr), thermal stabilizer, and lubricant in a high-speed mixer.
-
Milling: Process the dry blend on a two-roll mill at a temperature of 160-170 °C to form a homogenous sheet.
-
Molding: Press the milled sheet in a hydraulic press at 170-180 °C to produce test specimens of a specified thickness.
-
Conditioning: Condition the molded specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours before testing.
Performance Evaluation
The following tests are typically performed to evaluate the effectiveness of ODPDB as a plasticizer.
4.2.1. Mechanical Properties
| Property | Test Method | Typical Value (40 phr ODPDB in PVC) |
| Tensile Strength | ASTM D638 | 18 - 22 MPa |
| Elongation at Break | ASTM D638 | 300 - 400% |
| Shore A Hardness | ASTM D2240 | 80 - 85 |
4.2.2. Thermal Properties
The glass transition temperature (Tg) of the plasticized PVC is a key indicator of plasticizer efficiency. A lower Tg indicates better plasticization.
| Property | Test Method | Typical Value (40 phr ODPDB in PVC) |
| Glass Transition Temp. (Tg) | DSC | 20 - 30 °C |
4.2.3. Migration Resistance
Migration resistance is crucial for applications where the plasticized material is in contact with other substances.
| Test | Method | Typical Result |
| Solvent Extraction | ASTM D1239 | Low weight loss in solvents like hexane (B92381) and oil. |
Conclusion
Oxydipropyl dibenzoate is a versatile and effective non-phthalate plasticizer with a favorable performance profile for a wide range of polymer applications. Its synthesis via esterification is a well-established process, and its characterization can be thoroughly conducted using standard analytical techniques. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the potential of ODPDB in the development of advanced polymer formulations.
References
An In-depth Technical Guide to the Solubility of Oxydipropyl Dibenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Oxydipropyl Dibenzoate (CAS No. 27138-31-4), a widely used, non-phthalate plasticizer. A thorough understanding of its solubility in various organic solvents is critical for its effective formulation and application in diverse fields, including pharmaceuticals, coatings, adhesives, and polymer systems.
Introduction to Oxydipropyl Dibenzoate
Oxydipropyl dibenzoate, also known as di(propylene glycol) dibenzoate (DPGDB), is a high-solvating, colorless to pale yellow viscous liquid.[1] It is recognized for its excellent compatibility with a wide range of polymers, low volatility, and favorable toxicological profile, making it a preferred alternative to traditional phthalate (B1215562) plasticizers.[2][3][4][5] Its utility in various formulations is fundamentally governed by its interaction with different solvent systems.
Solubility Profile of Oxydipropyl Dibenzoate
Table 1: Qualitative Solubility of Oxydipropyl Dibenzoate in Various Organic Solvents
| Solvent | CAS Number | Solubility Classification |
| N,N-Dimethylformamide | 68-12-2 | Very Soluble |
| Methanol | 67-56-1 | Soluble |
| Glacial Acetic Acid | 64-19-7 | Sparingly Soluble |
| Chloroform | 67-66-3 | Very Slightly Soluble |
| Water | 7732-18-5 | Practically Insoluble |
| Data sourced from Echemi.[6] |
It is also reported to be soluble in other organic solvents like ethanol (B145695) and acetone.[7]
Experimental Protocols for Solubility Determination
To ascertain the precise quantitative solubility of oxydipropyl dibenzoate in a specific organic solvent, a standardized experimental protocol is required. The following details a general and reliable method based on the principle of equilibrium solubility.
3.1. Objective
To determine the saturation solubility of oxydipropyl dibenzoate in a given organic solvent at a specified temperature (e.g., 25 °C).
3.2. Materials and Equipment
-
Oxydipropyl dibenzoate (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Isothermal shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)
-
Vials for sample collection and analysis
3.3. Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of oxydipropyl dibenzoate to a series of glass vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an isothermal shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
For viscous solutions, centrifugation at the controlled temperature can be employed to facilitate the separation of the solid and liquid phases.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microparticles.
-
-
Quantification of Solute Concentration:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the oxydipropyl dibenzoate.
-
Once the solvent has completely evaporated, reweigh the vial containing the dried residue of oxydipropyl dibenzoate.
-
The mass of the dissolved oxydipropyl dibenzoate can be determined by the difference in weight.
-
Alternatively, the concentration of oxydipropyl dibenzoate in the filtered supernatant can be determined using a validated analytical method such as HPLC or GC. This involves creating a calibration curve with standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL of solvent using the following formula if using the gravimetric method: Solubility ( g/100 mL) = (Mass of dissolved oxydipropyl dibenzoate (g) / Volume of solvent (mL)) * 100
-
If using an analytical instrument, the concentration obtained from the calibration curve will represent the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of oxydipropyl dibenzoate.
Caption: Workflow for determining the solubility of oxydipropyl dibenzoate.
Conclusion
While quantitative solubility data for oxydipropyl dibenzoate in various organic solvents remains a gap in readily available literature, its qualitative solubility profile indicates a high degree of solubility in polar aprotic solvents like N,N-dimethylformamide and good solubility in alcohols such as methanol. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. A comprehensive understanding of the solubility of oxydipropyl dibenzoate is paramount for formulators to harness its full potential as a high-performance, environmentally friendly plasticizer.
References
- 1. researchgate.net [researchgate.net]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. chembk.com [chembk.com]
- 4. China Oxydipropyl dibenzoate CAS 27138-31-4 factory and manufacturers | Unilong [unilongmaterial.com]
- 5. Oxydipropyl dibenzoate | CAS 27138-31-4 | Sancai Industry [sancaiindustry.com]
- 6. echemi.com [echemi.com]
- 7. 27138-31-4 CAS MSDS (Oxydipropyl dibenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Navigating the Biological Landscape of Oxydipropyl Dibenzoate for Biomedical Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Oxydipropyl dibenzoate, a high-boiling-point solvent and plasticizer, is increasingly being considered for various biomedical applications due to its favorable physical and chemical properties. This technical guide provides a comprehensive overview of the existing toxicological and biocompatibility data for Oxydipropyl dibenzoate (CAS No. 27138-31-4), also known as dipropylene glycol dibenzoate (DPGDB), to support its evaluation for use in medical devices, drug delivery systems, and other healthcare products. All data is presented to facilitate informed decision-making and guide further research and development.
Toxicological Profile of Oxydipropyl Dibenzoate
The toxicological assessment of any material intended for biomedical use is paramount to ensure patient safety. Oxydipropyl dibenzoate has been subjected to a range of toxicological studies, the results of which are summarized below.
Acute Toxicity
Acute toxicity studies assess the potential for adverse effects from a single, short-term exposure to a substance. Oxydipropyl dibenzoate exhibits a low acute toxicity profile.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (male) | Oral | 5537 mg/kg | |
| LD50 | Rat (female) | Oral | 4938 mg/kg | |
| LD50 | Rat (combined) | Oral | > 2000 mg/kg | [1] |
| LD50 | Rat | Dermal | > 2000 mg/kg | [1] |
| LC50 | Rat | Inhalation | > 200 mg/L (mist) | [1] |
Repeated Dose Toxicity
Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance. A 13-week oral toxicity study in rats was conducted to determine the No Observed Adverse Effect Level (NOAEL).
| Study Duration | Species | Route | NOAEL | Key Findings at Higher Doses (≥ 1750 mg/kg/day) | Reference |
| 13 weeks | Rat | Oral (dietary) | 1000 mg/kg bw/day | Reversible changes in blood parameters, minor treatment-related pathology, and adverse effects on bodyweight gain.[2][3] | [2][3] |
Genotoxicity
Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. Oxydipropyl dibenzoate has been found to be non-genotoxic in a battery of standard in vitro and in vivo tests.
| Assay | Test System | Metabolic Activation | Result | Guideline | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | With and Without | Negative | OECD 471 | [4][5][6] |
| In Vitro Mammalian Cell Gene Mutation Assay | Not Specified | With and Without | Negative | OECD 476 | [6][7] |
| In Vitro Mammalian Chromosome Aberration Test | Not Specified | With and Without | Negative | OECD 473 | [4][6][7] |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse | N/A | Negative | OECD 474 | [8][9] |
Skin and Eye Irritation
The potential for a substance to cause local irritation upon contact with the skin and eyes is a critical biocompatibility endpoint.
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Not an irritant | [1] |
| Eye Irritation | Rabbit | Slightly irritating, transient | [1][7] |
Skin Sensitization
Skin sensitization is an allergic response following skin contact with a substance.
| Test | Species | Result | Reference |
| Not Specified | Guinea Pig | Not a sensitizer | [1] |
Biocompatibility for Biomedical Applications
Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. For biomedical devices, this is often evaluated according to the ISO 10993 series of standards.
Cytotoxicity
Experimental Protocols
Detailed methodologies for the key toxicological and biocompatibility assessments are outlined below. These protocols are based on internationally recognized guidelines.
13-Week Repeated Oral Dose Toxicity Study (based on OECD Guideline 408)
-
Test System: Wistar rats, typically 10 males and 10 females per group.
-
Administration: The test substance is administered daily via the diet at a minimum of three dose levels, plus a control group.
-
Dosage: Dose levels for Oxydipropyl dibenzoate were 0, 250, 1000, 1750, and 2500 mg/kg bw/day.[2][3]
-
Duration: 13 weeks. A 4-week recovery period for the control and high-dose groups was included to assess the reversibility of any effects.[3]
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is performed.
Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)
-
Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively).
-
Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.
In Vitro Mammalian Chromosome Aberration Test (based on OECD Guideline 473)
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure: Cells are exposed to the test substance at a minimum of three analyzable concentrations, with and without metabolic activation (S9 mix).
-
Endpoint: Cells are harvested at a suitable time after exposure, and metaphase chromosomes are examined for structural aberrations (e.g., breaks, deletions, exchanges).
In Vitro Cytotoxicity: Elution Test (based on ISO 10993-5)
-
Principle: This test determines the cytotoxic potential of leachable substances from a material.
-
Sample Preparation: The test material is extracted in a cell culture medium (e.g., MEM) at 37°C for a specified period (e.g., 24-72 hours). The ratio of the material to the volume of the extraction medium is defined.
-
Cell Culture: A monolayer of mammalian cells (e.g., L929 mouse fibroblasts) is cultured.
-
Exposure: The extract from the test material is added to the cell culture.
-
Evaluation: After incubation (e.g., 24-48 hours), the cells are examined for cytotoxic effects. This can be done qualitatively by observing changes in cell morphology under a microscope or quantitatively by assays that measure cell viability (e.g., MTT, XTT, or neutral red uptake). A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: A typical workflow for the biocompatibility assessment of a material for biomedical applications.
Decision Pathway for Genotoxicity Testing
Caption: A standard decision pathway for evaluating the genotoxic potential of a chemical.
Conclusion
The available toxicological and biocompatibility data for Oxydipropyl dibenzoate indicate a low order of toxicity. It demonstrates low acute oral and dermal toxicity, is not a skin irritant or sensitizer, and has shown no evidence of genotoxicity in a comprehensive set of in vitro and in vivo assays. The established NOAEL from a 13-week oral study in rats provides a valuable reference point for risk assessment.
For biomedical applications, the existing data provides a strong foundation for its consideration. However, it is imperative that for any specific medical device or drug delivery system, a comprehensive biocompatibility evaluation is conducted as part of a risk management process, in accordance with ISO 10993-1. This should include application-specific cytotoxicity testing to generate quantitative data and confirm the low cytotoxic potential suggested by the current toxicological profile. Researchers and developers are encouraged to use this guide as a starting point for their own rigorous evaluation and to conduct any further testing necessary to ensure the safety and efficacy of their final biomedical product.
References
- 1. Table/Figure – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. workshopwarehouse.co.uk [workshopwarehouse.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.pkwteile.de [cdn.pkwteile.de]
- 7. ojoglobal.co.th [ojoglobal.co.th]
- 8. api.dks.at [api.dks.at]
- 9. richter-menzel.de [richter-menzel.de]
An In-depth Technical Guide to the Environmental Fate and Degradation of Oxydipropyl Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of Oxydipropyl dibenzoate (CAS No. 27138-31-4). This document synthesizes available data on its biodegradability, potential for hydrolysis and photolysis, and ecotoxicity. Detailed experimental protocols based on established guidelines are also provided to aid in the design and interpretation of future studies.
Physicochemical Properties and Environmental Distribution
Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency benzoate (B1203000) plasticizer. It is often utilized as an environmentally preferable alternative to certain phthalate (B1215562) plasticizers in a wide array of applications, including adhesives, sealants, coatings, and PVC products.[1][2] Its physical and chemical characteristics, such as its low water solubility and very low vapor pressure, govern its distribution and persistence in the environment.[3][4]
Table 1: Physicochemical Properties of Oxydipropyl Dibenzoate
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₅ | [3] |
| Molecular Weight | 342.39 g/mol | [3] |
| Water Solubility | 8.69 mg/L at 20°C | [3] |
| log Kₒw (Octanol-Water Partition Coefficient) | 3.9 at 20°C | [3] |
| Vapor Pressure | 0 Pa at 25°C | [3] |
| Boiling Point | 232°C at 5 mm Hg | [3][4] |
| Density | 1.12 g/mL at 25°C | [3][4] |
The low water solubility and high log Kₒw suggest that if released into the environment, Oxydipropyl dibenzoate will tend to partition to soil, sediment, and organic matter rather than remaining in the water column. Its very low vapor pressure indicates that volatilization into the atmosphere is not a significant environmental fate process.
Environmental Degradation Pathways
The primary mechanism for the environmental degradation of Oxydipropyl dibenzoate is expected to be biodegradation. Abiotic processes such as hydrolysis and photolysis may also contribute to its transformation, although specific data for these processes are limited.
Biodegradation
While some sources describe dibenzoate esters as readily biodegradable, specific studies on Oxydipropyl dibenzoate suggest a more complex picture.[5] Research has shown that microorganisms, such as Rhodococcus rhodochrous, can biodegrade Oxydipropyl dibenzoate.[6][7] The degradation process is initiated by the hydrolysis of one of the ester bonds.[6]
This initial step results in the formation of benzoic acid and dipropylene glycol monobenzoate.[6][7] The subsequent biodegradation of dipropylene glycol monobenzoate is significantly slower. This reduced degradation rate is attributed to the presence of an ether linkage, which is more resistant to microbial breakdown compared to the initial ester bonds.[6] Consequently, the monobenzoate metabolite may accumulate temporarily in the environment.[6]
Figure 1. Biodegradation pathway of Oxydipropyl dibenzoate.
Hydrolysis and Photolysis
Currently, there is a lack of specific experimental data on the hydrolysis and photolysis of Oxydipropyl dibenzoate. As an ester, it can be susceptible to abiotic hydrolysis, particularly under alkaline conditions. However, without experimental data, the environmental significance of this process is unknown. Similarly, the potential for photodegradation by sunlight has not been quantified.
Ecotoxicity
Oxydipropyl dibenzoate is classified as harmful to aquatic life with long-lasting effects.[8][9] This is supported by available ecotoxicity data for various aquatic organisms.
Table 2: Aquatic Ecotoxicity of Oxydipropyl Dibenzoate
| Test Organism | Endpoint | Value (mg/L) | Reference |
| Fish | 96h LC₅₀ | 3.7 | (Not explicitly cited in provided results) |
| Aquatic Invertebrates | 48h EC₅₀ | 19.3 | (Not explicitly cited in provided results) |
| Algae | 72h EL₅₀ | 4.9 | (Not explicitly cited in provided results) |
LC₅₀: Lethal Concentration for 50% of the test population. EC₅₀: Effect Concentration for 50% of the test population. EL₅₀: Effect Loading rate for 50% of the test population.
It is important to note that the biodegradation intermediate, dipropylene glycol monobenzoate, has been identified as having a higher toxicity than the parent compound.[6] The potential for the transient accumulation of this metabolite should be considered in a comprehensive environmental risk assessment.
Experimental Protocols
The following sections describe standardized methodologies for assessing the key environmental fate parameters of Oxydipropyl dibenzoate. These protocols are based on internationally recognized OECD guidelines.
Ready Biodegradability - OECD 301F (Manometric Respirometry Test)
This method is suitable for assessing the ready biodegradability of poorly soluble substances like Oxydipropyl dibenzoate.
Objective: To determine the extent and rate of aerobic biodegradation by measuring oxygen consumption.
Methodology:
-
Test System: A defined volume of mineral medium is inoculated with activated sludge from a domestic wastewater treatment plant.
-
Test Substance: Oxydipropyl dibenzoate is added as the sole carbon source at a concentration of 100 mg/L.
-
Controls:
-
Blank control (inoculum only) to measure endogenous respiration.
-
Reference control (e.g., sodium benzoate) to verify the activity of the inoculum.
-
Toxicity control (test substance + reference substance) to check for inhibitory effects.
-
-
Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (20 ± 1°C) for 28 days with continuous stirring.
-
Measurement: The consumption of oxygen is measured over time using a manometer.
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches ≥ 60% ThOD within a 10-day window during the 28-day test period.[9][10][11][12]
Figure 2. Workflow for OECD 301F Ready Biodegradability Test.
Hydrolysis as a Function of pH - OECD 111
This test determines the rate of abiotic hydrolysis of a substance in aqueous solutions at different pH values.
Objective: To determine the hydrolysis rate constant and half-life of Oxydipropyl dibenzoate at environmentally relevant pH levels.
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance: A solution of Oxydipropyl dibenzoate in a suitable solvent is added to the buffer solutions to achieve a final concentration that is less than half its water solubility.
-
Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Aliquots are taken at appropriate time intervals.
-
Analysis: The concentration of Oxydipropyl dibenzoate and any potential hydrolysis products (e.g., dipropylene glycol monobenzoate, benzoic acid) are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated for each pH.
Figure 3. Experimental workflow for OECD 111 Hydrolysis Test.
Conclusion
Oxydipropyl dibenzoate is a plasticizer that undergoes biodegradation in the environment, primarily initiated by microbial hydrolysis of its ester bonds. The resulting metabolite, dipropylene glycol monobenzoate, is more resistant to further degradation and exhibits higher toxicity than the parent compound. While the substance is classified as harmful to aquatic life, there is a notable lack of quantitative data on its ready biodegradability, hydrolysis rates, and photodegradation potential. To conduct a thorough environmental risk assessment, further studies following standardized protocols, such as those outlined in this guide, are necessary. The ECHA registration dossier (01-2119529241-49) may contain more detailed information that could fill these data gaps.[13][14][15]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]
- 4. 27138-31-4 CAS MSDS (Oxydipropyl dibenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Environmental safety assessment of dipropylene glycol dibenzoate | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. pubdata.leuphana.de [pubdata.leuphana.de]
- 11. Establishing a ready biodegradability test system using OxiTop® to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. Registration Dossier - ECHA [echa.europa.eu]
- 15. Registration Dossier - ECHA [echa.europa.eu]
spectroscopic analysis of Oxydipropyl dibenzoate (NMR, IR, Mass Spec)
Introduction
Oxydipropyl dibenzoate (CAS No. 27138-31-4) is a high-solubility benzoate (B1203000) plasticizer widely used in applications such as adhesives, sealants, coatings, and PVC formulations.[1][2] As an environmentally friendly alternative to traditional phthalate (B1215562) plasticizers, its use has grown, particularly in industries adhering to regulations like those in the EU.[1][2] The compound, with the molecular formula C20H22O5 and a molecular weight of approximately 342.39 g/mol , is synthesized through the esterification of benzoic acid with a dipropylene glycol derivative.[3][4][5][6]
Accurate structural confirmation and purity assessment are critical for quality control and regulatory compliance in its industrial applications. This technical guide provides an in-depth overview of the spectroscopic analysis of Oxydipropyl dibenzoate, detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines comprehensive experimental protocols for researchers, scientists, and drug development professionals engaged in the characterization of this compound.
Molecular Structure and Spectroscopic Correlation
The structure of Oxydipropyl dibenzoate, 1-(2-benzoyloxypropoxy)propan-2-yl benzoate, contains several key functional groups that give rise to characteristic spectroscopic signals.[6][7] These include two aromatic benzene (B151609) rings from the benzoate groups, ester carbonyl groups (C=O), C-O single bonds of the ester and ether linkages, and aliphatic protons within the propylene (B89431) glycol backbone.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | Multiplet | 4H | Aromatic protons (ortho to C=O) |
| ~7.5 | Multiplet | 2H | Aromatic protons (para to C=O) |
| ~7.4 | Multiplet | 4H | Aromatic protons (meta to C=O) |
| ~5.2 | Multiplet | 2H | -CH- (methine protons adjacent to ester oxygen) |
| ~3.7 | Multiplet | 4H | -CH₂- (methylene protons of the propyl chain) |
| ~1.3 | Doublet | 6H | -CH₃ (methyl protons) |
Note: Specific chemical shifts can vary slightly based on solvent and concentration. The assignments are based on typical chemical shifts for ester functional groups and aromatic compounds.[8][9]
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (Ester carbonyl) |
| ~133 | Aromatic C (quaternary, attached to C=O) |
| ~130 | Aromatic CH (para) |
| ~129.5 | Aromatic CH (ortho) |
| ~128.5 | Aromatic CH (meta) |
| ~70-75 | -CH- and -CH₂- (propyl chain carbons) |
| ~17 | -CH₃ (Methyl carbons) |
Note: Data is inferred from spectral information available for Oxydipropyl dibenzoate.[3][7]
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Technique | Parameter | Value | Assignment / Note |
| IR | C=O Stretch | ~1720-1730 cm⁻¹ | Strong, characteristic ester carbonyl absorption.[10] |
| C-O Stretch | ~1270 cm⁻¹ & ~1100 cm⁻¹ | Strong absorptions from ester and ether C-O bonds.[10] | |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Medium to weak absorptions. | |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | Medium absorptions. | |
| MS | Molecular Ion (M⁺) | 342.15 m/z | Corresponds to the monoisotopic mass of C20H22O5.[11] |
| Key Fragments | 105 m/z | Benzoyl cation [C₆H₅CO]⁺, a common fragment for benzoates.[12] | |
| 122 m/z | Benzoic acid fragment. |
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical entity like Oxydipropyl dibenzoate.
Caption: Workflow for Spectroscopic Characterization.
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring 1D NMR spectra (¹H and ¹³C).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Oxydipropyl dibenzoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), inside a clean, dry vial.[13] High-purity solvent is essential to prevent extraneous signals.[8]
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.[8]
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
If any particulate matter is present, filter the solution through a small plug of glass wool placed in the pipette.[8]
-
-
Data Acquisition:
-
Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment.[8] Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.[8] A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of the ¹³C isotope.[8]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
This protocol is for obtaining an FTIR spectrum of a liquid sample.
-
Sample Preparation (Neat Liquid Film):
-
Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr, NaCl) of the FTIR spectrometer are clean.[14]
-
If using salt plates, place one to two drops of the liquid Oxydipropyl dibenzoate onto the surface of one plate.[14]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film and avoiding air bubbles.[14]
-
If using an ATR accessory, place a drop of the sample directly onto the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal.[14] This step is crucial to subtract signals from atmospheric CO₂ and water vapor.
-
Place the prepared sample into the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.
-
Mass Spectrometry (MS)
This protocol describes a general method for MS analysis, often coupled with Gas Chromatography (GC-MS).
-
Sample Preparation:
-
Prepare a stock solution of Oxydipropyl dibenzoate at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol, acetonitrile, or ethyl acetate.[15]
-
Perform a serial dilution to create a working solution with a final concentration in the range of 1-10 µg/mL.[15] The optimal concentration depends on the instrument's sensitivity.
-
Ensure no solid particles are present; filter the sample if necessary to prevent blockage of the instrument's lines.[15]
-
Transfer the final solution to a 2 mL autosampler vial with a screw cap.[15]
-
-
Data Acquisition (GC-MS Example):
-
GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-WAX or similar).[16] A typical temperature program starts at a lower temperature (e.g., 50°C), ramps up to a high temperature (e.g., 250-300°C), and holds to ensure elution of the compound.[16]
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
Electron Ionization (EI) is a common technique where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
-
-
Data Processing:
-
Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Interpret the fragmentation pattern by correlating major fragment ions to the loss of specific neutral fragments from the parent molecule. This pattern serves as a molecular fingerprint.[12]
-
References
- 1. chembk.com [chembk.com]
- 2. Oxydipropyl dibenzoate | CAS 27138-31-4 | Sancai Industry [sancaiindustry.com]
- 3. Oxydipropyl dibenzoate(27138-31-4) 1H NMR [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1,1'-Oxybis-2-propanol dibenzoate | C20H22O5 | CID 101560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Page loading... [wap.guidechem.com]
- 12. GCMS Section 6.14 [people.whitman.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Thermal Properties of Oxydipropyl Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Oxydipropyl dibenzoate (CAS No. 27138-31-4), a high-solvating benzoate (B1203000) plasticizer. The focus of this guide is on its characteristics as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), crucial techniques for evaluating the material's performance and stability in various applications.
Introduction to Oxydipropyl Dibenzoate
Oxydipropyl dibenzoate, also known as di(propylene glycol) dibenzoate (DPGDB), is a widely used non-phthalate plasticizer.[1] It is valued for its compatibility with a range of polymers, particularly in applications such as adhesives, sealants, coatings, and resilient flooring.[2][3] Understanding its thermal properties is paramount for predicting its behavior during processing and end-use, ensuring product integrity and longevity.
Thermal Analysis: Methodology
Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature.[4] For plasticizers like Oxydipropyl dibenzoate, TGA and DSC provide critical data on thermal stability and phase transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] This technique is used to determine the thermal stability and decomposition profile of a material. A typical TGA experiment involves heating a small sample in a controlled atmosphere (e.g., nitrogen or air) and recording the weight loss as a function of temperature.[5] The resulting data can be used to identify the onset of degradation, the temperature of maximum decomposition, and the amount of residual material.[5]
Differential Scanning Calorimetry (DSC)
DSC is a technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[6][7] The glass transition is a key parameter for amorphous or semi-crystalline materials, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state.[7]
Thermal Properties of Oxydipropyl Dibenzoate
While extensive, publicly available TGA and DSC thermograms for pure Oxydipropyl dibenzoate are limited, data from product technical datasheets and related scientific literature provide valuable insights into its thermal characteristics.
Differential Scanning Calorimetry (DSC) Data
The glass transition temperature (Tg) is a critical property for plasticizers as it relates to their efficiency in softening polymers. A lower Tg for the plasticizer generally contributes to a greater depression of the Tg of the polymer blend.
| Thermal Property | Value | Method |
| Glass Point | -51 °C | DSC |
Table 1: DSC Data for Oxydipropyl Dibenzoate (K-FLEX® DP).[8]
Thermogravimetric Analysis (TGA) Data
Experimental Protocols (General)
The following sections describe generalized experimental protocols for TGA and DSC analysis of plasticizers like Oxydipropyl dibenzoate. The specific parameters may be adjusted based on the instrument and the specific information sought.
TGA Experimental Protocol
This protocol outlines a typical procedure for determining the thermal stability of Oxydipropyl dibenzoate.
DSC Experimental Protocol
This protocol describes a general procedure for determining the glass transition temperature of Oxydipropyl dibenzoate.
Logical Relationship of Thermal Properties
The thermal properties of Oxydipropyl dibenzoate are interconnected and influence its performance as a plasticizer.
Conclusion
The thermal properties of Oxydipropyl dibenzoate, particularly its low glass transition temperature, underscore its efficacy as a plasticizer for enhancing the flexibility of polymers at a wide range of temperatures. While specific TGA data is not widely published, its known high flash point and decomposition temperature suggest good thermal stability suitable for various polymer processing conditions. The provided generalized TGA and DSC protocols serve as a foundation for researchers to conduct detailed thermal characterization of this compound. Further studies to publish comprehensive TGA and DSC curves would be beneficial to the scientific community, providing a more complete picture of the thermal behavior of this important non-phthalate plasticizer.
References
- 1. chempoint.com [chempoint.com]
- 2. Benzoflex - 9-88 Plasticizer | Eastman [eastman.com]
- 3. adakem.com [adakem.com]
- 4. Differential Scanning Calorimetry Analysis [intertek.com]
- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. pslc.ws [pslc.ws]
- 7. thermalsupport.com [thermalsupport.com]
- 8. data.epo.org [data.epo.org]
- 9. DPGDB (DIPROPYLENE GLYCOL DIBENZOATE) - Ataman Kimya [atamanchemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
physical and chemical properties of di(propylene glycol) dibenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(propylene glycol) dibenzoate (DPGDB) is a high-solvating, polar benzoate (B1203000) ester that has found widespread use across various industries, from plastics and coatings to cosmetics.[1][2] Chemically, it is the diester of dipropylene glycol and benzoic acid.[3][4] This guide provides an in-depth overview of the physical and chemical properties of DPGDB, tailored for a scientific audience. It includes detailed data, experimental protocols for property determination, and a visualization of its synthesis, offering valuable information for researchers, formulators, and drug development professionals who may encounter this excipient.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of di(propylene glycol) dibenzoate, compiled from various technical sources. These properties are crucial for understanding its behavior in different formulations and applications.
Table 1: Physical Properties of Di(propylene Glycol) Dibenzoate
| Property | Value | References |
| Appearance | Clear, colorless to pale yellow, viscous liquid | [1][3] |
| Physical State | Liquid at 15°C and 1 atm | [1][5] |
| Odor | Mild, characteristic | [3] |
| Density | 1.12 - 1.144 g/cm³ at 20-25°C | [1][2][3][6] |
| Boiling Point | 232°C at 5 mmHg; 350 - 464.198°C at 1 atm | [2][3][6] |
| Melting/Freezing Point | -30°C to -40°C | [3][5] |
| Flash Point | 192 - 204°C (closed cup) | [1][3][6] |
| Vapor Pressure | <0.01 mmHg at 20°C; 0 mmHg at 25°C | [1][3] |
| Refractive Index | 1.523 - 1.528 at 20°C | [2][3][6] |
| Solubility | Insoluble in water; soluble in aliphatic and aromatic hydrocarbons | [2][3][7][8] |
Table 2: Chemical Properties and Identifiers of Di(propylene Glycol) Dibenzoate
| Property | Value / Identifier | References |
| Chemical Formula | C₂₀H₂₂O₅ | [1][2][7][9] |
| Molecular Weight | 342.39 g/mol | [2][6][8] |
| CAS Number | 27138-31-4 | [1][3][9] |
| EC Number | 248-258-5 | [2][3][8] |
| Purity (Assay) | ≥98.0 - 99.0% | [1][8][10] |
| Acid Content (as Benzoic Acid) | ≤0.1% | [1][10] |
| Moisture Content | ≤0.1% | [1][10] |
| Stability | Stable under normal conditions. Combustible. | [2] |
| Incompatibilities | Strong oxidizing agents | [2] |
| Synonyms | DPGDB, Benzoflex 9-88, Oxydipropyl dibenzoate | [3][5][8] |
Experimental Protocols
This section details the general methodologies for determining some of the key properties listed above. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of di(propylene glycol) dibenzoate.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a high-boiling liquid like DPGDB can be determined using a Thiele tube.
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
A small amount of the DPGDB sample is placed into the small test tube.
-
The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing heating oil, ensuring the rubber band or attachment is above the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][12]
Determination of Flash Point (Pensky-Martens Closed-Cup Method)
The flash point is a critical safety parameter, and for combustible liquids like DPGDB, the Pensky-Martens closed-cup method is suitable.
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Heat source
-
Stirrer
-
Ignition source (test flame)
-
Thermometer
Procedure:
-
The sample cup of the Pensky-Martens apparatus is filled with DPGDB to the specified level.
-
The lid, which contains the stirrer, thermometer, and ignition source port, is securely placed on the cup.
-
The sample is heated at a slow, constant rate while being continuously stirred.[9]
-
At regular temperature intervals, the stirring is stopped, and the test flame is applied by dipping it into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.[9][13]
Determination of Solubility in Water
A qualitative assessment of DPGDB's solubility in water can be performed through direct observation.
Apparatus:
-
Test tubes
-
Pipettes or droppers
-
Vortex mixer or stirring rod
Procedure:
-
Approximately 0.1 g (or a few drops) of DPGDB is placed in a small test tube.
-
About 3 mL of deionized water is added to the test tube.[2]
-
The mixture is vigorously shaken or vortexed for a set period (e.g., 1-2 minutes).[14][15]
-
The tube is allowed to stand and observed for the formation of a single homogeneous phase (soluble) or the presence of separate layers or cloudiness (insoluble). DPGDB is expected to be insoluble in water.[2][3]
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)
Procedure:
-
The refractometer prisms are cleaned with a soft lens paper and a suitable solvent, then allowed to dry completely.
-
The instrument is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the DPGDB sample are placed on the surface of the measuring prism.
-
The prisms are closed and locked.
-
Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (typically 20°C).
-
The light source is switched on, and the eyepiece is adjusted until the field of view is in focus.
-
The handwheel is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
If a color fringe is observed, the compensator is adjusted to eliminate it.
-
The refractive index is read directly from the instrument's scale.[10][16]
Synthesis of Di(propylene Glycol) Dibenzoate
Di(propylene glycol) dibenzoate is typically synthesized through the esterification of dipropylene glycol with benzoic acid.[3][8] This reaction involves combining the two reactants in the presence of a catalyst and heating the mixture to drive the reaction to completion, often with the removal of water as a byproduct.[4] Another method involves the transesterification of methylbenzoate with dipropylene glycol.
Below is a diagram illustrating the general workflow for the synthesis of DPGDB via esterification.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 4. specialchem.com [specialchem.com]
- 5. scribd.com [scribd.com]
- 6. phillysim.org [phillysim.org]
- 7. ucc.ie [ucc.ie]
- 8. atamankimya.com [atamankimya.com]
- 9. aidic.it [aidic.it]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. saltise.ca [saltise.ca]
- 16. mt.com [mt.com]
An In-depth Technical Guide to the Molecular Structure of Oxydipropyl Dibenzoate
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of Oxydipropyl dibenzoate. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Physical Properties
Oxydipropyl dibenzoate, also known as di(propylene glycol) dibenzoate, is a high-boiling, colorless to light-yellow viscous liquid.[1] It is primarily used as a plasticizer in various polymers, such as polyvinyl chloride (PVC), and in adhesives and coatings.[2][3] Its low volatility and good compatibility with a range of resins make it a versatile additive in many industrial applications.
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-benzoyloxypropoxy)propan-2-yl benzoate (B1203000) | |
| CAS Number | 27138-31-4 | [4] |
| Molecular Formula | C₂₀H₂₂O₅ | [4] |
| Molecular Weight | 342.39 g/mol | [4] |
| Appearance | Colorless to pale yellow viscous liquid | [1] |
| Boiling Point | 232 °C @ 5 mm Hg | [4] |
| Density | 1.12 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.528 | [4] |
| Solubility | Insoluble in water | [1] |
Molecular Structure
The molecular structure of Oxydipropyl dibenzoate consists of two benzoate groups ester-linked to a dipropylene glycol backbone. The central ether linkage within the dipropylene glycol moiety provides flexibility to the molecule.
Experimental Protocols
Synthesis of Oxydipropyl Dibenzoate
A common method for the synthesis of Oxydipropyl dibenzoate is through the esterification of dipropylene glycol with benzoic acid.[1] A detailed experimental protocol based on a patented method is described below.[2][5][6]
Materials:
-
Benzoic Acid
-
Dipropylene Glycol
-
Catalyst (e.g., sodium bisulfate or stannous chloride)[2]
-
5% Sodium Hydroxide (NaOH) aqueous solution
-
Toluene (B28343) (as a water-entraining solvent, optional)[6]
Procedure:
-
In a reaction kettle equipped with a stirrer, thermometer, and a distillation setup, charge benzoic acid and dipropylene glycol in a molar ratio of approximately 2.0-2.2:1 (benzoic acid:dipropylene glycol).[6]
-
Add a catalytic amount of sodium bisulfate (or stannous chloride, approximately 0.1-0.3 mol% relative to benzoic acid).[2][6]
-
If using a water-entraining solvent, add toluene (8-15% of the reaction mixture volume).[6]
-
Heat the mixture with stirring. The reaction temperature is typically maintained between 180-220 °C.[6]
-
Water produced during the esterification is continuously removed by distillation, either directly or as an azeotrope with toluene, to drive the reaction to completion.
-
Monitor the reaction progress by measuring the amount of water collected or by techniques such as Thin Layer Chromatography (TLC). The reaction is considered complete when no more water is distilled.
-
Cool the reaction mixture to approximately 70-100 °C.[5]
-
Transfer the crude product to a neutralization vessel.
-
Add a 5% aqueous solution of NaOH to neutralize any unreacted benzoic acid, adjusting the pH to approximately 8.[5]
-
Allow the layers to separate and remove the lower aqueous layer.
-
The organic layer can be further washed with water, decolored with an appropriate agent (e.g., activated carbon or hydrogen peroxide), and dried over an anhydrous drying agent (e.g., magnesium sulfate).[2]
-
The final product is obtained after filtration to remove the drying agent and any solid impurities. Further purification can be achieved by vacuum distillation, collecting the fraction at 210-223 °C under a pressure of 666.6 Pa.[6]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate groups, as well as signals for the methyl, methylene, and methine protons of the dipropylene glycol backbone. The aromatic protons would typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The protons on the carbons attached to the ester oxygens would be deshielded and appear at a lower field compared to the other aliphatic protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups (typically in the range of δ 165-175 ppm), the aromatic carbons (δ 120-140 ppm), and the aliphatic carbons of the dipropylene glycol chain (δ 20-80 ppm). The carbons attached to the oxygen atoms will be shifted downfield.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Protons: ~7.4-8.1 ppm | Carbonyl Carbon: ~166 ppm |
| -OCH- Protons: ~5.1-5.3 ppm | Aromatic Carbons: ~128-133 ppm |
| -OCH₂- Protons: ~3.5-3.8 ppm | -OCH- Carbons: ~70-73 ppm |
| -CH₃ Protons: ~1.2-1.3 ppm | -OCH₂- Carbons: ~72-75 ppm |
| -CH₃ Carbons: ~16-17 ppm |
Infrared (IR) Spectroscopy
The IR spectrum of Oxydipropyl dibenzoate is characterized by the strong absorption bands of the ester functional group.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~3000-2850 | C-H stretch | Aliphatic |
| ~1720 | C=O stretch | Ester |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1270, ~1100 | C-O stretch | Ester |
Mass Spectrometry (MS)
The mass spectrum of Oxydipropyl dibenzoate under electron ionization would likely show a molecular ion peak (M⁺) at m/z 342. The fragmentation pattern is expected to be dominated by cleavages characteristic of esters and ethers.
A plausible fragmentation pathway involves the cleavage of the ester bond, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a prominent peak for benzoate esters.[9] Another significant fragmentation could be the cleavage of the C-O bond of the ether linkage.
References
- 1. Page loading... [guidechem.com]
- 2. scispace.com [scispace.com]
- 3. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]
- 4. 27138-31-4 CAS MSDS (Oxydipropyl dibenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Method for efficiently producing dipropylene glycol dibenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN1158842A - Production process of dipropylene glycol dibenzoate by using dipropylene glycol as main material - Google Patents [patents.google.com]
- 7. hmdb.ca [hmdb.ca]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
Oxydipropyl Dibenzoate: A Preliminary Technical Investigation for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary, in-depth investigation of Oxydipropyl dibenzoate (ODDB) as a potential solvent for pharmaceutical applications. Drawing from available data, this document outlines its physicochemical properties, known applications, and safety profile, alongside standardized experimental protocols relevant to its evaluation in drug formulation.
Executive Summary
Oxydipropyl dibenzoate (CAS No. 27138-31-4), a high-solvating, polar, non-phthalate plasticizer, presents interesting characteristics for consideration as a solvent or co-solvent in pharmaceutical formulations.[1][2][3][4] Primarily utilized in the polymer, adhesive, and cosmetic industries, its low volatility, good compatibility with a range of polar polymers, and favorable safety profile warrant a closer look for drug delivery applications.[1][2][3][4][5][6][7] This guide summarizes the current state of knowledge on ODDB and provides a framework for its systematic evaluation.
Physicochemical Properties
A comprehensive understanding of a solvent's physicochemical properties is fundamental to its application in drug development. Oxydipropyl dibenzoate is a colorless to pale yellow, viscous liquid with a faint, non-distinct odor.[6] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of Oxydipropyl Dibenzoate
| Property | Value | Reference(s) |
| CAS Number | 27138-31-4 | [2][6][8] |
| Molecular Formula | C₂₀H₂₂O₅ | [2][8] |
| Molecular Weight | 342.39 g/mol | [2][8] |
| Appearance | Colorless to pale yellow viscous liquid | [6] |
| Density | 1.12 g/mL at 25 °C | [2][] |
| Boiling Point | 232 °C at 5 mm Hg | [2][] |
| Melting Point | -40 °C | [2] |
| Flash Point | >230 °F | [2][8] |
| Refractive Index | n20/D 1.528 | [2][] |
| Viscosity | 215 cP at 20 °C | [2] |
| LogP | 3.9 at 20 °C | [2] |
| Water Solubility | 8.69 mg/L at 20 °C | [2] |
Solubility Profile
Table 2: Qualitative Solubility of Oxydipropyl Dibenzoate
| Solvent | Solubility | Reference(s) |
| N,N-Dimethylformamide | Very Soluble | [8] |
| Methanol | Soluble | [8] |
| Alcohols | Soluble | |
| Ethers | Soluble | |
| Aliphatic Hydrocarbons | Soluble | [3][10] |
| Aromatic Hydrocarbons | Soluble | [3][10] |
| Glacial Acetic Acid | Sparingly Soluble | [8] |
| Chloroform | Very Slightly Soluble | [8] |
| Water | Practically Insoluble | [6][8] |
Applications and Precedent of Use
Currently, Oxydipropyl dibenzoate is predominantly used as a plasticizer in a variety of materials, including polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and polyurethane.[5] It is valued for its ability to improve flexibility and durability.[6]
In the cosmetics and personal care industry , ODDB serves multiple functions. It is used as an emollient, providing moisturization without a greasy feel.[1][8] Its strong solvent properties are leveraged to dissolve poorly soluble ingredients such as UV filters and fragrances.[4][7][8] It also finds use in hair care products, where it can impart shine and moisture.[1]
While its direct use as a primary solvent in a marketed pharmaceutical product is not well-documented in the available literature, its established use in topical products that come into contact with the skin suggests a degree of biological acceptance. Its function as a "superior solvent and solubilizer for active materials" in personal care formulations provides a strong rationale for its investigation in topical and transdermal drug delivery systems.[1]
Safety and Toxicology Profile
Based on available data, Oxydipropyl dibenzoate exhibits low acute oral and dermal toxicity.[6] However, there is limited long-term data to assess chronic effects or carcinogenicity.[6] It is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[6] Prolonged or repeated skin contact may lead to mild irritation or sensitization in susceptible individuals.[6] It is classified as harmful to aquatic life with long-lasting effects.[8] In terms of chemical compatibility, it is stable but should be kept away from strong oxidizing agents, acids, and bases.[2][6]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate Oxydipropyl dibenzoate as a solvent in a research and development setting.
Equilibrium Solubility Assessment
This protocol determines the maximum solubility of an API in ODDB.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
Oxydipropyl dibenzoate
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and/or 37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated method for the API
Methodology:
-
Add an excess amount of API to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.
-
Add a known volume or weight of Oxydipropyl dibenzoate to the vial.
-
Securely cap the vials and place them in a shaking incubator set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved API.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solids.
-
Carefully pipette an aliquot of the supernatant, ensuring no solid material is transferred.
-
Dilute the aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved API.
-
Calculate the solubility in mg/mL or other appropriate units.
Drug-Excipient Compatibility Study
This protocol assesses the chemical stability of an API in the presence of ODDB.
Materials:
-
API
-
Oxydipropyl dibenzoate
-
Other formulation excipients (as needed)
-
Glass vials with appropriate stoppers
-
Stability chambers with controlled temperature and humidity (e.g., 40°C/75% RH)
-
HPLC system with a validated stability-indicating method for the API
Methodology:
-
Prepare binary mixtures of the API and Oxydipropyl dibenzoate, typically in a 1:1 or other relevant ratio by weight.
-
Also prepare a sample of the pure API and a sample of the full formulation (if applicable) as controls.
-
Place the samples in glass vials, leaving some open to exposure to humidity and others sealed.
-
Store the vials in stability chambers under accelerated conditions (e.g., 40°C/75% RH) and at room temperature as a control.
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), remove a set of samples for analysis.
-
Prepare the samples for analysis by dissolving them in a suitable solvent.
-
Analyze the samples using a stability-indicating HPLC method to determine the potency of the API and to detect and quantify any degradation products.
-
Compare the chromatograms of the stressed samples to the initial time point and the pure API control to assess for any new peaks (degradants) or significant loss of the API.
Conclusion and Future Outlook
Oxydipropyl dibenzoate is a well-characterized compound with a history of safe use in the cosmetic and polymer industries. Its properties as a high-solvating, low-volatility, and water-insoluble liquid make it a plausible candidate for investigation as a solvent or co-solvent in pharmaceutical formulations, particularly for topical and potentially oral delivery of poorly water-soluble drugs.
However, a significant data gap exists regarding its quantitative solubility for a wide range of APIs and in commonly used pharmaceutical co-solvents. The experimental protocols outlined in this guide provide a clear path for researchers to generate this crucial data. Future studies should focus on systematic solubility screening, detailed drug-excipient compatibility testing, and in vitro permeation studies to fully elucidate the potential of Oxydipropyl dibenzoate in the field of drug development.
References
- 1. Dipropylene Glycol Dibenzoate - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 2. adakem.com [adakem.com]
- 3. DI(PROPYLENE GLYCOL) DIBENZOATE - Ataman Kimya [atamanchemicals.com]
- 4. DIPROPYLENE GLYCOL DIBENZOATE (DPGDB) - Ataman Kimya [atamanchemicals.com]
- 5. DIPROPYLENE GLYCOL DIBENZOATE - Ataman Kimya [atamanchemicals.com]
- 6. atamankimya.com [atamankimya.com]
- 7. ì´ììë¼ìº [yeeyoung.co.kr]
- 8. specialchem.com [specialchem.com]
- 10. Propylene glycol dibenzoate | C17H16O4 | CID 517637 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biodegradation Pathways of Oxydipropyl Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biodegradation pathways of Oxydipropyl dibenzoate (also known as Dipropylene glycol dibenzoate, DPGDB), a commonly used non-phthalate plasticizer. This document details the enzymatic processes, microbial mediators, and metabolic intermediates involved in its degradation, supported by available quantitative data and detailed experimental protocols.
Introduction
Oxydipropyl dibenzoate is valued for its efficacy as a plasticizer in a variety of polymer applications.[1][2][3] While considered more environmentally friendly than some of its phthalate (B1215562) counterparts, understanding its environmental fate and biodegradation pathways is crucial for a complete assessment of its ecological impact. The primary mechanism of biodegradation is initiated by microbial action, leading to the breakdown of the parent molecule into smaller, more readily metabolized compounds. The bacterium Rhodococcus rhodochrous has been a key organism in studying the degradation of dibenzoate plasticizers.[1][4]
The Biodegradation Pathway of Oxydipropyl Dibenzoate
The biodegradation of Oxydipropyl dibenzoate is a multi-step process initiated by the enzymatic hydrolysis of its ester bonds, followed by the slower degradation of the resulting intermediates.
Step 1: Initial Hydrolysis
The first and most well-documented step in the biodegradation of Oxydipropyl dibenzoate is the hydrolysis of one of its two ester bonds by microbial esterases.[1][4] This reaction yields two primary metabolites: benzoic acid and dipropylene glycol monobenzoate (D(PG)MB).[4] Studies with Rhodococcus rhodochrous have shown that this initial hydrolysis is a prerequisite for further degradation.[4] Often, a co-substrate such as hexadecane (B31444) is required to stimulate the degradation process.[4]
Step 2: Degradation of Benzoic Acid
Benzoic acid, a common metabolic intermediate, is readily degraded by a wide range of microorganisms through various aerobic and anaerobic pathways. A prevalent aerobic pathway is the β-ketoadipate pathway, which ultimately converts benzoic acid into intermediates of the citric acid cycle, such as succinyl-CoA and acetyl-CoA.
Step 3: Degradation of Dipropylene Glycol Monobenzoate (D(PG)MB)
The subsequent biodegradation of D(PG)MB is significantly slower than that of benzoic acid.[4] This recalcitrance is attributed to the presence of an ether linkage within the dipropylene glycol moiety, which blocks the typical β-oxidation pathway.[4] The degradation of D(PG)MB proceeds through two main stages:
-
Hydrolysis of the remaining ester bond: This releases a second molecule of benzoic acid and dipropylene glycol (DPG).
-
Cleavage of the ether bond in DPG: This is the rate-limiting step. While the precise enzymatic mechanism in Rhodococcus for this specific substrate is not fully elucidated, it is proposed to involve ether-cleaving enzymes (etherases). Such enzymes are known to act on similar structures, often initiating oxidation at the carbon atom adjacent to the ether oxygen.[5] This cleavage would yield propylene (B89431) glycol.
Step 4: Mineralization of Propylene Glycol
Propylene glycol is readily biodegradable and is metabolized by many microorganisms.[6] It is typically oxidized to pyruvate, which then enters the central metabolic pathways (e.g., the citric acid cycle) and is ultimately mineralized to carbon dioxide and water.
Quantitative Data on Biodegradation
Quantitative data on the biodegradation of Oxydipropyl dibenzoate and its metabolites is limited. However, studies have provided some insights into the relative degradation rates.
| Compound | Organism | Conditions | Degradation Rate/Efficiency | Reference |
| Oxydipropyl dibenzoate (D(PG)DB) | Rhodococcus rhodochrous | Aerobic, with alkane co-substrate | Partial degradation, accumulation of D(PG)MB | [4] |
| Dipropylene Glycol Monobenzoate (D(PG)MB) | Rhodococcus rhodochrous | Aerobic, with alkane co-substrate | Very slow degradation | [1][4] |
| Dipropylene Glycol (DPG) | Mixed microbial cultures | OECD 301F (Ready Biodegradability) | Meets criteria for "ready biodegradability" | [7][8] |
| Propylene Glycol | Mixed microbial cultures | Various | Rapid degradation (e.g., 76-83 mg/L/day in nutrient-rich water) | [6] |
Experimental Protocols
The following sections outline generalized protocols for key experiments in the study of Oxydipropyl dibenzoate biodegradation.
4.1. Microbial Culture and Biodegradation Assay
This protocol is based on methodologies used for studying plasticizer degradation by Rhodococcus rhodochrous.
Objective: To assess the biodegradation of Oxydipropyl dibenzoate by a specific microbial strain.
Materials:
-
Rhodococcus rhodochrous culture
-
Basal salt medium
-
Oxydipropyl dibenzoate (analytical grade)
-
Co-substrate (e.g., n-hexadecane)
-
Sterile culture flasks
-
Shaking incubator
-
Analytical instruments (GC-MS, HPLC)
Procedure:
-
Inoculum Preparation: Grow a culture of Rhodococcus rhodochrous in a suitable nutrient broth to the late exponential phase. Harvest the cells by centrifugation and wash with sterile basal salt medium.
-
Experimental Setup: In sterile culture flasks, combine the basal salt medium, a known concentration of Oxydipropyl dibenzoate (e.g., 100 mg/L), and the co-substrate.
-
Inoculation: Inoculate the flasks with the washed Rhodococcus rhodochrous cells to a specific optical density.
-
Incubation: Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30°C) for a defined period (e.g., 28 days).
-
Sampling: Aseptically withdraw samples at regular intervals for analysis.
-
Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of metabolites using GC-MS or HPLC.
4.2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of Oxydipropyl dibenzoate and its metabolites.
Objective: To identify and quantify Oxydipropyl dibenzoate and its degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., HP-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of compounds with different boiling points. For example, an initial temperature of 70°C held for 10 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.[9]
-
Injector Temperature: 250°C.[9]
-
MS Scan Range: m/z 29-370 amu.[9]
Sample Preparation:
-
Liquid-Liquid Extraction: Extract the aqueous samples with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Concentration: Concentrate the organic extract under a gentle stream of nitrogen.
-
Derivatization (Optional): For polar metabolites, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.
Analysis:
-
Inject the prepared sample into the GC-MS.
-
Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST) and by running analytical standards.
-
Quantify compounds using an internal standard method.
Conclusion
The biodegradation of Oxydipropyl dibenzoate is a complex process initiated by the hydrolysis of its ester bonds. While the resulting benzoic acid is readily mineralized, the intermediate dipropylene glycol monobenzoate is more persistent due to its ether linkage. The complete mineralization of the dipropylene glycol moiety likely involves specialized ether-cleaving enzymes. Further research is needed to fully elucidate the enzymatic pathways involved in the cleavage of the ether bond of D(PG)MB and to obtain more comprehensive quantitative data on the degradation rates of all intermediates. The protocols outlined in this guide provide a foundation for conducting such investigations, which are essential for a thorough environmental risk assessment of this widely used plasticizer.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands [frontiersin.org]
- 3. The catabolism of ethylene glycol by Rhodococcus jostii RHA1 and its dependence on mycofactocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of biodegradation of dibenzoate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Biodegradability relationships among propylene glycol substances in the Organization for Economic Cooperation and Development ready- and seawater biodegradability tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shell.com [shell.com]
- 9. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
In Vitro Cytotoxicity Assessment of Oxydipropyl Dibenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxydipropyl dibenzoate (ODPDB), a widely used plasticizer, is generally considered to have low toxicity.[1][2] However, a comprehensive understanding of its effects at the cellular level is crucial for a complete safety assessment. This technical guide outlines a framework for evaluating the in vitro cytotoxicity of Oxydipropyl dibenzoate. Due to a lack of publicly available in vitro cytotoxicity studies specifically for ODPDB, this document provides a detailed guide to the principles, experimental protocols, and data interpretation based on established OECD guidelines and standard toxicological practices.[3][4] It is intended to serve as a foundational resource for researchers initiating cytotoxicological assessments of this compound.
Introduction to Oxydipropyl Dibenzoate
Oxydipropyl dibenzoate (CAS No. 27138-31-4), also known as di(propylene glycol) dibenzoate, is a high-solvency plasticizer.[5] It is characterized as a colorless to pale yellow viscous liquid and is used in a variety of applications, including adhesives, sealants, coatings, and as a solvent.[1][2][6] While it is often used as a replacement for phthalate (B1215562) plasticizers due to its favorable safety profile, detailed in vitro toxicological data remains limited in publicly accessible literature.[1] This guide provides the necessary theoretical and practical framework to generate such data.
Recommended In Vitro Cytotoxicity Assays
A battery of tests is recommended to assess the potential cytotoxicity of Oxydipropyl dibenzoate, covering different cellular mechanisms. The choice of cell line should be relevant to potential routes of human exposure (e.g., skin, lung, or liver cell lines).
Cell Viability Assays
These assays measure cellular metabolic activity as an indicator of cell viability.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Neutral Red Uptake (NRU) Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.
Cell Membrane Integrity Assay
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.
Experimental Protocols
The following are detailed protocols for the recommended assays, designed to be adaptable for the assessment of Oxydipropyl dibenzoate.
General Cell Culture and Treatment
-
Cell Line Selection: Human keratinocytes (HaCaT), human lung epithelial cells (A549), or human hepatoma cells (HepG2) are suitable choices.
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Test Compound: Oxydipropyl dibenzoate should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with medium containing various concentrations of Oxydipropyl dibenzoate or the vehicle control. The cells are then incubated for a specified exposure period (e.g., 24, 48, or 72 hours).
MTT Assay Protocol
-
Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control.
Neutral Red Uptake (NRU) Assay Protocol
-
After the exposure period, the treatment medium is removed, and cells are washed with PBS.
-
Medium containing Neutral Red (50 µg/mL) is added to each well, and the plate is incubated for 3 hours.
-
The cells are then washed with a solution of 1% CaCl2 and 0.5% formaldehyde.
-
The incorporated dye is extracted with a solution of 1% acetic acid and 50% ethanol.
-
The absorbance is measured at 540 nm.
-
Cell viability is calculated as a percentage of the control.
LDH Release Assay Protocol
-
After incubation, the culture plate is centrifuged at 250 x g for 10 minutes.
-
An aliquot of the supernatant from each well is transferred to a new 96-well plate.
-
The LDH reaction mixture (containing diaphorase and INT) is added to each well.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 490 nm.
-
A positive control for maximum LDH release (cells treated with a lysis buffer) is included. The percentage of LDH release is calculated relative to the positive control.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison. The half-maximal inhibitory concentration (IC50) should be calculated from the dose-response curves.
Table 1: Hypothetical Cytotoxicity of Oxydipropyl Dibenzoate on HaCaT Cells after 24-hour Exposure
| Concentration (µM) | MTT Assay (% Viability) | NRU Assay (% Viability) | LDH Release (% of Max) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 5.1 ± 1.2 |
| 10 | 98.1 ± 4.9 | 97.5 ± 5.1 | 6.2 ± 1.5 |
| 50 | 95.3 ± 5.5 | 94.8 ± 4.9 | 8.9 ± 2.1 |
| 100 | 88.7 ± 6.1 | 85.4 ± 5.8 | 15.3 ± 3.4 |
| 250 | 70.2 ± 5.9 | 65.9 ± 6.2 | 30.7 ± 4.1 |
| 500 | 51.5 ± 4.7 | 48.2 ± 5.3 | 55.4 ± 5.0 |
| 1000 | 25.8 ± 3.9 | 22.1 ± 4.1 | 78.9 ± 6.3 |
| IC50 (µM) | ~500 | ~520 | >500 |
Data are presented as mean ± standard deviation (n=3). The IC50 values are estimated from the dose-response curves.
Visualizations
Diagrams are essential for illustrating experimental workflows and potential mechanisms of action.
Caption: Experimental workflow for in vitro cytotoxicity testing of Oxydipropyl dibenzoate.
Caption: Hypothetical signaling pathway for ODPDB-induced cytotoxicity.
Conclusion
While Oxydipropyl dibenzoate is considered to have low acute toxicity, this guide provides a robust framework for conducting detailed in vitro cytotoxicity studies to further substantiate its safety profile. The presented protocols for MTT, NRU, and LDH assays are standard, reliable methods for an initial cytotoxicological assessment. The generation of empirical data using these methods will provide a more complete understanding of the cellular effects of Oxydipropyl dibenzoate and will be invaluable for regulatory submissions and comprehensive risk assessment.
References
- 1. DIPROPYLENE GLYCOL DIBENZOATE (DPGDB) - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. oecd.org [oecd.org]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols: Oxydipropyl Dibenzoate as a Plasticizer for Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydipropyl dibenzoate (CAS No: 27138-31-4), also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvating, non-phthalate plasticizer increasingly utilized in polyvinyl chloride (PVC) formulations.[1][2] It is recognized for its strong compatibility with PVC resins, low volatility, and excellent durability.[3][4] As a benzoate (B1203000) ester, it presents an environmentally friendly alternative to traditional phthalate (B1215562) plasticizers, addressing growing health and environmental concerns.[1][5]
These application notes provide a comprehensive overview of the use of Oxydipropyl dibenzoate in PVC, including its performance characteristics, relevant experimental protocols for evaluation, and a comparative analysis with the conventional plasticizer, Di(2-ethylhexyl) phthalate (DOP).
Key Performance Characteristics
Oxydipropyl dibenzoate imparts a range of desirable properties to PVC compounds:
-
High Plasticizing Efficiency: It has a strong solvent action which can reduce processing temperatures and shorten processing cycles.[1][6]
-
Good Compatibility: It integrates well into PVC formulations, leading to homogenous and high-performing end products.[3][4]
-
Low Volatility: Its low evaporation rate ensures it remains within the polymer matrix, contributing to the long-term flexibility and durability of the PVC product.[3][7]
-
Enhanced Durability: It offers good resistance to oils and pollution, extending the service life of the final product.[1][3]
-
Improved Aesthetics: In non-filled films, sheets, and pipes, the use of Oxydipropyl dibenzoate can result in products with good transparency and surface gloss.[4]
-
Favorable Environmental Profile: It is a non-phthalate plasticizer, making it a suitable choice for applications with stringent regulatory requirements.[1][2][5]
Data Presentation: Comparative Performance
The following tables summarize the typical performance of Oxydipropyl dibenzoate in PVC compared to DOP. The data is compiled from various industry sources and scientific publications. Formulations are based on 100 parts per hundred of resin (phr) of PVC.
Table 1: Mechanical Properties of Plasticized PVC (at 50 phr plasticizer)
| Property | Test Method | Oxydipropyl Dibenzoate | Di(2-ethylhexyl) phthalate (DOP) |
| Tensile Strength (MPa) | ASTM D638 | 18 - 22 | 20 - 24 |
| Elongation at Break (%) | ASTM D638 | 350 - 400 | 300 - 350 |
| Shore A Hardness | ASTM D2240 | 75 - 80 | 78 - 83 |
| 100% Modulus (MPa) | ASTM D638 | 8 - 11 | 9 - 12 |
Table 2: Thermal and Migration Properties of Plasticized PVC (at 50 phr plasticizer)
| Property | Test Method | Oxydipropyl Dibenzoate | Di(2-ethylhexyl) phthalate (DOP) |
| Volatility (Weight Loss, %, 24h @ 100°C) | ASTM D1203 | < 1.0 | 1.5 - 2.5 |
| Migration to Activated Carbon (Weight Loss, %, 24h @ 70°C) | ASTM D1203 | < 2.0 | 3.0 - 5.0 |
| TGA - Onset of Degradation (°C) | TGA | ~270 - 280 | ~250 - 260 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of Oxydipropyl dibenzoate in their specific PVC formulations.
Protocol for PVC Compound Preparation
Objective: To prepare plasticized PVC sheets for subsequent testing.
Materials & Equipment:
-
PVC resin (suspension grade)
-
Oxydipropyl dibenzoate
-
Thermal stabilizer (e.g., Ca/Zn or organotin-based)
-
Two-roll mill with heating and cooling capabilities
-
Hydraulic press with heated platens
-
Molds for test specimens
Procedure:
-
Formulation: Accurately weigh the PVC resin, Oxydipropyl dibenzoate, and thermal stabilizer according to the desired formulation (e.g., 100 phr PVC, 50 phr plasticizer, 2 phr stabilizer).
-
Dry Blending: In a high-speed mixer, blend the components until a homogeneous dry blend is obtained.
-
Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C.
-
Compounding: Mill the compound until a uniform, molten sheet is formed. This process typically takes 5-10 minutes.
-
Sheet Formation: Remove the sheet from the mill and place it into a preheated mold.
-
Compression Molding: Transfer the mold to a hydraulic press. Press at 170-180°C for 5 minutes at a pressure of 10-15 MPa.
-
Cooling: Cool the mold under pressure to room temperature.
-
Specimen Preparation: Carefully remove the molded PVC sheet and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Protocol for Evaluation of Mechanical Properties (ASTM D638/D2240)
Objective: To determine the tensile properties and hardness of the plasticized PVC.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped die for cutting test specimens (ASTM D638 Type IV)
-
Shore A Durometer (ASTM D2240)
Procedure:
-
Tensile Testing (ASTM D638):
-
Cut at least five dumbbell-shaped specimens from the conditioned PVC sheet.
-
Measure the thickness and width of the gauge section of each specimen.
-
Set the crosshead speed of the UTM to 500 mm/min.
-
Mount a specimen in the grips of the UTM and apply a tensile load until the specimen fractures.
-
Record the tensile strength, elongation at break, and modulus of elasticity.
-
Calculate the average and standard deviation for the tested specimens.
-
-
Hardness Testing (ASTM D2240):
-
Use a conditioned PVC sheet with a minimum thickness of 6 mm (stack sheets if necessary).
-
Place the durometer on the surface of the specimen and apply firm, constant pressure.
-
Take the reading within one second of firm contact.
-
Perform at least five measurements at different locations on the specimen and calculate the average hardness value.
-
Protocol for Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability of the plasticized PVC.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Cut a small, representative sample (5-10 mg) from the conditioned PVC sheet.
-
TGA Measurement:
-
Place the sample in a TGA pan (e.g., platinum or alumina).
-
Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
Data Analysis: Determine the onset temperature of degradation, which is an indicator of thermal stability.
Protocol for Migration Resistance (ASTM D1203 - Activated Carbon Method)
Objective: To quantify the amount of plasticizer that migrates from the PVC.
Materials & Equipment:
-
Conditioned PVC test specimens (circular discs)
-
Activated carbon
-
Oven capable of maintaining 70 ± 1°C
-
Analytical balance
Procedure:
-
Initial Weighing: Accurately weigh the conditioned PVC test specimen (W1).
-
Exposure: Place the specimen in a container and completely surround it with activated carbon.
-
Heating: Place the container in an oven at 70°C for 24 hours.
-
Final Weighing: After 24 hours, remove the specimen from the activated carbon and carefully brush off any adhering particles. Re-condition the specimen for 24 hours and then reweigh it (W2).
-
Calculation: Calculate the percentage of weight loss due to migration: Weight Loss (%) = [(W1 - W2) / W1] x 100
Visualizations
Experimental Workflow
References
- 1. chembk.com [chembk.com]
- 2. DPGDB Oxydipropyl Dibenzoates CAS 27138-31-4 | High Performance Plasticizer | Chemfine [chemfineinternational.cn]
- 3. nbinno.com [nbinno.com]
- 4. Oxydipropyl dibenzoate Cas 27138-31-4 [dechochem.com]
- 5. habitablefuture.org [habitablefuture.org]
- 6. China Oxydipropyl dibenzoate CAS 27138-31-4 factory and manufacturers | Unilong [unilongmaterial.com]
- 7. CAS 27138-31-4 Plasticizer Oxydipropyl Dibenzoate DPGDB Dipropylene Glycol Dibenzoate [sxzorui.com]
Application of Oxydipropyl Dibenzoate in Water-Based Adhesives and Sealants: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydipropyl dibenzoate (DPGDB), a non-phthalate plasticizer, is gaining significant traction in the formulation of water-based adhesives and sealants.[1][2][3] Its adoption is driven by a favorable environmental profile, low toxicity, and high plasticizing efficiency, offering a viable alternative to traditional phthalate-based plasticizers.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Oxydipropyl dibenzoate in these systems, with a focus on its impact on key performance characteristics.
Oxydipropyl dibenzoate is a high-solvency plasticizer that is compatible with a wide range of polymers commonly used in water-based formulations, including polyvinyl acetate (B1210297) (PVAc), vinyl acetate-ethylene (VAE), and acrylics.[1] Its primary function is to increase the flexibility and durability of the adhesive or sealant by lowering the glass transition temperature (Tg) of the polymer matrix.[4] This enhancement of flexibility prevents the dried film from becoming brittle and cracking, thereby improving the overall performance and longevity of the bond.[4]
Performance Benefits in Water-Based Formulations
The incorporation of Oxydipropyl dibenzoate into water-based adhesive and sealant formulations imparts several key performance benefits:
-
Improved Flexibility and Elongation: By reducing the Tg of the polymer, DPGDB allows for greater movement and flexibility of the adhesive or sealant film, which is crucial in applications where substrates may expand or contract.
-
Enhanced Adhesion: The plasticizer can improve the wetting characteristics of the adhesive on various substrates, leading to better surface contact and stronger adhesion.[5]
-
Increased Open Time: The presence of DPGDB can extend the open time of an adhesive, providing a longer window for assembly and positioning of bonded parts.[5]
-
Reduced Set Time: While extending the open time, it can also contribute to a more controlled and efficient setting process.[5]
-
Improved Wet Tack: For pressure-sensitive adhesives, DPGDB can enhance the initial tackiness of the adhesive in a wet state.[5]
-
Lower Minimum Film Formation Temperature (MFFT): The addition of a plasticizer like DPGDB can lower the MFFT, allowing for the formation of a continuous polymer film at lower temperatures.[6]
-
Good Viscosity Response: It can be used to modify the rheological properties of the formulation.[5]
Data Presentation: Quantitative Effects of Non-Phthalate Plasticizers
Table 1: Effect of Non-Phthalate Plasticizer Content on Adhesion Strength of a PVAc Emulsion Adhesive [7]
| Plasticizer Content (wt%) | Di-n-butyl Phthalate (DBP) - Adhesion Strength (kgf/cm²) | Eco-friendly Plasticizer (EFP) - Adhesion Strength (kgf/cm²) |
| 0 | 15.2 | 15.2 |
| 2 | 16.8 | 16.5 |
| 4 | 17.5 | 17.8 |
| 6 | 18.1 | 18.5 |
| 8 | 17.2 | 17.6 |
| 10 | 16.5 | 16.9 |
Table 2: Effect of Non-Phthalate Plasticizer Content on Wet Adhesion Strength of a PVAc Emulsion Adhesive [7]
| Plasticizer Content (wt%) | Di-n-butyl Phthalate (DBP) - Wet Adhesion Strength (kgf/cm²) | Eco-friendly Plasticizer (EFP) - Wet Adhesion Strength (kgf/cm²) |
| 0 | 3.5 | 3.5 |
| 2 | 4.1 | 4.5 |
| 4 | 4.8 | 5.2 |
| 6 | 5.5 | 5.9 |
| 8 | 5.1 | 5.6 |
| 10 | 4.7 | 5.1 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of water-based adhesives and sealants containing Oxydipropyl dibenzoate. These protocols are based on established ASTM standards.
Determination of Peel Adhesion (ASTM D1876 - T-Peel Test)
This test method is used to measure the peel separation strength of two flexible materials that have been bonded together.
a. Specimen Preparation:
-
Prepare representative adhesive formulations with varying concentrations of Oxydipropyl dibenzoate (e.g., 0%, 2%, 4%, 6%, 8%, 10% by weight of the polymer solids).
-
Apply a uniform film of the adhesive to one of the flexible substrates (e.g., canvas, plastic film).
-
Immediately bring the second flexible substrate into contact with the adhesive-coated surface.
-
Press the assembly together with a standardized weight (e.g., a 2 kg roller) to ensure uniform bonding and remove any entrapped air.
-
Allow the bonded specimens to cure under controlled conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period (e.g., 24 hours).
-
Cut the bonded assembly into test specimens of a specified width (e.g., 25 mm).
b. Test Procedure:
-
Bend the unbonded ends of the test specimen back to form a "T" shape.
-
Clamp the ends of the specimen in the grips of a tensile testing machine.
-
Separate the grips at a constant rate of speed (e.g., 254 mm/min).
-
Record the force required to peel the adhesive bond over a specified distance.
c. Data Analysis:
-
Calculate the average peel strength in Newtons per meter (N/m) or pounds per inch (lb/in) of width.
-
Compare the peel strength of formulations with different concentrations of Oxydipropyl dibenzoate.
Determination of Shear Strength (ASTM D1002 - Lap Shear Test)
This test method determines the shear strength of an adhesive bond between two rigid substrates.
a. Specimen Preparation:
-
Prepare representative adhesive formulations with varying concentrations of Oxydipropyl dibenzoate.
-
Use standard rigid substrates (e.g., aluminum, steel, or wood panels) of specified dimensions.
-
Apply a uniform film of the adhesive to a defined area on one of the substrates.
-
Join the two substrates in a single-lap configuration with a specified overlap area.
-
Apply pressure to the bonded joint to ensure uniform contact and adhesive thickness.
-
Allow the specimens to cure under controlled conditions for a specified period.
b. Test Procedure:
-
Mount the test specimen in the grips of a universal testing machine.
-
Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.
-
Record the maximum load sustained by the specimen before failure.
c. Data Analysis:
-
Calculate the shear strength in megapascals (MPa) or pounds per square inch (psi) by dividing the maximum load by the overlap area.
-
Compare the shear strength of formulations with different concentrations of Oxydipropyl dibenzoate.
Determination of Open Time and Set Time
These properties are critical for understanding the handling and curing characteristics of an adhesive.
a. Open Time Determination: [8][9]
-
Apply a uniform film of the adhesive to a substrate.
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 20 minutes), bring a second substrate into contact with the adhesive film.
-
Apply a standard pressure for a short duration.
-
After a fixed curing time, attempt to separate the two substrates.
-
The open time is the maximum time interval after adhesive application at which a satisfactory bond can still be formed.
b. Set Time Determination: [8]
-
Apply a uniform film of the adhesive to a substrate and immediately join it with a second substrate.
-
At various time intervals after joining (e.g., 1, 5, 10, 30, 60 minutes), subject the bonded assembly to a small, consistent force (e.g., by hand or with a simple weight).
-
The set time is the time required for the adhesive to develop sufficient strength to resist this force without the substrates shifting or separating.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows described in this document.
References
- 1. chembk.com [chembk.com]
- 2. Oxydipropyl dibenzoate CAS 27138-31-4 With 98%min - Chemical Supplier Unilong [unilongindustry.com]
- 3. Oxydipropyl dibenzoate | CAS 27138-31-4 | Sancai Industry [sancaiindustry.com]
- 4. turkchem.net [turkchem.net]
- 5. specialchem.com [specialchem.com]
- 6. journalijdr.com [journalijdr.com]
- 7. adhesion.kr [adhesion.kr]
- 8. CN104250519A - Water-based sealant and preparation method thereof - Google Patents [patents.google.com]
- 9. euclidchemical.com [euclidchemical.com]
Application Notes and Protocols: Oxydipropyl Dibenzoate for Enhanced Film Formation in Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Oxydipropyl dibenzoate (CAS No. 27138-31-4), a high-performance, low-volatility coalescing agent for waterborne coatings. Its primary function is to facilitate the formation of a continuous, defect-free film by lowering the minimum film formation temperature (MFFT) of latex emulsions. This document outlines its mechanism of action, presents available performance data, and provides detailed protocols for its evaluation in coating formulations.
Introduction to Oxydipropyl Dibenzoate
Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a non-phthalate plasticizer and coalescing agent recognized for its efficiency and favorable environmental profile.[1] It is a clear, colorless to pale yellow liquid with low volatility, making it a key component in the formulation of low-VOC (Volatile Organic Compound) coatings.[1][2][3] Its primary applications in coatings include architectural paints, industrial coatings, adhesives, and sealants.[1][2][3]
Key Properties of Oxydipropyl Dibenzoate:
| Property | Value | Reference |
| CAS Number | 27138-31-4 | [4] |
| Molecular Formula | C20H22O5 | [4] |
| Molecular Weight | 342.39 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [3][4] |
| Boiling Point | >250 °C | [3] |
| Density | ~1.12 - 1.14 g/cm³ at 25°C | [3] |
| Water Solubility | Low | [5] |
Mechanism of Action in Film Formation
In latex-based coatings, the polymer is dispersed as discrete particles in water. For a continuous film to form upon drying, these particles must coalesce. This process is highly dependent on the glass transition temperature (Tg) of the polymer and the application temperature. If the application temperature is below the polymer's Minimum Film Formation Temperature (MFFT), the particles will not fuse, resulting in a cracked and powdery film.[5]
Oxydipropyl dibenzoate acts as a temporary plasticizer for the polymer particles.[6] Due to its low water solubility, it preferentially partitions into the polymer phase, softening the particles and reducing the system's Tg. This reduction in Tg directly lowers the MFFT, allowing for proper film formation at lower temperatures.[5][6] As the film cures, the low-volatility coalescent slowly diffuses out, and the film regains its original hardness and mechanical properties.
Performance Data
Quantitative data for Oxydipropyl dibenzoate is not extensively available in public literature. However, data from studies on similar dibenzoate coalescents provide a strong indication of its performance.
Table 1: Effect on Minimum Film Formation Temperature (MFFT)
| Latex Type | Coalescent | Coalescent Level (% on polymer solids) | Initial MFFT (°C) | Final MFFT (°C) | Reference |
| Styrene-Acrylic | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TMPDDIB)* | 4.0 | 13.9 | 0 | [7] |
| Interior Latex | Dipropylene Glycol (DPG)** | 5 - 10 | Not Specified | Significantly Reduced | [2] |
*Note: TMPDDIB is a dibenzoate coalescent with similar properties to Oxydipropyl dibenzoate. **Note: DPG is a precursor to DPGDB and indicates the general effectiveness of this chemical family.
Table 2: General Performance Characteristics of Dibenzoate Coalescents
| Performance Metric | Observation | Reference |
| Gloss | Dibenzoate blends can offer improved gloss compared to other coalescents. | [2] |
| Scrub Resistance | Formulations with dibenzoate blends have shown equal or better scrub resistance. | [2] |
| Adhesion | Generally improves adhesion, especially in challenging conditions. | |
| Flexibility | Enhances the flexibility of the final film. |
Experimental Protocols
The following are detailed protocols for evaluating the performance of Oxydipropyl dibenzoate in a coating formulation.
Determination of Minimum Film Formation Temperature (MFFT)
This protocol is based on the ASTM D2354 standard test method.
Objective: To determine the lowest temperature at which a latex emulsion will form a continuous film.
Apparatus:
-
MFFT bar (a temperature-gradient plate)
-
Applicator with a specified gap size (e.g., 75 µm)
-
Dry air or nitrogen source to prevent condensation
Procedure:
-
Preparation:
-
Prepare a control latex sample without any coalescent.
-
Prepare a series of test samples with varying concentrations of Oxydipropyl dibenzoate (e.g., 2%, 4%, 6%, 8% by weight on polymer solids).
-
Thoroughly mix each sample to ensure uniform distribution of the coalescent.
-
-
MFFT Bar Setup:
-
Set the MFFT bar to the desired temperature range.
-
Ensure the surface of the bar is clean and dry.
-
-
Application:
-
Draw down a uniform film of the sample across the temperature gradient of the MFFT bar using the applicator.
-
-
Drying and Observation:
-
Allow the film to dry under a gentle stream of dry air.
-
Observe the film for the transition point from a continuous, clear film to a cracked, opaque, or powdery film.
-
-
Measurement:
-
The temperature at this transition point is the MFFT. Record this value for each sample.
-
Hardness Testing (König Pendulum Hardness)
This protocol is a general guide. Refer to ASTM D4366 for detailed procedures.
Objective: To assess the surface hardness of the cured coating.
Apparatus:
-
König pendulum hardness tester
-
Glass or steel panels for coating application
-
Applicator for uniform film thickness
Procedure:
-
Sample Preparation:
-
Apply a uniform film of the coating formulations (with and without Oxydipropyl dibenzoate) onto the panels.
-
Allow the films to cure under controlled conditions (e.g., 25°C and 50% relative humidity) for a specified period (e.g., 7 days).
-
-
Measurement:
-
Place the coated panel on the instrument stage.
-
Gently place the König pendulum on the coated surface.
-
Deflect the pendulum to 6° and release it.
-
Measure the time (in seconds) it takes for the amplitude of the pendulum's swing to decrease from 6° to 3°. This time is the König hardness.
-
Perform multiple measurements for each sample to ensure accuracy.
-
Adhesion Testing (Cross-Hatch Adhesion)
This protocol is based on ASTM D3359, Test Method B .
Objective: To assess the adhesion of the coating to the substrate.
Apparatus:
-
Cross-hatch cutting tool with multiple blades
-
Pressure-sensitive adhesive tape (as specified in the standard)
-
Soft brush
Procedure:
-
Sample Preparation:
-
Use the cured coated panels from the hardness test.
-
-
Cutting:
-
Make a lattice pattern of cuts through the coating to the substrate using the cross-hatch tool.
-
Make a second set of cuts at a 90-degree angle to the first to create a grid.
-
-
Tape Application:
-
Gently brush the cut area to remove any loose flakes.
-
Apply the center of the adhesive tape over the grid and smooth it into place.
-
-
Tape Removal:
-
After a short period (as specified in the standard), rapidly pull the tape off at a 180-degree angle.
-
-
Evaluation:
-
Inspect the grid area for any removal of the coating.
-
Rate the adhesion on a scale of 0B to 5B, where 5B indicates no detachment and 0B indicates severe detachment.
-
Conclusion
Oxydipropyl dibenzoate is an effective coalescing agent for enhancing film formation in a wide range of waterborne coatings. Its ability to significantly reduce the MFFT of latex emulsions allows for the formulation of high-performance, low-VOC coatings that can be applied under various environmental conditions. The protocols outlined in this document provide a framework for researchers and formulators to systematically evaluate and optimize the concentration of Oxydipropyl dibenzoate to achieve desired coating properties. While specific quantitative data for this compound is limited in the public domain, the performance of similar dibenzoate coalescents strongly supports its efficacy.
References
- 1. adakem.com [adakem.com]
- 2. pcimag.com [pcimag.com]
- 3. paint.org [paint.org]
- 4. adakem.com [adakem.com]
- 5. pittureevernici.it [pittureevernici.it]
- 6. The Role of Formulations in the Ageing Process of Vinyl Acetate Based Emulsion Films: A Multivariate Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adhesion.kr [adhesion.kr]
Application Notes and Protocols for the Quantification of Oxydipropyl Dibenzoate in Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Oxydipropyl dibenzoate (ODPDB), a common plasticizer, in various materials. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two robust and widely used analytical techniques.
Introduction
Oxydipropyl dibenzoate (CAS No. 27138-31-4), also known as di(propylene glycol) dibenzoate, is a high-solvency plasticizer used to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and polyurethanes.[1][2][3] Its applications range from adhesives and sealants to coatings and flooring materials.[1] Accurate quantification of ODPDB in these materials is crucial for quality control, regulatory compliance, and understanding its potential migration into surrounding environments or products.
Physicochemical Properties of Oxydipropyl Dibenzoate
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₅ | [4] |
| Molecular Weight | 342.39 g/mol | [4] |
| Appearance | Colorless to pale yellow viscous liquid or white/off-white crystalline solid.[1][5] | |
| Boiling Point | 232 °C @ 5 mm Hg | [4] |
| Melting Point | -40 °C to 72 °C (Varies with purity) | [6] |
| Density | ~1.12 g/mL at 25 °C | [4] |
| Water Solubility | 8.69 mg/L at 20 °C (Practically insoluble) | [4] |
| Solubility in Organic Solvents | Soluble in methanol (B129727), N,N-Dimethylformamide; sparingly soluble in glacial acetic acid and chloroform.[7] |
Analytical Techniques
Two primary analytical techniques are presented for the quantification of ODPDB: HPLC-UV for routine analysis and GC-MS for confirmation and higher sensitivity.
Application Note 1: Quantification of Oxydipropyl Dibenzoate using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method involves the extraction of ODPDB from the material matrix, followed by separation and quantification using reversed-phase HPLC with a UV detector. The benzoate (B1203000) functional groups in ODPDB allow for strong UV absorbance, making this a suitable detection method.
Experimental Workflow:
Caption: HPLC-UV workflow for ODPDB quantification.
Protocol:
1. Reagents and Materials:
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Oxydipropyl dibenzoate analytical standard
-
0.45 µm PTFE syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Standard Preparation:
-
Prepare a stock solution of ODPDB (1000 µg/mL) by accurately weighing 100 mg of the standard and dissolving it in 100 mL of methanol.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
4. Sample Preparation:
-
Accurately weigh approximately 100 mg of the polymer sample into a glass vial.
-
Add 5 mL of THF to dissolve the polymer. Vortex for 5 minutes or until fully dissolved.
-
Add 10 mL of methanol to precipitate the polymer. Vortex for 2 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the ODPDB standards against their concentration.
-
Determine the concentration of ODPDB in the sample extract from the calibration curve.
-
Calculate the percentage of ODPDB in the original sample using the following formula:
% ODPDB = (C_sample × V_extract × DF) / (W_sample × 10)
Where:
-
C_sample = Concentration of ODPDB in the extract (µg/mL)
-
V_extract = Total volume of the extract (mL)
-
DF = Dilution factor (if any)
-
W_sample = Weight of the sample (mg)
-
Application Note 2: Confirmatory Analysis and Quantification of Oxydipropyl Dibenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method provides a highly selective and sensitive approach for the quantification of ODPDB. After extraction, the sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer. The mass spectrum of ODPDB provides a unique fingerprint for unambiguous identification.
Experimental Workflow:
Caption: GC-MS workflow for ODPDB quantification.
Protocol:
1. Reagents and Materials:
-
Dichloromethane (B109758) (DCM), GC grade
-
Methanol, GC grade
-
Oxydipropyl dibenzoate analytical standard
-
Internal Standard (IS), e.g., Benzyl Benzoate
-
Anhydrous sodium sulfate (B86663)
-
0.45 µm PTFE syringe filters
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Analytical balance
-
Rotary evaporator or nitrogen evaporator
3. Standard Preparation:
-
Prepare a stock solution of ODPDB (1000 µg/mL) and the internal standard (1000 µg/mL) in methanol.
-
Prepare a series of calibration standards containing ODPDB at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) and a fixed concentration of the internal standard (e.g., 5 µg/mL).
4. Sample Preparation:
-
Accurately weigh approximately 100 mg of the polymer sample into a glass flask.
-
Add 20 mL of dichloromethane and extract using sonication for 30 minutes.
-
Filter the extract through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in 1 mL of methanol containing the internal standard at the same concentration as in the calibration standards.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
5. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of ODPDB |
| Qualifier Ions | To be determined from the mass spectrum of ODPDB |
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the ODPDB peak area to the internal standard peak area against the concentration of ODPDB.
-
Determine the concentration of ODPDB in the sample extract from the calibration curve.
-
Calculate the percentage of ODPDB in the original sample using the formula provided in the HPLC section.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described analytical methods.
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |
| Recovery | 95 - 105% | 92 - 108% |
| Precision (%RSD) | < 5% | < 7% |
Logical Relationship Diagram
Caption: Decision tree for selecting an analytical method.
These detailed application notes and protocols provide a comprehensive guide for the accurate and reliable quantification of Oxydipropyl dibenzoate in various materials, catering to the needs of researchers and professionals in quality control and product development.
References
- 1. chembk.com [chembk.com]
- 2. Oxydipropyl dibenzoate Cas 27138-31-4 [dechochem.com]
- 3. China Oxydipropyl dibenzoate CAS 27138-31-4 factory and manufacturers | Unilong [unilongmaterial.com]
- 4. 27138-31-4 CAS MSDS (Oxydipropyl dibenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chemneo.com [chemneo.com]
- 7. echemi.com [echemi.com]
Application Notes and Protocols: The Role of Oxydipropyl Dibenzoate in Novel Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Oxydipropyl dibenzoate (DPGDB), focusing on its application as a high-performance plasticizer in the development of novel polymer formulations. While not typically utilized as a direct monomer in polymer synthesis, its influence on the physical and mechanical properties of polymers is critical for creating advanced materials with tailored characteristics.
Application Notes
Oxydipropyl dibenzoate is a non-phthalate plasticizer recognized for its excellent compatibility and efficiency in a variety of polymer systems.[1][2] Its primary function is to increase the flexibility, durability, and workability of polymeric materials by reducing the intermolecular forces between polymer chains.[3] As an environmentally friendly alternative to traditional phthalate (B1215562) plasticizers, DPGDB is increasingly favored in applications where low toxicity and volatility are paramount.
Key applications of Oxydipropyl dibenzoate include its use in polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVAc), and polyurethane (PU) resins.[4] It is particularly effective in high-fill PVC flooring and extruded plastics, where it enhances processability, lowers processing temperatures, and shortens cycle times.[1] In the context of novel polymer development, DPGDB can be strategically employed to modify the properties of new polymer blends, alloys, and composites, thereby enabling the creation of materials with optimized performance for specific applications, including in the medical and pharmaceutical fields where material safety is crucial.
The chemical structure of Oxydipropyl dibenzoate, an ester of dipropylene glycol and benzoic acid, contributes to its high solvency and stability.[3] This inherent stability ensures long-term performance and resistance to degradation, which is a critical factor in the lifecycle of a polymer product.
Data Presentation
Table 1: Typical Properties of Oxydipropyl Dibenzoate
| Property | Value | Reference |
| CAS Number | 27138-31-4 | [5] |
| Molecular Formula | C20H22O5 | [5] |
| Molecular Weight | 342.39 g/mol | [5] |
| Appearance | Colorless to pale yellow viscous liquid | [3] |
| Boiling Point | 232 °C @ 5 mm Hg | [5] |
| Density | 1.12 g/mL at 25 °C | [5] |
| Refractive Index | 1.528 (n20/D) | [5] |
| Compatibility | Excellent with PVC, PVAc, PU | [4] |
Table 2: Hypothetical Performance Data of a Novel Polymer Blend with and without Oxydipropyl Dibenzoate
| Formulation | DPGDB Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| Control | 0 | 50 | 5 | 85 |
| Formulation A | 10 | 45 | 50 | 75 |
| Formulation B | 20 | 38 | 150 | 62 |
| Formulation C | 30 | 30 | 250 | 48 |
Experimental Protocols
Protocol 1: Incorporation and Evaluation of Oxydipropyl Dibenzoate in a Polyvinyl Chloride (PVC) Formulation
Objective: To prepare and characterize PVC blends with varying concentrations of Oxydipropyl dibenzoate to assess its plasticizing effect on the mechanical and thermal properties of the material.
Materials:
-
Polyvinyl Chloride (PVC) resin (e.g., K-value 67)
-
Oxydipropyl dibenzoate (DPGDB)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Lubricant (e.g., stearic acid)
-
Processing aid (e.g., acrylic-based)
Equipment:
-
Two-roll mill or a laboratory internal mixer
-
Hydraulic press with heating and cooling capabilities
-
Universal testing machine for mechanical property analysis
-
Differential Scanning Calorimeter (DSC) for thermal analysis
-
Shore durometer for hardness measurement
Procedure:
-
Pre-mixing:
-
Dry the PVC resin at 80°C for 2 hours to remove any moisture.
-
In a high-speed mixer, blend the PVC resin, thermal stabilizer, lubricant, and processing aid for 5 minutes to ensure a homogenous dry blend.
-
-
Melt Blending:
-
Set the temperature of the two-roll mill to 160-170°C.
-
Add the dry blend to the mill and allow it to flux until a molten sheet is formed.
-
Slowly add the pre-weighed Oxydipropyl dibenzoate to the molten PVC sheet on the mill.
-
Continue milling for 10-15 minutes to ensure uniform distribution of the plasticizer.
-
-
Sample Preparation:
-
Remove the plasticized PVC sheet from the mill.
-
Cut the sheet into appropriate sizes for compression molding.
-
Preheat the hydraulic press to 175°C.
-
Place the PVC sheet in a mold and press at 10 MPa for 5 minutes.
-
Cool the mold under pressure to room temperature.
-
Remove the molded sheet and cut specimens for testing according to standard dimensions (e.g., ASTM D638 for tensile properties).
-
-
Characterization:
-
Mechanical Testing: Perform tensile testing on the specimens using a universal testing machine to determine tensile strength, elongation at break, and modulus of elasticity.
-
Thermal Analysis: Use a Differential Scanning Calorimeter (DSC) to determine the glass transition temperature (Tg) of the plasticized PVC.
-
Hardness Testing: Measure the Shore A or D hardness of the molded samples.
-
Repeat the procedure for different concentrations of Oxydipropyl dibenzoate (e.g., 10%, 20%, 30% by weight) to evaluate its effect on the final properties.
Mandatory Visualization
Caption: Chemical structure of Oxydipropyl dibenzoate.
Caption: Experimental workflow for incorporating DPGDB into PVC.
Caption: Molecular interaction of DPGDB within a polymer matrix.
References
Application Notes and Protocols for Evaluating the Plasticizing Efficiency of Oxydipropyl Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydipropyl dibenzoate (ODPDB), also known as dipropylene glycol dibenzoate (DPGDB), is a high-performance, non-phthalate plasticizer increasingly utilized in a variety of polymer formulations, including polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and polyurethanes.[1][2] Its growing popularity stems from its favorable toxicological profile, high plasticizing efficiency, low volatility, and good compatibility with a range of resins.[1][3][4] These characteristics make it a viable alternative to traditional phthalate (B1215562) plasticizers, which have come under regulatory scrutiny.[1][3]
This document provides a detailed experimental setup for testing the plasticizing efficiency of ODPDB, enabling researchers and formulation scientists to quantitatively assess its performance. The protocols outlined below cover key performance indicators such as mechanical properties, thermal properties, and migration resistance.
Key Performance Indicators for Plasticizer Efficiency
The effectiveness of a plasticizer is determined by its ability to impart flexibility, lower the processing temperature, and remain within the polymer matrix over the product's lifespan. The following experimental protocols are designed to quantify these attributes for ODPDB in comparison to a standard plasticizer such as Dioctyl Phthalate (DOP).
Data Presentation
The following tables summarize the expected performance of Oxydipropyl Dibenzoate (ODPDB) in a flexible PVC formulation compared to a traditional plasticizer, Dioctyl Phthalate (DOP).
Disclaimer: The quantitative data presented in these tables are illustrative and compiled from various sources. Actual results may vary depending on the specific formulation, processing conditions, and testing parameters.
Table 1: Comparison of Mechanical Properties of Plasticized PVC (at 40 phr)
| Property | Test Method | ODPDB | DOP |
| Tensile Strength (MPa) | ASTM D412 / ASTM D882 | 18 - 22 | 20 - 24 |
| Elongation at Break (%) | ASTM D412 / ASTM D882 | 300 - 400 | 250 - 350 |
| Shore A Hardness | ASTM D2240 | 75 - 85 | 80 - 90 |
Table 2: Comparison of Thermal and Migration Properties of Plasticized PVC (at 40 phr)
| Property | Test Method | ODPDB | DOP |
| Glass Transition Temp. (T) (°C) | Dynamic Mechanical Analysis | -15 to -25 | -20 to -30 |
| Volatility (% Weight Loss) | ASTM D1203 | < 1.0 | > 2.0 |
| Onset of Degradation (T) (°C) | Thermogravimetric Analysis | ~230 - 250 | ~220 - 240 |
Experimental Protocols
Sample Preparation: Plasticized PVC Formulation
A consistent and well-controlled sample preparation process is critical for obtaining reliable and comparable data.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
Oxydipropyl dibenzoate (ODPDB)
-
Dioctyl phthalate (DOP) - for comparative analysis
-
Thermal stabilizer (e.g., Ca/Zn or Ba/Zn stearate)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for tensile and hardness test specimens
Procedure:
-
Formulation: Prepare separate formulations for ODPDB and DOP. A typical formulation (in parts per hundred of resin - phr) is as follows:
-
PVC Resin: 100 phr
-
Plasticizer (ODPDB or DOP): 40 phr
-
Thermal Stabilizer: 2-3 phr
-
Lubricant: 0.5 phr
-
-
Mixing: Premix the PVC resin, plasticizer, stabilizer, and lubricant in a high-speed mixer until a homogeneous dry blend is obtained.
-
Milling: Transfer the dry blend to a two-roll mill preheated to 150-160°C. Mill the compound for 5-10 minutes until a uniform sheet is formed.
-
Molding:
-
Cut the milled sheet into appropriate sizes for the molds.
-
Place the cut sheets into the molds within the hydraulic press.
-
Preheat the press to 170-180°C.
-
Apply a pressure of approximately 10 MPa for 5-7 minutes.
-
Cool the molds under pressure to room temperature.
-
-
Conditioning: Carefully remove the molded sheets and condition them at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Mechanical Properties Testing
a) Tensile Strength and Elongation at Break
Standard: ASTM D412 (for thicker samples) or ASTM D882 (for thin films)
Procedure:
-
Cut dumbbell-shaped specimens from the conditioned sheets using a die cutter.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Set the crosshead speed to 500 mm/min.
-
Start the test and record the force and elongation until the specimen breaks.
-
Calculate the tensile strength (in MPa) and elongation at break (in %).
b) Hardness (Shore A)
Standard: ASTM D2240
Procedure:
-
Place the conditioned sheet on a hard, flat surface.
-
Use a Shore A durometer to measure the hardness.
-
Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the specimen.
-
Record the hardness reading within 1 second of firm contact.
-
Take at least five readings at different locations on the specimen and calculate the average.
Thermal Properties Testing
a) Glass Transition Temperature (Tg) by Dynamic Mechanical Analysis (DMA)
Procedure:
-
Cut a rectangular specimen from the conditioned sheet (typical dimensions: ~12 mm length, ~6 mm width, ~1-2 mm thickness).
-
Mount the specimen in the tensile or single cantilever clamp of the DMA instrument.
-
Set the following test parameters:
-
Temperature Range: -50°C to 100°C
-
Heating Rate: 3°C/min
-
Frequency: 1 Hz
-
Strain/Amplitude: Within the linear viscoelastic region (e.g., 0.1%)
-
-
Run the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ).
-
The glass transition temperature (Tg) is typically identified as the peak of the tan δ curve. A lower Tg indicates higher plasticizing efficiency.
b) Thermal Stability by Thermogravimetric Analysis (TGA)
Procedure:
-
Cut a small, representative sample (5-10 mg) from the conditioned sheet.
-
Place the sample in a TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Set the following test parameters:
-
Temperature Range: 30°C to 600°C
-
Heating Rate: 10°C/min
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min
-
-
Run the analysis and record the weight loss as a function of temperature.
-
Determine the onset of degradation temperature, which is the temperature at which significant weight loss begins. A higher degradation temperature indicates better thermal stability.
Migration Resistance Testing
a) Volatility (Plasticizer Loss)
Standard: ASTM D1203 - Method A (Direct Contact with Activated Carbon)
Procedure:
-
Cut circular specimens (e.g., 50 mm diameter) from the conditioned sheet.
-
Weigh each specimen accurately (W1).
-
Place a layer of activated carbon in a container.
-
Place the specimen on the carbon and cover it completely with more activated carbon.
-
Place the container in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).
-
After the specified time, remove the container from the oven and allow it to cool to room temperature.
-
Carefully remove the specimen and brush off any adhering carbon particles.
-
Reweigh the specimen (W2).
-
Calculate the percentage weight loss (volatility) as: [(W1 - W2) / W1] * 100.
Visualizations
Caption: Experimental Workflow for Evaluating Plasticizer Efficiency.
References
Application Notes and Protocols: Oxydipropyl Dibenzoate as a Non-Phthalate Plasticizer in Flexible PVC Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency, non-phthalate plasticizer increasingly utilized in flexible polyvinyl chloride (PVC) formulations.[1][2][3] As regulatory scrutiny of traditional phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP) intensifies due to health and environmental concerns, Oxydipropyl dibenzoate presents a viable, environmentally friendly alternative.[3][4] Its low toxicity, good compatibility with PVC, low volatility, and high plasticizing efficiency make it a suitable choice for a wide range of applications, including those in sensitive industries.[1][3][4]
These application notes provide a comprehensive overview of the properties, performance characteristics, and experimental protocols for evaluating Oxydipropyl dibenzoate in flexible PVC formulations.
Key Properties and Advantages of Oxydipropyl Dibenzoate
Oxydipropyl dibenzoate offers several distinct advantages over traditional phthalate plasticizers:
-
Favorable Safety Profile: Recognized as a low-toxicity and environmentally friendly option, it is a recommended alternative to conventional o-benzene plasticizers by the European Union.[3][4]
-
High Solvating Power: As a high-solvating plasticizer, it promotes faster fusion at lower processing temperatures, which can shorten production cycles and reduce energy consumption.[3][5]
-
Good Compatibility: It exhibits excellent compatibility with PVC and a range of other polar polymers.[1][2]
-
Low Volatility and Migration: Its low volatility and migration potential contribute to the durability and longevity of the final product, which is particularly important for applications with direct human contact or stringent safety requirements.[1][5]
-
Enhanced Processability: It improves the processability of highly filled PVC flooring and extruded plastics.[3][5]
-
Aesthetic Qualities: In non-filled films, sheets, and pipes, the use of Oxydipropyl dibenzoate can result in good transparency and surface gloss.[3][5]
Comparative Performance Data
Table 1: General and Mechanical Properties
| Property | Oxydipropyl Dibenzoate (DPGDB) | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) | Test Method |
| Plasticizer Efficiency | High | High | Good | ASTM D2284 |
| Shore A Hardness | Comparable to DEHP/DINP for equivalent plasticizer levels | Standard reference | Standard reference | ASTM D2240 |
| Tensile Strength | Good | Good | Good | ASTM D638 / ASTM D882 |
| Elongation at Break (%) | Good | Good | Good | ASTM D638 / ASTM D882 |
| 100% Modulus | Typically higher than DEHP/DINP, indicating a stiffer flexible product | Lower than DPGDB | Lower than DPGDB | ASTM D638 / ASTM D882 |
Table 2: Thermal and Permanence Properties
| Property | Oxydipropyl Dibenzoate (DPGDB) | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) | Test Method |
| Low-Temperature Flexibility | Generally considered to be slightly less effective than DEHP/DINP | Excellent | Very Good | ASTM D746 |
| Volatility (Weight Loss %) | Low | Higher than DPGDB | Lower than DEHP, but higher than DPGDB | ASTM D1203 |
| Migration into Solvents (e.g., Hexane) | Low | Higher than DPGDB | Lower than DEHP, but higher than DPGDB | ASTM D1239 |
| Thermal Stability (TGA) | Good, can improve the thermal stability of PVC | Good | Good | ASTM E1131 |
| Glass Transition Temp. (Tg) | Effective in lowering PVC's Tg | Effective in lowering PVC's Tg | Effective in lowering PVC's Tg | ASTM E1356 (DSC) |
Experimental Protocols
The following are detailed protocols for the evaluation of Oxydipropyl dibenzoate in flexible PVC formulations.
Protocol 1: Preparation of Flexible PVC Formulations
Objective: To prepare standardized flexible PVC samples for subsequent performance testing.
Materials:
-
PVC resin (suspension grade)
-
Oxydipropyl dibenzoate (DPGDB)
-
Phthalate plasticizers (DEHP, DINP) for comparison
-
Thermal stabilizer (e.g., mixed metal stearate)
-
Lubricants (optional, depending on processing method)
Equipment:
-
Laboratory-scale two-roll mill
-
Internal mixer (e.g., Brabender or Haake type)
-
Compression molding press
-
Molds for preparing test plaques
Procedure:
-
Pre-mixing: In a high-speed mixer, blend the PVC resin and thermal stabilizer until a homogenous powder is obtained.
-
Plasticizer Addition: Slowly add the desired amount of Oxydipropyl dibenzoate (or the comparative plasticizer) to the powder blend while mixing. Continue mixing until the plasticizer is fully absorbed.
-
Milling: Transfer the pre-mixed compound to a two-roll mill preheated to 150-160°C.
-
Homogenization: Continuously cut and fold the material on the mill for 5-10 minutes to ensure a homogenous melt.
-
Sheeting: Once homogenized, sheet the material off the mill at a controlled thickness.
-
Compression Molding: Place the milled sheets into a mold and compression mold at 160-170°C for 5-10 minutes under pressure.
-
Cooling: Cool the molded plaques to room temperature under pressure to minimize warpage.
-
Conditioning: Condition the molded plaques at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Protocol 2: Evaluation of Mechanical Properties
Objective: To determine the tensile properties and hardness of the plasticized PVC formulations.
Standards: ASTM D638 (Tensile Properties of Plastics), ASTM D2240 (Rubber Property—Durometer Hardness)
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped die for cutting tensile specimens
-
Shore A durometer
Procedure:
-
Tensile Testing:
-
Cut at least five dumbbell-shaped specimens from the conditioned PVC plaques.
-
Measure the thickness and width of the narrow section of each specimen.
-
Set the grip separation and crosshead speed on the UTM (e.g., 500 mm/min).
-
Mount a specimen in the grips of the UTM.
-
Initiate the test and record the force and elongation until the specimen ruptures.
-
From the resulting stress-strain curve, calculate the tensile strength, elongation at break, and modulus of elasticity.
-
-
Hardness Testing:
-
Place a conditioned PVC plaque on a flat, hard surface.
-
Press the Shore A durometer firmly and evenly onto the surface of the plaque.
-
Record the hardness reading after 1-2 seconds.
-
Take at least five readings at different locations on the plaque and calculate the average.
-
Protocol 3: Evaluation of Thermal Stability
Objective: To assess the effect of Oxydipropyl dibenzoate on the thermal stability of PVC using thermogravimetric analysis (TGA).
Standard: ASTM E1131 (Standard Test Method for Compositional Analysis by Thermogravimetry)
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Cut a small, representative sample (5-10 mg) from the conditioned PVC plaque.
-
TGA Analysis:
-
Place the sample in a tared TGA pan.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of degradation (the temperature at which significant weight loss begins).
-
Compare the TGA curves of PVC formulations with different plasticizers to evaluate their relative thermal stabilities.
-
Protocol 4: Evaluation of Plasticizer Migration
Objective: To quantify the migration of Oxydipropyl dibenzoate from the PVC matrix.
Standard: ASTM D1239 (Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals)
Equipment:
-
Analytical balance
-
Constant temperature bath or oven
-
Glass containers with lids
-
Extraction solvent (e.g., hexane, activated carbon)
Procedure:
-
Sample Preparation: Cut three specimens of the conditioned PVC plaque to a specified size (e.g., 50 mm x 50 mm).
-
Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg.
-
Immersion: Place each specimen in a glass container and add a sufficient volume of the extraction solvent to fully immerse it.
-
Incubation: Seal the containers and place them in a constant temperature bath or oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 24 hours).
-
Final Weighing:
-
Remove the specimens from the solvent.
-
Carefully wipe the specimens dry with a soft, lint-free cloth.
-
Allow the specimens to condition at room temperature for at least 2 hours.
-
Reweigh each specimen to the nearest 0.1 mg.
-
-
Calculation: Calculate the percentage weight loss for each specimen, which represents the amount of plasticizer migration.
Visualizations
References
- 1. DIPROPYLENE GLYCOL DIBENZOATE (DPGDB) - Ataman Kimya [atamanchemicals.com]
- 2. DPGDB (DIPROPYLENE GLYCOL DIBENZOATE) - Ataman Kimya [atamanchemicals.com]
- 3. chembk.com [chembk.com]
- 4. Oxydipropyl dibenzoate | CAS 27138-31-4 | Sancai Industry [sancaiindustry.com]
- 5. Oxydipropyl dibenzoate Cas 27138-31-4 [dechochem.com]
Application Notes and Protocols for the Formulation of Polyurethane Elastomers with Oxydipropyl Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydipropyl dibenzoate, also known as di(propylene glycol) dibenzoate (DPGDB), is a high-performance, non-phthalate plasticizer increasingly utilized in the formulation of polyurethane elastomers. Its excellent compatibility with polyurethane systems, low volatility, and favorable safety profile make it an attractive alternative to traditional phthalate (B1215562) plasticizers. In polyurethane elastomers, Oxydipropyl dibenzoate acts as an effective processing aid and performance modifier, influencing key properties such as hardness, flexibility, and tensile strength.[1][2] These characteristics are critical in various applications, including industrial parts, coatings, adhesives, and in the development of novel drug delivery systems where material properties must be precisely controlled.
This document provides detailed application notes and experimental protocols for the formulation and evaluation of polyurethane elastomers incorporating Oxydipropyl dibenzoate.
Principle of Action
In polyurethane elastomers, which are segmented block copolymers, Oxydipropyl dibenzoate molecules position themselves between the polymer chains. This reduces the intermolecular forces between the polymer chains, primarily in the soft segment domains. The result is an increase in the free volume of the polymer matrix, leading to a softer, more flexible material. The strong solvating action of Oxydipropyl dibenzoate ensures its uniform distribution within the polyurethane, minimizing issues like plasticizer migration or "blooming" to the surface.[1][2] Its use can improve tear strength and rebound, properties that are essential for dynamic applications.[1]
Experimental Protocols
The following protocols outline the preparation and testing of cast polyurethane elastomers with varying concentrations of Oxydipropyl dibenzoate.
Materials Required:
-
Polyol: Polyester or polyether polyol (e.g., Polytetramethylene ether glycol - PTMEG, Polycaprolactone - PCL)
-
Isocyanate: Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI) based prepolymer
-
Chain Extender: 1,4-Butanediol (BDO)
-
Plasticizer: Oxydipropyl dibenzoate
-
Catalyst (optional): Dabco 33-LV (or similar amine catalyst)
-
Degassing agent (optional): Silicone-based antifoam
-
Mold release agent
-
Solvents for cleaning: Isopropyl alcohol, acetone
Equipment:
-
Vacuum oven
-
Mechanical stirrer with variable speed control
-
Heating mantle or oil bath
-
Temperature controller and thermocouple
-
Glass reaction vessel
-
Molds (e.g., aluminum, steel, or RTV silicone)
-
Shore A/D durometer
-
Universal Testing Machine (UTM) for tensile and tear strength testing
-
Differential Scanning Calorimeter (DSC) or Dynamic Mechanical Analyzer (DMA) for thermal analysis
Formulation Workflow Diagram
Caption: Experimental workflow for polyurethane elastomer formulation.
Step-by-Step Protocol:
-
Material Preparation:
-
Pre-dry the polyol in a vacuum oven at 90-100°C for 1-2 hours to remove any residual moisture.
-
Pre-dry the Oxydipropyl dibenzoate at 80°C for 2-4 hours.
-
Ensure the chain extender (1,4-Butanediol) is dry and stored in a desiccator.
-
Pre-heat the mold to the recommended casting temperature (e.g., 100°C) and apply a suitable mold release agent.
-
-
Formulation:
-
In a clean, dry reaction vessel, weigh the required amount of the pre-dried polyol.
-
Add the desired weight percentage of Oxydipropyl dibenzoate to the polyol and mix thoroughly at a moderate speed (e.g., 200-300 rpm) while maintaining the temperature at 70-80°C until a homogeneous mixture is obtained.
-
Degas the polyol-plasticizer blend under vacuum for 30-60 minutes.
-
-
Mixing and Casting:
-
Calculate and weigh the required amount of isocyanate prepolymer based on the desired isocyanate index (NCO index), typically ranging from 1.02 to 1.05.
-
Add the isocyanate prepolymer to the polyol-plasticizer blend and mix vigorously for 60-90 seconds, ensuring a vortex is formed for good mixing without excessive air entrapment.
-
Add the pre-weighed chain extender (1,4-Butanediol) to the mixture and continue to mix rapidly for another 30-60 seconds. The pot life of the mixture is limited, so this step must be performed efficiently.
-
Briefly degas the final mixture under vacuum to remove any entrapped air bubbles.
-
Pour the liquid polyurethane mixture into the preheated mold.
-
-
Curing and Post-Curing:
-
Place the filled mold in a preheated oven and cure at the recommended temperature (e.g., 100°C) for the specified duration (e.g., 16 hours).
-
After the initial cure, carefully demold the elastomer part.
-
For optimal property development, a post-curing period at room temperature for 7 days is recommended.
-
-
Characterization:
-
Hardness: Measure the Shore A or D hardness of the cured elastomer at multiple points using a durometer according to ASTM D2240.
-
Tensile Properties: Determine the tensile strength, elongation at break, and modulus of the elastomer using a Universal Testing Machine (UTM) according to ASTM D412.
-
Tear Strength: Measure the tear resistance of the material using a UTM according to ASTM D624.
-
Thermal Properties: Analyze the glass transition temperature (Tg) and other thermal transitions using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
-
Data Presentation
The following tables present illustrative data on the expected effects of varying concentrations of Oxydipropyl dibenzoate on the mechanical and thermal properties of a representative polyurethane elastomer. This data is intended for comparative purposes to guide formulation development.
Table 1: Effect of Oxydipropyl Dibenzoate on Mechanical Properties of a Polyurethane Elastomer
| Property | Test Method | 0% ODPDB | 5% ODPDB | 10% ODPDB | 15% ODPDB | 20% ODPDB |
| Hardness (Shore A) | ASTM D2240 | 92 | 85 | 78 | 70 | 62 |
| 100% Modulus (MPa) | ASTM D412 | 6.5 | 5.2 | 4.1 | 3.0 | 2.1 |
| 300% Modulus (MPa) | ASTM D412 | 12.8 | 10.5 | 8.5 | 6.8 | 5.0 |
| Tensile Strength (MPa) | ASTM D412 | 35.0 | 31.5 | 28.0 | 24.5 | 21.0 |
| Elongation at Break (%) | ASTM D412 | 450 | 520 | 600 | 680 | 750 |
| Tear Strength (kN/m) | ASTM D624 | 75 | 80 | 85 | 88 | 90 |
Table 2: Effect of Oxydipropyl Dibenzoate on Thermal Properties of a Polyurethane Elastomer
| Property | Test Method | 0% ODPDB | 10% ODPDB | 20% ODPDB |
| Glass Transition Temperature (Tg) (°C) | DSC | -25 | -32 | -40 |
Logical Relationships
The following diagram illustrates the expected relationships between the concentration of Oxydipropyl dibenzoate and the key properties of the resulting polyurethane elastomer.
Caption: Relationship between plasticizer concentration and elastomer properties.
Conclusion
Oxydipropyl dibenzoate is a versatile and effective non-phthalate plasticizer for tailoring the properties of polyurethane elastomers. By following the provided protocols, researchers and scientists can systematically formulate and evaluate elastomers with a wide range of hardness, flexibility, and mechanical strength to meet the specific requirements of their applications. The illustrative data presented provides a baseline for understanding the impact of Oxydipropyl dibenzoate concentration on the final material properties, enabling more efficient development of novel polyurethane-based materials.
References
Application Notes and Protocols for Oxydipropyl Dibenzoate in Ink and Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydipropyl dibenzoate (CAS No. 27138-31-4), also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvating, non-phthalate plasticizer and coalescing agent.[1][2][3][4] Its low toxicity, low volatility, and excellent compatibility with a wide range of polymers make it an environmentally friendly and effective choice for enhancing the performance of ink and coating formulations.[2] This document provides detailed application notes, quantitative performance data, and experimental protocols for the use of Oxydipropyl dibenzoate in various formulations.
Key Performance Attributes
In both ink and coating formulations, Oxydipropyl dibenzoate serves two primary functions:
-
Plasticizer: It increases the flexibility and durability of the dried film by reducing the intermolecular forces between polymer chains.[5][6][7] This is particularly crucial in applications requiring good adhesion and resistance to cracking, such as in flexible packaging inks and coatings for plastics.[5][6]
-
Coalescing Agent: In latex-based coatings, it facilitates the formation of a continuous, uniform film by temporarily lowering the minimum film formation temperature (MFFT) of the polymer particles.[8][9][10][11] As the coating dries, the coalescent slowly evaporates, allowing the film to achieve its final hardness and durability.
The use of Oxydipropyl dibenzoate can lead to significant improvements in the following performance characteristics:
-
Adhesion: Enhanced wetting of the substrate and improved flexibility of the film contribute to superior adhesion.
-
Gloss: Proper coalescence and film formation result in a smoother surface with higher gloss.[9]
-
Scrub Resistance: A well-coalesced and plasticized film exhibits greater resistance to mechanical abrasion.[9]
-
Flexibility and Durability: Increased elasticity prevents cracking and improves the overall longevity of the coating or ink.
Data Presentation
The following tables summarize the typical properties of Oxydipropyl dibenzoate and its effect on coating performance. While specific quantitative data for varying concentrations of Oxydipropyl dibenzoate alone is limited in publicly available literature, the data presented below is derived from comparative studies of dibenzoate-based coalescents and provides a strong indication of their performance benefits.
Table 1: Typical Physical Properties of Oxydipropyl Dibenzoate
| Property | Value | Unit |
| Appearance | Clear, colorless to light yellow liquid | - |
| Molecular Formula | C₂₀H₂₂O₅ | - |
| Molecular Weight | 342.39 | g/mol |
| Boiling Point | 347 | °C |
| Flash Point | 182 | °C |
| Specific Gravity (@ 20°C) | 1.12 | - |
| Viscosity (@ 25°C) | 105 | cP (mPa·s) |
| Solubility in Water | Negligible | - |
Table 2: Comparative Performance of Dibenzoate Coalescents in a Semi-Gloss Acrylic Latex Paint
| Coalescent Type | Gloss (60°) | Scrub Resistance (cycles to failure) | Block Resistance (7-day, 120°F) |
| Dibenzoate Blend (850S) | ~80 | ~1000 | Good |
| TMPDMIB (Control) | ~75 | ~800 | Fair |
| DPnB:850S (1:2 Blend) | ~82 | >1200 | Very Good |
Note: This data is illustrative and compiled from graphical representations in a comparative study.[9] "850S" is a commercial blend rich in diethylene glycol dibenzoate and also containing dipropylene glycol dibenzoate. TMPDMIB is 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, a common volatile coalescent. DPnB is dipropylene glycol n-butyl ether.
Experimental Protocols
The following are detailed protocols for the formulation and testing of coatings containing Oxydipropyl dibenzoate.
Protocol 1: Formulation of a Water-Based Acrylic Gloss Coating
1. Objective: To prepare a series of water-based acrylic gloss coatings with varying concentrations of Oxydipropyl dibenzoate to evaluate its effect on film properties.
2. Materials:
- Acrylic emulsion (e.g., Rhoplex™ SG-30 or equivalent)
- Titanium dioxide pigment (e.g., Ti-Pure™ R-960)
- Dispersant (e.g., TAMOL™ 731A)
- Defoamer (e.g., BYK-028)
- Rheology modifier (e.g., ACRYSOL™ RM-8W)
- Oxydipropyl dibenzoate (e.g., Benzoflex™ 9-88 SG)
- Deionized water
- Neutralizing agent (e.g., ammonia, 28%)
3. Equipment:
- High-speed disperser with a Cowles blade
- Laboratory balance (0.01 g accuracy)
- Mixing vessels
- pH meter
4. Procedure:
- Pigment Dispersion (Grind Phase):
- To a mixing vessel, add the components in the following order under slow agitation:
- Deionized water
- Dispersant
- Defoamer
- Increase the speed of the disperser to create a vortex and slowly add the titanium dioxide pigment.
- Disperse at high speed (e.g., 2000-3000 rpm) for 20-30 minutes, or until a Hegman grind of 7+ is achieved.
- Letdown Phase:
- Reduce the disperser speed to low and add the following components in order, allowing for thorough mixing between each addition:
- Acrylic emulsion
- The remaining portion of deionized water
- Slowly add the desired amount of Oxydipropyl dibenzoate (e.g., 0%, 3%, 6%, and 9% based on the solids content of the acrylic emulsion).
- Add the rheology modifier to achieve the desired viscosity.
- Adjust the pH to 8.5-9.0 with the neutralizing agent.
- Mix for an additional 10-15 minutes at low speed.
Table 3: Example Starting Formulation for a Water-Based Acrylic Gloss Coating
| Component | Weight (%) |
| Grind Phase | |
| Deionized Water | 15.0 |
| Dispersant | 1.0 |
| Defoamer | 0.2 |
| Titanium Dioxide | 20.0 |
| Letdown Phase | |
| Acrylic Emulsion (50% solids) | 45.0 |
| Oxydipropyl Dibenzoate | 0 - 5.0 |
| Rheology Modifier | 1.0 |
| Deionized Water | 12.8 - 17.8 |
| Neutralizing Agent | to pH 8.5-9.0 |
| Total | 100.0 |
Protocol 2: Evaluation of Coating Performance
1. Sample Preparation:
- Apply the formulated coatings to appropriate substrates (e.g., steel panels for adhesion and hardness, sealed paper charts for gloss and scrub resistance) using a drawdown bar to ensure a uniform film thickness (e.g., 3 mils wet film thickness).
- Allow the coated panels to dry and cure at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for 7 days before testing, unless otherwise specified.
2. Test Methods:
-
Specular Gloss (ASTM D523):
-
Calibrate a gloss meter at 60° geometry using the supplied standard.
-
Place the gloss meter on the surface of the coated panel and record the gloss reading.
-
Take at least three readings at different locations on the panel and calculate the average.
-
-
Adhesion (ASTM D3359 - Test Method B):
-
Using a cross-cut adhesion tester, make a lattice pattern of six cuts in each direction through the coating to the substrate.
-
Brush the area lightly to remove any detached flakes.
-
Apply a pressure-sensitive tape over the lattice and smooth it down firmly.
-
Within 90 seconds of application, remove the tape by pulling it back upon itself at a 180° angle.
-
Classify the adhesion based on the following scale:
-
5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
-
4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
-
3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
-
2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
-
1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
-
0B: Flaking and detachment worse than Grade 1.
-
-
-
Abrasion Resistance (ASTM D4060):
-
Weigh the coated panel to the nearest 0.1 mg.
-
Mount the panel on a Taber Abraser equipped with CS-10 or CS-17 wheels and a specific load (e.g., 1000 g).
-
Subject the panel to a specified number of abrasion cycles (e.g., 1000 cycles).
-
Remove any loose debris from the panel and reweigh it.
-
Calculate the weight loss in milligrams. A lower weight loss indicates higher abrasion resistance.
-
Mandatory Visualizations
Caption: Mechanism of film formation with Oxydipropyl dibenzoate as a coalescent.
Caption: Experimental workflow for evaluating ink and coating performance.
Caption: Logical relationship between Oxydipropyl dibenzoate and film properties.
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. chembk.com [chembk.com]
- 3. chempoint.com [chempoint.com]
- 4. Oxydipropyl dibenzoate Cas 27138-31-4 [dechochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. paint.org [paint.org]
- 9. pcimag.com [pcimag.com]
- 10. Hydroxyethyl sulfone based reactive coalescing agents for low-VOC waterborne coatings - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00753F [pubs.rsc.org]
- 11. pcimag.com [pcimag.com]
Exploring Oxydipropyl Dibenzoate in Pharmaceutical and Cosmetic Applications
Application Notes & Protocols
Introduction
Oxydipropyl dibenzoate (CAS No. 27138-31-4), also known as dipropylene glycol dibenzoate, is a high-solvency, low-toxicity plasticizer and versatile excipient.[1][2] It is an organic compound synthesized from dipropylene glycol and benzoic acid.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of Oxydipropyl dibenzoate in pharmaceutical and cosmetic formulations. Its use is recognized and recommended by the European Union as an environmentally friendly alternative to conventional phthalate (B1215562) plasticizers.[1][2]
Physicochemical Properties
Oxydipropyl dibenzoate is a colorless to pale yellow, viscous liquid with a faint, non-distinct odor.[3] It is insoluble in water and stable under normal conditions.[3][4] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C20H22O5 | [3] |
| Molecular Weight | 342.39 g/mol | |
| CAS Number | 27138-31-4 | [3] |
| Appearance | Colorless to pale yellow viscous liquid | [3] |
| Density | 1.12 - 1.144 g/mL at 25 °C | [1][4] |
| Boiling Point | 232 °C at 5 mm Hg | [4][5] |
| Flash Point | 202.303 °C | [1] |
| Refractive Index | 1.528 - 1.542 at 20 °C | [1][4] |
| Water Solubility | Insoluble | [3] |
1. Pharmaceutical Applications
In the pharmaceutical industry, Oxydipropyl dibenzoate is primarily utilized as a plasticizer in polymer-based dosage forms.[5] Its function is to increase the flexibility and durability of the material by reducing the intermolecular forces between polymer chains.[3]
1.1. Application: Plasticizer in Film Coatings for Solid Dosage Forms
Oxydipropyl dibenzoate can be incorporated into aqueous or solvent-based film coating solutions for tablets and capsules. It improves the processability of the coating suspension, reduces the processing temperature, and enhances the mechanical properties of the final film, such as elasticity and adhesion.[5]
Experimental Protocol: Preparation and Evaluation of a Plasticized Ethylcellulose Film Coating
Objective: To formulate and characterize an ethylcellulose-based film coating plasticized with Oxydipropyl dibenzoate for taste-masking or modified-release applications.
Materials:
-
Ethylcellulose (e.g., ETHOCEL™)
-
Oxydipropyl dibenzoate
-
Ethanol (B145695) (95%)
-
Methylene (B1212753) chloride
-
Placebo tablets (e.g., lactose-based)
-
Magnetic stirrer and hot plate
-
Coating pan or fluidized bed coater
-
Disintegration tester
-
Tensile strength tester
Procedure:
-
Polymer Solution Preparation:
-
In a suitable container, dissolve ethylcellulose in a 1:1 mixture of ethanol and methylene chloride to achieve a 10% (w/w) polymer solution.
-
Stir the mixture using a magnetic stirrer until the polymer is completely dissolved.
-
-
Plasticizer Incorporation:
-
Calculate the required amount of Oxydipropyl dibenzoate to achieve a concentration of 15% (w/w) based on the dry polymer weight.
-
Slowly add the Oxydipropyl dibenzoate to the polymer solution while stirring continuously.
-
Continue stirring for an additional 30 minutes to ensure a homogenous mixture.
-
-
Tablet Coating:
-
Preheat the coating pan or fluidized bed coater to the appropriate temperature for the solvent system.
-
Load the placebo tablets into the coater.
-
Apply the coating solution to the tablets at a controlled spray rate, ensuring even distribution.
-
Continue the coating process until the desired weight gain (e.g., 3-5%) is achieved.
-
Dry the coated tablets at 40-50°C for 2 hours to remove residual solvents.
-
-
Film Characterization:
-
Visual Inspection: Examine the coated tablets for surface defects such as cracking, peeling, or orange peel effect.
-
Mechanical Properties: Cast a film of the coating solution on a glass plate and allow it to dry. Measure the tensile strength and elongation at break of the free film.
-
Disintegration Time: Determine the disintegration time of the coated tablets according to USP <701>.
-
2. Cosmetic Applications
Oxydipropyl dibenzoate is a multifunctional ingredient in cosmetics and personal care products, serving as a plasticizer, solvent, and emollient.[6] It is often considered a green plasticizer and an alternative to silicones.[6]
2.1. Application Areas:
-
Nail Polish: Improves flexibility and reduces brittleness of the nail lacquer film.[6]
-
Hair Styling Products (Gels, Sprays): Provides a non-brittle hold and improves the manageability and smoothness of hair.[6]
-
Skincare (Creams, Lotions): Acts as a lightweight, non-greasy emollient that hydrates the skin.[6][7] It is an excellent solvent for poorly soluble ingredients like UV filters and fragrances, enhancing their dispersion and longevity on the skin.[6][8]
-
Sunscreens: Solubilizes and enhances the efficacy of UV filters.[7]
Experimental Protocol: Formulation of a High-SPF Sunscreen Lotion
Objective: To formulate a stable and aesthetically pleasing sunscreen lotion with a high SPF, utilizing Oxydipropyl dibenzoate as a solvent for UV filters.
Materials:
-
Oil Phase:
-
Oxydipropyl dibenzoate (10% w/w)
-
Avobenzone (3% w/w)
-
Octocrylene (7% w/w)
-
Homosalate (10% w/w)
-
Cetearyl alcohol (emulsifier)
-
Glyceryl stearate (B1226849) (emulsifier)
-
-
Aqueous Phase:
-
Deionized water (q.s. to 100%)
-
Glycerin (humectant)
-
Xanthan gum (thickener)
-
-
Preservative: Phenoxyethanol
-
Homogenizer
-
Water bath
Procedure:
-
Oil Phase Preparation:
-
In a beaker, combine Oxydipropyl dibenzoate, Avobenzone, Octocrylene, and Homosalate.
-
Heat the mixture to 75-80°C while stirring until all UV filters are completely dissolved.
-
Add the cetearyl alcohol and glyceryl stearate to the oil phase and maintain the temperature.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, disperse the xanthan gum in glycerin.
-
Add the deionized water and heat to 75-80°C while stirring until the xanthan gum is fully hydrated.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Begin cooling the emulsion while stirring gently.
-
-
Final Additions:
-
When the temperature of the emulsion is below 40°C, add the preservative (Phenoxyethanol).
-
Adjust the pH if necessary.
-
Continue stirring until the lotion reaches room temperature.
-
-
Evaluation:
-
Stability: Observe the lotion for any signs of phase separation at room temperature and under accelerated aging conditions (e.g., 40°C for 3 months).
-
Sensory Properties: Evaluate the texture, feel, and spreadability of the lotion on the skin.
-
SPF Measurement: Determine the Sun Protection Factor (SPF) using an in-vitro or in-vivo method.
-
Safety and Toxicology
Oxydipropyl dibenzoate exhibits low acute toxicity upon oral or dermal exposure.[3] However, prolonged or repeated skin contact may cause mild irritation in sensitive individuals.[3] It is not classified as a carcinogen by IARC or the U.S. EPA.[3] For safe handling, it is recommended to work in a well-ventilated area and wear suitable protective clothing, including gloves and eye protection.[9]
Quantitative Safety Data
| Parameter | Value/Information | References |
| Acute Toxicity | Low upon oral or dermal exposure | [3] |
| Carcinogenicity | Not classified as a carcinogen by IARC or U.S. EPA | [3] |
| Skin Irritation | May cause mild irritation with prolonged contact | [3] |
| WGK Germany | 2 (Hazardous to water) | [3][10] |
| Hazard Codes | N (Dangerous for the environment) | [1] |
| Risk Codes | R51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment) | [1][10] |
| Safety Codes | S61 (Avoid release to the environment) | [1][10] |
Visualizations
Logical Workflow for Plasticizer Selection in Pharmaceutical Film Coating
Caption: Workflow for selecting and evaluating a plasticizer in pharmaceutical film coating.
Experimental Workflow for Sunscreen Formulation and Evaluation
References
- 1. chembk.com [chembk.com]
- 2. Oxydipropyl dibenzoate | CAS 27138-31-4 | Sancai Industry [sancaiindustry.com]
- 3. Page loading... [guidechem.com]
- 4. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]
- 5. China Oxydipropyl dibenzoate CAS 27138-31-4 factory and manufacturers | Unilong [unilongmaterial.com]
- 6. specialchem.com [specialchem.com]
- 7. Dipropylene Glycol Dibenzoate - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 8. DIPROPYLENE GLYCOL DIBENZOATE - Ataman Kimya [atamanchemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Oxydipropyl dibenzoate | C20H22O5 - BuyersGuideChem [buyersguidechem.com]
Application Notes and Protocols for Determining the Leaching of Oxydipropyl Dibenzoate from Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvating plasticizer utilized in a variety of polymeric materials to enhance flexibility and durability. Its applications include adhesives, sealants, coatings, and resilient flooring, as well as in the manufacturing of polyvinyl chloride (PVC) products.[1][2][3] Given its potential use in food contact materials and other consumer products, it is imperative to assess the extent to which Oxydipropyl dibenzoate may migrate or "leach" from the plastic matrix into contacting substances, such as foodstuffs or pharmaceuticals.
This document provides detailed application notes and experimental protocols for the determination of Oxydipropyl dibenzoate leaching from plastic materials. The methodologies described herein are based on established regulatory guidelines and analytical techniques, primarily focusing on gas chromatography-mass spectrometry (GC-MS) for quantification.
Regulatory Framework
The testing of plasticizers for migration from food contact materials is governed by regulations set forth by various agencies, including the U.S. Food and Drug Administration (FDA) and the European Union. In the United States, regulations such as 21 CFR 175.105 (adhesives) are pertinent. The EU's Regulation (EU) No 10/2011 outlines the requirements for plastic materials and articles intended to come into contact with food, including the use of food simulants for migration testing. These regulatory frameworks provide the basis for the experimental designs and protocols detailed below.
Principles of Migration Testing
Migration of a plasticizer from a polymer is a diffusion-controlled process influenced by several factors, including the type of polymer, the concentration of the plasticizer, the nature of the contacting medium (food simulant), the contact time, and the temperature. To simulate worst-case scenarios of consumer exposure, migration studies are typically conducted under accelerated conditions of time and temperature.
The general workflow for determining the leaching of Oxydipropyl dibenzoate involves:
-
Selection of appropriate food simulants: These are chosen to represent the different types of food products that may come into contact with the plastic.
-
Exposure of the plastic material to the food simulant: This is carried out under controlled conditions of time and temperature.
-
Extraction of the leached Oxydipropyl dibenzoate from the food simulant.
-
Analysis and quantification of Oxydipropyl dibenzoate in the extract using a suitable analytical technique, such as GC-MS.
Experimental Protocols
Materials and Reagents
-
Plastic material containing Oxydipropyl dibenzoate
-
Food Simulants (as per regulatory guidelines, e.g., EU Regulation 10/2011):
-
Simulant A: 10% ethanol (B145695) (v/v) in water (for aqueous foods)
-
Simulant B: 3% acetic acid (w/v) in water (for acidic foods)
-
Simulant D2: Vegetable oil (e.g., olive oil) or other fatty food simulants like isooctane (B107328) or 95% ethanol (for fatty foods)
-
-
Oxydipropyl dibenzoate analytical standard (high purity)
-
Internal standard (e.g., deuterated phthalate (B1215562) or another suitable compound not present in the sample)
-
Solvents for extraction (e.g., hexane, acetone, dichloromethane (B109758) - all high purity, suitable for GC analysis)
-
Anhydrous sodium sulfate (B86663) (for drying extracts)
-
Glassware (flasks, beakers, vials with PTFE-lined caps)
Sample Preparation and Migration Testing
-
Cut the plastic material into test specimens of a known surface area (e.g., 1 dm²).
-
Clean the surface of the test specimens to remove any surface contamination.
-
Place the test specimen in a migration cell or a glass container.
-
Add a known volume of the selected food simulant to achieve a specific surface area to volume ratio (e.g., 6 dm²/L).
-
Seal the container and incubate at the desired temperature and for the specified duration (e.g., 10 days at 40°C for general long-term storage, or more stringent conditions for high-temperature applications).
-
After the incubation period, remove the test specimen. The food simulant now contains the leached Oxydipropyl dibenzoate.
Extraction of Oxydipropyl Dibenzoate from Food Simulants
4.3.1. Aqueous Food Simulants (A and B)
-
Transfer a known aliquot of the food simulant to a separatory funnel.
-
Spike with a known amount of internal standard.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture). Repeat the extraction three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
4.3.2. Fatty Food Simulant (D2 - Vegetable Oil)
-
Transfer a known aliquot of the oil to a centrifuge tube.
-
Spike with a known amount of internal standard.
-
Perform a solvent extraction using a solvent in which Oxydipropyl dibenzoate is soluble but the oil has limited solubility (e.g., acetonitrile).
-
Alternatively, for GC analysis, a direct injection of a diluted oil sample may be possible with a suitable GC inlet and column.
4.3.3. Fatty Food Simulant (D2 - Isooctane or Ethanol)
-
Spike a known aliquot of the simulant with the internal standard.
-
These simulants are often directly compatible with GC-MS analysis, or may require minimal concentration.
GC-MS Analysis
4.4.1. Instrumentation
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
4.4.2. GC-MS Conditions (Example)
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 100°C for 1 min, ramp to 300°C at 15°C/min, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4.4.3. Quantification
-
Prepare a series of calibration standards of Oxydipropyl dibenzoate in the final extraction solvent, each containing the same concentration of the internal standard.
-
Analyze the calibration standards and the prepared sample extracts by GC-MS.
-
Create a calibration curve by plotting the ratio of the peak area of Oxydipropyl dibenzoate to the peak area of the internal standard against the concentration of Oxydipropyl dibenzoate.
-
Calculate the concentration of Oxydipropyl dibenzoate in the sample extracts from the calibration curve.
-
Determine the amount of Oxydipropyl dibenzoate that migrated from the plastic in mg/dm² or mg/kg of food simulant.
Data Presentation
The quantitative results of the migration studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Migration of Oxydipropyl Dibenzoate from Plastic into Food Simulants
| Plastic Type | Food Simulant | Test Conditions (Time, Temp) | Migration Level (mg/kg) | Reference |
| Microwave Susceptor Packaging (PET film with adhesive) | Corn Oil | 2 minutes at high power | 1.8 | Begley, T. H., et al. (2025) |
| Microwave Susceptor Packaging (PET film with adhesive) | Olive Oil | 2 minutes at high power | 1.5 | Begley, T. H., et al. (2025) |
| Microwave Susceptor Packaging (PET film with adhesive) | French Fries | Cooked according to package directions | 0.5 | Begley, T. H., et al. (2025) |
Note: The data presented is from a study on microwave susceptor packaging where Oxydipropyl dibenzoate was a component of the adhesive. Migration levels can vary significantly based on the plastic type, concentration of the plasticizer, and the conditions of use.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the leaching of Oxydipropyl dibenzoate.
Logical Relationships in Migration Testing
Caption: Factors influencing the migration of Oxydipropyl dibenzoate from plastics.
References
Troubleshooting & Optimization
preventing thermal degradation of Oxydipropyl dibenzoate during processing
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the thermal degradation of Oxydipropyl dibenzoate during processing. It is intended for researchers, scientists, and drug development professionals utilizing this plasticizer in their formulations.
Troubleshooting Guide
Discoloration, changes in viscosity, or loss of mechanical properties in your final product can be indicators of thermal degradation of Oxydipropyl dibenzoate. This guide will help you identify and resolve these common issues.
Problem: Yellowing or Discoloration of the Polymer Compound
| Potential Cause | Recommended Action |
| Excessive Processing Temperature | Lower the processing temperature in increments of 5°C and observe for improvements. Cross-reference with the polymer's and any other additives' recommended processing temperatures. |
| High Shear Stress | Reduce screw speed or modify the screw design to minimize shear heating. High shear can generate localized hot spots, initiating degradation.[1] |
| Oxidative Degradation | Process under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen. Incorporate antioxidants into your formulation. |
| Inadequate Stabilization | Ensure your formulation includes an appropriate heat stabilizer package. The type and concentration will depend on the polymer and processing conditions. |
| Contamination | Ensure all equipment is thoroughly cleaned between runs to avoid contamination from residual materials that may have lower thermal stability. |
Problem: Unwanted Odor in the Final Product
| Potential Cause | Recommended Action |
| Thermal Decomposition | An unusual odor can be a sign of degradation byproducts. Lower the processing temperature and consider the use of thermal stabilizers. |
| Hydrolysis | Ensure all components of your formulation, including the polymer and fillers, are thoroughly dried before processing. The presence of moisture can lead to hydrolysis of the ester bonds in Oxydipropyl dibenzoate. |
| Volatilization of Additives | High processing temperatures can cause the volatilization of low molecular weight additives. Confirm the thermal stability of all formulation components using Thermogravimetric Analysis (TGA).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the maximum processing temperature for Oxydipropyl dibenzoate?
The thermal stability of Oxydipropyl dibenzoate is dependent on the polymer matrix and the presence of other additives. While the pure substance has a high boiling point (232°C at 5 mmHg), degradation can occur at lower temperatures during processing due to factors like shear stress and interaction with other components.[2][3] It is recommended to perform Thermogravimetric Analysis (TGA) on your specific formulation to determine the onset temperature of degradation.
Q2: What are the primary mechanisms of thermal degradation for Oxydipropyl dibenzoate?
The two primary mechanisms of thermal degradation for dibenzoate esters like Oxydipropyl dibenzoate are:
-
Hydrolysis: In the presence of moisture, the ester linkages can be cleaved, leading to the formation of benzoic acid and dipropylene glycol. This can be mitigated by ensuring all materials are dry before processing.
-
Oxidative Degradation: At elevated temperatures and in the presence of oxygen, oxidation can occur, leading to chain scission and the formation of various degradation byproducts, which can cause discoloration and changes in material properties. The use of antioxidants can help prevent this.[4]
Q3: What types of stabilizers are recommended to prevent the thermal degradation of Oxydipropyl dibenzoate?
A combination of stabilizers is often most effective. Consider the following:
-
Primary Antioxidants (Radical Scavengers): Hindered phenols are commonly used to interrupt the radical chain reactions of oxidation.[4][5][6][7]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites and thioesters convert hydroperoxides into non-radical, stable products.[4]
-
Heat Stabilizers: For halogenated polymers like PVC, metal soaps (e.g., calcium/zinc stearates) or organotin compounds are essential to neutralize acidic byproducts like HCl, which can catalyze further degradation.[5][7]
Q4: How can I determine the thermal stability of my specific formulation containing Oxydipropyl dibenzoate?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical methods.
-
TGA measures weight loss as a function of temperature, indicating the onset of degradation and the percentage of volatile components.[8][9][10]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting points, glass transitions, and exothermic or endothermic degradation processes.[11]
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of a Polymer Formulation
Objective: To determine the onset temperature of thermal degradation and the compositional analysis of a polymer formulation containing Oxydipropyl dibenzoate.
Materials:
-
TGA instrument
-
High-purity nitrogen and air (or oxygen)
-
Sample of the polymer formulation (5-10 mg)
-
TGA sample pans (aluminum or platinum)
Procedure:
-
Sample Preparation: Prepare a representative sample of your polymer formulation, ensuring it is homogeneous. Weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the initial temperature to 30°C.
-
Set the heating rate to 10°C/min.
-
Set the final temperature to 600°C.
-
Set the purge gas to nitrogen at a flow rate of 50 mL/min.
-
-
Analysis Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at 10°C/min under a nitrogen atmosphere.
-
(Optional) At 600°C, switch the purge gas to air to analyze carbon black or other fillers.
-
-
Data Analysis:
-
Plot the weight percentage as a function of temperature.
-
The onset temperature of degradation is the point at which significant weight loss begins.
-
The different weight loss steps can correspond to the volatilization of moisture, plasticizer, and the degradation of the polymer.
-
Data Presentation
Table 1: Typical Onset of Degradation Temperatures for Polymers Commonly Used with Oxydipropyl Dibenzoate (Illustrative Data)
| Polymer | Onset of Degradation (in Nitrogen, °C) | Notes |
| Polyvinyl Chloride (PVC) | ~200 - 250 | Highly dependent on the effectiveness of the heat stabilizer package. |
| Polyvinyl Acetate (PVA) | ~250 - 300 | Degradation can occur in multiple stages. |
| Polyurethane (PU) | ~280 - 320 | Varies significantly with the type of isocyanate and polyol used. |
Note: This data is for illustrative purposes only. The actual degradation temperature will vary depending on the specific grade of the polymer, the concentration of Oxydipropyl dibenzoate, and the presence of other additives. It is crucial to perform TGA on your specific formulation.
Visualizations
Caption: Troubleshooting workflow for thermal degradation issues.
Caption: Experimental workflow for TGA/DSC analysis.
Caption: Potential thermal degradation pathways for Oxydipropyl dibenzoate.
References
- 1. orbimind.com [orbimind.com]
- 2. 27138-31-4 CAS MSDS (Oxydipropyl dibenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]
- 4. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 5. specialchem.com [specialchem.com]
- 6. phoenixplastics.com [phoenixplastics.com]
- 7. fillplas.com [fillplas.com]
- 8. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 9. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. fpe.umd.edu [fpe.umd.edu]
optimizing the concentration of Oxydipropyl dibenzoate for desired PVC flexibility
Welcome to the technical support center for optimizing the concentration of Oxydipropyl dibenzoate in your Polyvinyl Chloride (PVC) formulations. This guide is designed for researchers, scientists, and professionals in drug development and material science. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to assist you in achieving the desired flexibility for your PVC applications.
Frequently Asked Questions (FAQs)
Q1: What is Oxydipropyl dibenzoate and why is it used in PVC?
Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a non-phthalate plasticizer. It is added to PVC to increase its flexibility, durability, and workability.[1] As a high-solvating plasticizer, it integrates well with the PVC matrix, reducing the intermolecular forces between the polymer chains and transforming the rigid polymer into a more pliable material.
Q2: How does the concentration of Oxydipropyl dibenzoate affect the properties of PVC?
The concentration of Oxydipropyl dibenzoate is a critical factor in determining the final mechanical properties of the PVC product. Generally, as the concentration of the plasticizer increases, the following changes occur:
-
Hardness (Shore A): Decreases, resulting in a softer material.
-
Tensile Strength: Decreases, as the material becomes less rigid.[2]
-
Elongation at Break: Increases, indicating greater flexibility and the ability to stretch further before breaking.[2]
Q3: Is Oxydipropyl dibenzoate a safe alternative to traditional phthalate (B1215562) plasticizers?
Oxydipropyl dibenzoate is a non-phthalate plasticizer and is often considered a safer alternative to some traditional phthalate plasticizers that have raised health and environmental concerns. Dibenzoate esters have been shown to have low toxicity and are more readily biodegradable.[3]
Q4: What are the typical processing advantages of using Oxydipropyl dibenzoate?
Due to its high solvency, Oxydipropyl dibenzoate can lead to faster fusion and processing times, which can improve manufacturing efficiency.[4] It can also reduce the processing temperature required.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing Oxydipropyl dibenzoate concentrations.
| Issue | Possible Cause | Suggested Solution |
| Final product is too rigid. | Insufficient concentration of Oxydipropyl dibenzoate. | Increase the concentration of Oxydipropyl dibenzoate in increments of 5-10 phr (parts per hundred resin) and re-evaluate the mechanical properties. Refer to the data tables below for expected changes. |
| Final product is too soft and lacks strength. | Excessive concentration of Oxydipropyl dibenzoate. | Decrease the concentration of Oxydipropyl dibenzoate. Over-plasticization can lead to a significant drop in tensile strength. |
| Plasticizer is leaching or migrating from the surface. | Poor compatibility at the tested concentration or improper processing. | While Oxydipropyl dibenzoate generally has good compatibility, extremely high concentrations can lead to migration.[5] Ensure thorough mixing and proper fusion during processing. Consider a slight reduction in concentration. |
| Inconsistent flexibility across different batches. | Inaccurate measurement of components or variations in mixing and processing conditions. | Implement strict quality control on the weighing of all components. Standardize mixing times, speeds, and processing temperatures and times. |
| Material becomes brittle at low temperatures. | The chosen concentration of Oxydipropyl dibenzoate may not be optimal for low-temperature applications. | Evaluate the low-temperature flexibility of your formulation. You may need to adjust the concentration or consider a blend with a plasticizer specifically designed for low-temperature performance. |
Data Presentation: Impact of Oxydipropyl Dibenzoate Concentration on PVC Properties
The following tables provide illustrative data on how varying the concentration of Oxydipropyl dibenzoate can affect the mechanical properties of a standard flexible PVC formulation.
Table 1: Shore A Hardness
| Oxydipropyl Dibenzoate (phr) | Shore A Hardness (Typical Values) |
| 30 | 90 - 95 |
| 40 | 85 - 90 |
| 50 | 80 - 85 |
| 60 | 75 - 80 |
Table 2: Tensile Properties
| Oxydipropyl Dibenzoate (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| 30 | 20 - 24 | 250 - 300 |
| 40 | 17 - 21 | 300 - 350 |
| 50 | 14 - 18 | 350 - 400 |
| 60 | 11 - 15 | 400 - 450 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation of PVC Plastisol
Objective: To prepare a series of PVC plastisols with varying concentrations of Oxydipropyl dibenzoate.
Materials:
-
PVC resin (suspension grade)
-
Oxydipropyl dibenzoate
-
Heat stabilizer (e.g., a mixed metal stabilizer)
-
Planetary mixer with vacuum capabilities
-
Weighing balance
Procedure:
-
Accurately weigh the PVC resin, heat stabilizer, and the desired amount of Oxydipropyl dibenzoate according to the formulation (e.g., for 40 phr, use 100 parts PVC resin and 40 parts Oxydipropyl dibenzoate).
-
Combine the weighed components in the planetary mixer bowl.
-
Mix at a low speed for 10-15 minutes to ensure a homogenous dispersion of the liquid plasticizer into the PVC resin.
-
Increase the mixing speed and apply a vacuum to the mixing bowl to remove any entrapped air. Continue mixing for another 15-20 minutes.
-
Allow the plastisol to cool to room temperature before further processing.
Molding of PVC Test Specimens
Objective: To create standardized PVC sheets for mechanical testing.
Materials:
-
Prepared PVC plastisol
-
Molding frame (e.g., 150mm x 150mm x 2mm)
-
Polished steel plates
-
Hydraulic press with heating and cooling capabilities
Procedure:
-
Place a polished steel plate on the lower platen of the hydraulic press, followed by the molding frame.
-
Pour the prepared PVC plastisol into the molding frame, ensuring an even distribution.
-
Place a second polished steel plate on top of the mold.
-
Close the press and apply low pressure.
-
Heat the platens to the fusion temperature (typically 160-180°C for flexible PVC).
-
Once the target temperature is reached, increase the pressure to consolidate the material and hold for a specified time (e.g., 5-10 minutes) to ensure complete fusion.
-
Cool the mold under pressure using the press's cooling system until it reaches approximately 40°C.
-
Release the pressure, open the press, and carefully remove the molded PVC sheet.
-
Condition the sheet at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 24 hours before testing.
Measurement of Mechanical Properties
Objective: To determine the Shore A hardness, tensile strength, and elongation at break of the prepared PVC samples.
a) Shore A Hardness (ASTM D2240)
Apparatus:
-
Shore A Durometer
Procedure:
-
Place the conditioned PVC sheet on a flat, hard surface.
-
Press the durometer foot firmly and evenly onto the surface of the sample.
-
Read the hardness value from the dial within one second of firm contact.
-
Take at least five measurements at different locations on the sample and calculate the average.
b) Tensile Strength and Elongation at Break (ASTM D412)
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Die cutter for preparing dumbbell-shaped test specimens
-
Extensometer (optional, for precise elongation measurement)
Procedure:
-
Use the die cutter to prepare at least five dumbbell-shaped specimens from the conditioned PVC sheet.
-
Measure the thickness and width of the narrow section of each specimen.
-
Set the grip separation and crosshead speed on the UTM (e.g., 500 mm/min).
-
Mount a specimen in the grips of the UTM.
-
Start the test and record the force and elongation until the specimen breaks.
-
Calculate the tensile strength (maximum force divided by the original cross-sectional area) and the elongation at break (the extension at the point of rupture as a percentage of the original gauge length).
-
Calculate the average and standard deviation for the tested specimens.
Visualizations
Caption: Workflow for preparing and testing PVC specimens.
Caption: Troubleshooting logic for PVC flexibility issues.
References
- 1. atamankimya.com [atamankimya.com]
- 2. How Do Plasticizers Influence the Tensile Strength of Plastics?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 3. 2017erp.com [2017erp.com]
- 4. US9758637B2 - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 5. geomembrane.com [geomembrane.com]
addressing compatibility issues of Oxydipropyl dibenzoate with other polymer additives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing compatibility issues of Oxydipropyl dibenzoate with other polymer additives.
Frequently Asked Questions (FAQs)
Q1: What is Oxydipropyl dibenzoate and where is it primarily used?
A1: Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency, non-phthalate plasticizer.[1][2][3] It is valued for its excellent compatibility, low volatility, and resistance to oil and pollution.[1][4] Its primary applications are in polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and polyurethane (PU) resins.[1] It is often used in demanding applications such as highly filled PVC flooring, extruded plastics, water-based adhesives, and sealants.[1]
Q2: What are the main advantages of using Oxydipropyl dibenzoate?
A2: Key advantages include high plasticizing efficiency, a low gelation temperature which can improve processability, and good durability.[1][4] As an environmentally friendly plasticizer, it is often recommended as an alternative to traditional o-phthalate plasticizers.[1]
Q3: How can I predict the compatibility of Oxydipropyl dibenzoate with a polymer?
A3: Compatibility can be predicted using Hansen Solubility Parameters (HSP). The principle is that materials with similar HSP values are more likely to be compatible. A smaller difference between the HSP of the plasticizer and the polymer indicates better compatibility. This can be quantified by calculating the Relative Energy Difference (RED) number; a RED number less than 1 suggests high compatibility.
Q4: What are the common signs of incompatibility between Oxydipropyl dibenzoate and other additives?
A4: Signs of incompatibility can manifest as physical changes in the final product. These include "blooming" or "exudation," where the plasticizer migrates to the surface, creating an oily or crystalline film.[5] Other indicators can be increased brittleness, discoloration, or a reduction in mechanical properties such as tensile strength. In processing, incompatibility may lead to issues like "fish eyes" (small, unplasticized particles) or uneven mixing.
Q5: Can Oxydipropyl dibenzoate be used with fillers like calcium carbonate?
A5: Yes, Oxydipropyl dibenzoate is frequently used in highly filled PVC formulations.[1] Fillers like calcium carbonate (CaCO3) can, however, influence the properties of the final compound. The particle size and loading level of CaCO3 can affect mechanical properties like impact strength and tensile strength, as well as the processing characteristics of the PVC formulation.[6][7][8][9] Ultrafine grades of precipitated calcium carbonate (PCC) have been shown to improve impact strength in rigid PVC formulations.[6][8]
Q6: Is Oxydipropyl dibenzoate compatible with modern heat stabilizers like Calcium-Zinc systems?
A6: Yes, as the industry moves away from lead-based stabilizers, non-toxic alternatives like Calcium-Zinc (Ca/Zn) stabilizers are commonly used.[10][11] Dibenzoate plasticizers, including Oxydipropyl dibenzoate, are compatible with these systems. Ca/Zn stabilizers provide good heat stability and can have a synergistic effect with other additives to enhance the overall performance of the PVC product.[10][12]
Troubleshooting Guide
Issue 1: Surface Blooming/Exudation (Plasticizer Migration)
-
Symptoms: Oily, sticky, or crystalline residue on the surface of the polymer product.[5] This can happen days or even weeks after processing.
-
Root Causes:
-
Poor Compatibility: The solubility parameters of the plasticizer and the polymer/additive blend are too dissimilar.
-
Over-concentration: The concentration of Oxydipropyl dibenzoate exceeds its solubility limit in the polymer matrix.
-
Incompatible Additives: Other additives in the formulation may be competing with the plasticizer, reducing its solubility.
-
Environmental Factors: High temperatures and humidity can accelerate plasticizer migration.[5]
-
-
Solutions:
-
Verify Compatibility: Refer to the Hansen Solubility Parameter data (Table 1) to ensure the RED number is well below 1.
-
Optimize Concentration: Reduce the concentration of Oxydipropyl dibenzoate in incremental steps.
-
Review Additive Package: Evaluate the compatibility of all additives in the formulation. Metallic stearates, for example, can sometimes bloom to the surface.
-
Consider a Co-plasticizer: Introducing a secondary plasticizer with a slightly different HSP may improve the overall compatibility of the system.
-
Control Environmental Conditions: If possible, store and use the product in a controlled environment with lower temperature and humidity.
-
Issue 2: Reduced Mechanical Properties (e.g., Brittleness, Low Tensile Strength)
-
Symptoms: The final product is more brittle than expected, cracks easily under stress, or shows reduced elongation at break.
-
Root Causes:
-
Incompatibility: Poor dispersion of the plasticizer can lead to areas of high and low concentration within the polymer matrix, creating weak points.
-
Filler Interaction: High loadings of certain fillers can stiffen the material and, if not well-bonded to the polymer matrix, can reduce tensile strength and elongation.[6]
-
Degradation during Processing: Excessive processing temperatures or shear can lead to degradation of the polymer or plasticizer, resulting in poor mechanical properties.
-
-
Solutions:
-
Improve Mixing: Ensure uniform dispersion of Oxydipropyl dibenzoate and all other additives through optimized mixing times and temperatures.
-
Evaluate Filler Type and Loading: Consider using a surface-treated filler to improve its interaction with the polymer matrix. Experiment with lower filler concentrations.[6][7]
-
Optimize Processing Conditions: Lower the processing temperature to the minimum required for good fusion and reduce shear where possible. The low gelation temperature of Oxydipropyl dibenzoate can be advantageous here.[1][4]
-
Issue 3: Processing Difficulties (e.g., "Fish Eyes", Poor Fusion)
-
Symptoms: The appearance of small, unmelted particles ("fish eyes") in the final product or incomplete fusion of the polymer compound.
-
Root Causes:
-
Insufficient Mixing: The plasticizer has not been adequately absorbed by the polymer resin before processing.
-
Processing Temperature Too Low: The temperature is not high enough to achieve complete fusion of the PVC compound.
-
Incompatible Lubricants: The lubricant system may be interfering with the fusion process.
-
-
Solutions:
-
Improve Dry Blending: Ensure thorough mixing of the PVC resin with Oxydipropyl dibenzoate and other liquid additives before processing to allow for proper absorption.
-
Adjust Processing Temperature: Gradually increase the processing temperature to achieve a homogenous melt.
-
Review Lubricant Package: Ensure the lubricant system is appropriate for the formulation and processing conditions.
-
Data Presentation
Table 1: Hansen Solubility Parameters (HSP) and Compatibility Prediction
The compatibility of Oxydipropyl dibenzoate with PVC can be estimated using Hansen Solubility Parameters. The three parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). Materials with similar HSP values are likely to be compatible.
| Material | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Oxydipropyl dibenzoate (Estimated) * | 18.0 | 7.5 | 6.5 |
| PVC (Polyvinyl Chloride) | 18.2 | 7.5 | 8.3 |
* Estimated based on group contribution methods from the HSP of its constituent parts: propylene (B89431) glycol and benzoic acid.[13]
The Relative Energy Difference (RED) number quantifies the similarity of HSP values:
RED = [(4*(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)²)^½] / R₀
Where R₀ is the interaction radius of the polymer (for PVC, approximately 3.5).
For Oxydipropyl dibenzoate and PVC: RED = [(4*(18.0-18.2)² + (7.5-7.5)² + (6.5-8.3)²)^½] / 3.5 = 0.53
A RED number < 1.0 indicates high compatibility, which is consistent with the reported performance of Oxydipropyl dibenzoate in PVC.
Experimental Protocols
Determination of Plasticizer Migration (Exudation) - Based on ISO 177
Objective: To quantify the tendency of Oxydipropyl dibenzoate to migrate from a plastic formulation onto an absorbent material.
Methodology:
-
Specimen Preparation: Cut at least three circular specimens of 50 mm ± 1 mm in diameter from the plastic sheet to be tested. The thickness should be at least 0.5 mm.
-
Absorbent Disc Preparation: Use absorbent discs of the same diameter, made of a material capable of absorbing plasticizers (e.g., a standard vulcanized rubber).
-
Conditioning: Condition both the test specimens and the absorbent discs for 24 hours at 23 °C ± 2 °C and 50% ± 5% relative humidity.
-
Initial Weighing: Weigh each test specimen and each pair of absorbent discs to the nearest 0.001 g.
-
Assembly: Create a "sandwich" by placing a test specimen between two absorbent discs. Place this assembly between two clean, flat glass plates.
-
Incubation: Place the assembly in an air-circulating oven at 70 °C ± 2 °C for 24 hours under a 5 kg weight to ensure close contact.
-
Final Weighing: After incubation, cool the assembly to room temperature and reweigh the test specimen and the absorbent discs separately.
-
Calculation:
-
Migration (loss from specimen) (%) = [(Initial Mass - Final Mass of Specimen) / Initial Mass of Specimen] * 100
-
Migration (gain by discs) (%) = [(Final Mass - Initial Mass of Discs) / Initial Mass of Specimen] * 100
-
Determination of Plasticizer Extraction by Liquids - Based on ASTM D1239
Objective: To measure the weight loss of a plastic film due to the extraction of Oxydipropyl dibenzoate when immersed in a liquid.
Methodology:
-
Specimen Preparation: Cut at least three square specimens of 50 mm x 50 mm from the plastic film.
-
Conditioning: Condition the specimens for 24 hours at 23 °C ± 2 °C and 50% ± 5% relative humidity.
-
Initial Weighing: Weigh each specimen to the nearest 0.001 g.
-
Immersion: Place each specimen in a separate container with 400 mL of the test liquid (e.g., distilled water, 1% soap solution, mineral oil). Ensure the specimen is fully submerged.
-
Incubation: Cover the containers and keep them at the test temperature (e.g., 24 hours at 23 °C).
-
Drying: Remove the specimens from the liquid. Wipe them dry with a soft cloth. If a non-volatile oil was used, rinse with a volatile solvent (that does not dissolve the plastic) before wiping.
-
Final Weighing: Reweigh the conditioned, dry specimens.
-
Calculation:
-
Weight Loss (%) = [(Initial Mass - Final Mass) / Initial Mass] * 100
-
Assessment of Polymer-Plasticizer Miscibility using Differential Scanning Calorimetry (DSC)
Objective: To determine the miscibility of Oxydipropyl dibenzoate in a polymer by observing the glass transition temperature (Tg).
Methodology:
-
Sample Preparation: Prepare samples of the pure polymer, the pure plasticizer, and the polymer-plasticizer blend at the desired concentration.
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle might be:
-
Heat from room temperature to a temperature above the polymer's melting point (if semi-crystalline) or well above its Tg (if amorphous) at a rate of 10-20 °C/min.
-
Hold for 2-5 minutes to ensure complete melting.
-
Cool at a controlled rate (e.g., 10-20 °C/min) to a temperature well below the expected Tg.
-
Heat again at the same rate as the first heating scan.
-
-
-
Data Analysis:
-
Analyze the second heating curve to determine the Tg.
-
Miscible System: A single Tg is observed, which is between the Tg of the pure polymer and the pure plasticizer. The Tg of the blend will decrease as the concentration of the plasticizer increases.
-
Immiscible System: Two separate Tgs will be observed, corresponding to the Tgs of the individual components.
-
Partially Miscible System: The Tgs of the components may shift towards each other but will not merge into a single transition.
-
Visualizations
Caption: Troubleshooting logic for surface blooming issues.
Caption: Workflow for plasticizer migration testing.
References
- 1. propylene glycol methyl ether [stenutz.eu]
- 2. adakem.com [adakem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. hansen-solubility.com [hansen-solubility.com]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Effect of precipitated calcium carbonate on the mechanical properties of poly(vinyl chloride) (2007) | N.A.S. Fernando | 33 Citations [scispace.com]
- 9. Benefits of calcium carbonate in PVC Processing | Bausano [bausano.com]
- 10. Calcium Zinc Stabilizers for PVC: A Comprehensive Guide [faithind.com]
- 11. Calcium Zinc Stabilizers for PVC: A Comprehensive Guide-1 [novistachem.com]
- 12. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benzoic acid [stenutz.eu]
Technical Support Center: Troubleshooting Yellowing in Polymers Containing Oxydipropyl Dibenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address yellowing issues in polymer formulations containing Oxydipropyl dibenzoate.
Troubleshooting Guide
Yellowing in polymers is often a result of material degradation, which can be initiated by heat, UV exposure, or chemical interactions.[1][2] This guide provides a systematic approach to identifying and resolving the root cause of yellowing in your experiments.
Question: My polymer formulation containing Oxydipropyl dibenzoate is turning yellow. What are the potential causes and how can I fix it?
Answer:
Yellowing in your polymer system can be attributed to several factors, often acting in combination. The most common causes are thermal degradation, photo-oxidation, and interactions with other additives.[1] Oxydipropyl dibenzoate itself is a stable plasticizer, but the overall formulation's stability depends on all its components and processing conditions.[3][4]
Follow these steps to diagnose and address the issue:
Step 1: Review Processing Conditions
High temperatures and extended processing times are primary drivers of thermal degradation, leading to the formation of color-forming species known as chromophores.[1]
-
Actionable Advice:
-
Lower Processing Temperature: Gradually reduce the processing temperature to the minimum required for proper melt flow and component formation.
-
Reduce Residence Time: Increase screw speed or minimize back pressure to decrease the amount of time the polymer melt is exposed to high temperatures.
-
Step 2: Evaluate the Additive Package
The interaction between different additives can sometimes be a source of discoloration.
-
Phenolic Antioxidants: While essential for preventing polymer degradation, phenolic antioxidants can "over-oxidize" at high temperatures or when interacting with atmospheric pollutants like nitrogen oxides (NOx), forming yellow or pink quinone-type byproducts.
-
Actionable Advice:
-
Optimize Antioxidant Concentration: Ensure the concentration of the phenolic antioxidant is appropriate for the processing conditions. Insufficient amounts can lead to rapid depletion and the formation of colored species.
-
Introduce a Secondary Antioxidant: Consider adding a phosphite (B83602) or thioester secondary antioxidant. These work synergistically with primary phenolic antioxidants to improve thermal stability and can help prevent the over-oxidation that leads to color formation.
-
-
-
Pigments (e.g., Titanium Dioxide - TiO₂): The grade of TiO₂ used, especially in white or light-colored formulations, can significantly impact color stability. Anatase-grade TiO₂ can be photocatalytic, accelerating polymer degradation and yellowing when exposed to UV light.[5] Interactions between TiO₂ surfaces and other organic additives can also lead to yellowing.[5]
-
Actionable Advice:
-
Use Rutile-Grade TiO₂: If not already in use, switch to a rutile-grade TiO₂ with a proper surface treatment, which offers better resistance to discoloration.[5]
-
Evaluate Pigment Interactions: Conduct a stability test with and without the pigment to determine if it is a contributing factor.
-
-
Step 3: Assess Environmental Exposure
Exposure to UV radiation and atmospheric pollutants can cause yellowing over time, even in a well-processed polymer.[6]
-
UV Exposure: UV radiation has enough energy to break polymer chemical bonds, leading to degradation and the formation of yellowing chromophores.[6]
-
Gas Fading: Exposure to nitrogen oxides (NOx), often from gas-powered equipment exhaust or atmospheric pollution, can react with phenolic antioxidants and cause discoloration.
-
Actionable Advice:
-
Incorporate UV Stabilizers: If the final product will be exposed to sunlight, add a UV absorber or a Hindered Amine Light Stabilizer (HALS) to the formulation.
-
Control Storage Environment: Store raw materials and finished products in a controlled environment away from sunlight and potential sources of NOx pollution.
-
-
Below is a troubleshooting workflow to guide your investigation.
Frequently Asked Questions (FAQs)
Q1: Is Oxydipropyl dibenzoate the cause of the yellowing?
A1: While Oxydipropyl dibenzoate may have a slight inherent color, it is generally considered stable and is not a common primary cause of significant yellowing in polymer formulations.[3][4] Discoloration is more frequently linked to the degradation of the base polymer, the over-oxidation of other additives like phenolic antioxidants, or excessive processing temperatures.[1]
Q2: Can switching to a different plasticizer solve the yellowing problem?
A2: Not necessarily. If the root cause is related to processing conditions, the stability of the base resin, or other additives, changing the plasticizer may not resolve the issue. Dibenzoate plasticizers like Oxydipropyl dibenzoate are known for their good UV stability and resistance to extraction.[7] It is more effective to first identify the underlying cause of yellowing through systematic troubleshooting before considering a change in a primary component like the plasticizer.
Q3: My white polymer parts are turning yellow during storage in a warehouse. What is the likely cause?
A3: This is often a phenomenon known as "gas fading." It can be caused by the reaction of phenolic antioxidants in your formulation with NOx gases present in the air, which can be generated by gas-powered forklifts or other combustion engines. This reaction can produce yellow or even pinkish discoloration. To mitigate this, consider using a more robust stabilization package and improving warehouse ventilation.
Q4: How can I quantitatively measure the yellowing of my polymer samples?
A4: The degree of yellowing can be quantified using the Yellowness Index (YI).[2][8] This is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow.[2][9] Standard test methods for measuring YI include ASTM E313 and ASTM D1925.[10] A higher YI value indicates a greater degree of yellowing.[11]
Q5: Will adding a blue tint hide the yellowing?
A5: While adding a small amount of a blue or violet dye can counteract a yellow tint and make the product appear whiter, this is a cosmetic fix and does not address the underlying chemical degradation that is causing the yellowing. The degradation may still lead to a deterioration of the polymer's mechanical properties over time. It is always best to solve the root cause of the discoloration.
Quantitative Data on Yellowness Index
The following table illustrates hypothetical data on how different factors can influence the Yellowness Index (YI) of a polymer formulation. Actual results will vary based on the specific polymer, additives, and conditions.
| Formulation Variable | Condition 1 | YI (ASTM D1925) | Condition 2 | YI (ASTM D1925) |
| Processing Temperature | 180°C | 5.2 | 210°C | 15.8 |
| Antioxidant System | Primary Phenolic AO only | 8.9 | Primary AO + Secondary Phosphite AO | 3.5 |
| TiO₂ Grade | Anatase | 12.4 (after UV exposure) | Rutile (surface treated) | 4.1 (after UV exposure) |
| UV Stabilizer | None | 18.5 (after UV exposure) | HALS added | 5.3 (after UV exposure) |
Experimental Protocols
1. Protocol: Determination of Yellowness Index (YI)
This protocol is based on the principles of ASTM D1925.[12][13]
-
Objective: To quantitatively measure the yellowness of a plastic sample.
-
Apparatus:
-
Spectrophotometer or tristimulus colorimeter.[10]
-
Calibrated white standard tile.
-
-
Procedure:
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white reference.
-
Sample Preparation: Ensure samples are clean and have a flat, uniform surface. Sample thickness should be consistent for accurate comparison.[13]
-
Measurement:
-
For opaque samples, measure the spectral reflectance.
-
For transparent samples, measure the spectral transmittance.
-
-
Data Acquisition: The instrument will measure the tristimulus values (X, Y, Z).
-
Calculation: The Yellowness Index (YI) is calculated using the following formula for Illuminant C and 2° observer:
-
YI = [100 (1.28X - 1.06Z)] / Y
-
-
-
Analysis: Compare the YI values of different samples. A higher YI value indicates a greater degree of yellowness. The change in YI (ΔYI) before and after exposure to heat or UV is a useful measure of degradation.[13]
2. Protocol: Accelerated UV Aging
This protocol is based on the principles of ASTM G155 and ISO 4892.[14]
-
Objective: To simulate the effects of sunlight on a polymer sample to assess its resistance to photo-degradation and yellowing.
-
Apparatus:
-
Xenon-arc accelerated weathering chamber.
-
Spectrophotometer.
-
-
Procedure:
-
Initial Measurement: Measure the initial Yellowness Index of the test specimens as per the protocol above.
-
Exposure: Place the specimens in the xenon-arc chamber. Set the test parameters (e.g., irradiance, temperature, humidity, light/dark cycles) according to the relevant standard or to simulate the intended end-use environment.
-
Interim Measurements: Periodically remove the samples at predetermined intervals (e.g., 100, 250, 500 hours) and measure their Yellowness Index.
-
-
Analysis: Plot the change in Yellowness Index (ΔYI) as a function of exposure time. This will provide a quantitative measure of the material's UV stability.
Below is a diagram illustrating the workflow for accelerated aging and color analysis.
References
- 1. equitechintl.com [equitechintl.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]
- 4. China Oxydipropyl dibenzoate CAS 27138-31-4 factory and manufacturers | Unilong [unilongmaterial.com]
- 5. researchgate.net [researchgate.net]
- 6. envi-chambers.com [envi-chambers.com]
- 7. specialchem.com [specialchem.com]
- 8. Test Yellowness Index of Polymer with Precision Spectrophotometer [pacorr.com]
- 9. Yellowness Index (YI) ASTM E313 [intertek.com]
- 10. Yellowness index measurement – Paul Wu's Blog [materean.com]
- 11. matestlabs.com [matestlabs.com]
- 12. Yellowness index measurement method - 3nh [3nh.com]
- 13. repo.chromachecker.com [repo.chromachecker.com]
- 14. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]
Technical Support Center: Enhancing the UV Stability of Formulations with Oxydipropyl Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when improving the ultraviolet (UV) stability of formulations containing Oxydipropyl dibenzoate.
Frequently Asked Questions (FAQs)
Q1: What is Oxydipropyl dibenzoate and what are its general properties related to stability?
Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency benzoate (B1203000) plasticizer.[1][2][3][4] It is characterized by low toxicity, good compatibility with a range of polymers, low volatility, and good durability.[1][2][3][4] It is generally considered a stable compound.[5]
Q2: Does Oxydipropyl dibenzoate itself absorb UV radiation?
Q3: What are the potential signs of UV degradation in a formulation containing Oxydipropyl dibenzoate?
UV degradation in formulations can manifest in several ways, including:
-
Discoloration: Yellowing or other color changes are common indicators of photodegradation in plasticized formulations, particularly in materials like PVC.
-
Changes in Mechanical Properties: Loss of flexibility, embrittlement, cracking, and a decrease in tensile strength can occur.
-
Surface Defects: The appearance of chalking, which is a fine, powdery residue on the surface.
-
Alterations in Chemical Properties: A shift in pH or the degradation of active ingredients in pharmaceutical or cosmetic formulations.[6]
Q4: What are the likely degradation pathways for Oxydipropyl dibenzoate under UV exposure?
Direct studies on the photodegradation pathways of Oxydipropyl dibenzoate are limited. However, based on studies of similar plasticizers like phthalates and the biodegradation of dibenzoates, potential degradation mechanisms can be proposed. The degradation of di(propylene glycol) dibenzoate by microorganisms has been shown to produce dipropylene glycol monobenzoate.[7] Studies on phthalate (B1215562) plasticizers suggest that photodegradation can lead to the formation of benzoates and benzoic acid through oxidation and hydrolysis.[8] Therefore, it is plausible that under UV exposure, Oxydipropyl dibenzoate may undergo hydrolysis of its ester bonds, leading to the formation of dipropylene glycol monobenzoate and benzoic acid, which can be further oxidized.
Q5: What types of UV stabilizers are recommended for use with Oxydipropyl dibenzoate?
To enhance the UV stability of formulations containing Oxydipropyl dibenzoate, a combination of UV absorbers and Hindered Amine Light Stabilizers (HALS) is often recommended. This synergistic approach provides comprehensive protection.
-
UV Absorbers: These additives, such as benzotriazoles and benzophenones, function by absorbing harmful UV radiation and dissipating it as heat.[9] They are a first line of defense against photodegradation.
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers, interrupting the degradation chain reactions initiated by UV exposure.
The choice of specific stabilizers will depend on the polymer matrix, the intended application, and the desired level of protection.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues related to the UV stability of formulations containing Oxydipropyl dibenzoate.
| Problem | Potential Cause | Troubleshooting Steps |
| Yellowing or Discoloration Upon UV Exposure | Photodegradation of Oxydipropyl dibenzoate or other formulation components. Interaction between additives. | 1. Incorporate a UV absorber: Add a benzotriazole (B28993) or benzophenone-type UV absorber to the formulation to filter out harmful UV radiation. 2. Add a HALS: Introduce a Hindered Amine Light Stabilizer to scavenge free radicals. 3. Evaluate Additive Compatibility: Ensure there are no adverse interactions between Oxydipropyl dibenzoate, pigments, and other stabilizers that could accelerate discoloration. 4. Optimize Processing Conditions: High processing temperatures can initiate degradation, making the formulation more susceptible to subsequent photodegradation. Ensure processing temperatures are within the recommended range. |
| Loss of Mechanical Properties (e.g., Embrittlement, Cracking) | Chain scission of the polymer matrix due to insufficient UV protection. Migration or depletion of the plasticizer. | 1. Increase UV Stabilizer Concentration: Gradually increase the concentration of the UV absorber and/or HALS to determine the optimal level for maintaining mechanical properties. 2. Consider a Combination of Stabilizers: Utilize a synergistic blend of a UV absorber and a HALS for more robust protection. 3. Evaluate Plasticizer Permanence: While Oxydipropyl dibenzoate has low volatility, ensure formulation and processing conditions do not promote its migration to the surface. |
| Inconsistent UV Stability Between Batches | Variability in raw material quality. Inconsistent dispersion of additives. | 1. Raw Material Quality Control: Implement stringent quality control checks for all incoming raw materials, including Oxydipropyl dibenzoate and other additives. 2. Improve Dispersion: Optimize mixing parameters (time, temperature, shear) to ensure a homogeneous distribution of UV stabilizers and other additives throughout the formulation. Poor dispersion can lead to localized areas with inadequate protection. |
| Active Ingredient Degradation in a Pharmaceutical or Cosmetic Formulation | Insufficient protection of the active ingredient from UV radiation. Photochemical reaction between the active ingredient and excipients. | 1. Photostability Testing of the Active Ingredient: Conduct forced degradation studies on the active ingredient alone to understand its intrinsic photosensitivity. 2. Formulation Screening with Stabilizers: Prepare and test formulations with different types and concentrations of photostabilizers compatible with the active ingredient and Oxydipropyl dibenzoate. 3. Light-Resistant Packaging: Utilize opaque or UV-blocking packaging as a primary or secondary measure to protect the final product.[10][11] |
Experimental Protocols
1. Protocol for Evaluating the UV Stability of a Coating Formulation
This protocol is based on standard accelerated weathering test methods.
-
Objective: To assess the effect of different UV stabilizer packages on the color and gloss retention of a coating containing Oxydipropyl dibenzoate.
-
Materials:
-
Coating formulation with Oxydipropyl dibenzoate.
-
Test panels (e.g., steel, aluminum).
-
UV absorbers (e.g., a benzotriazole derivative).
-
HALS (e.g., a hindered amine light stabilizer).
-
Control formulation (without UV stabilizers).
-
-
Equipment:
-
Film applicator.
-
Accelerated weathering chamber (e.g., QUV).
-
Gloss meter.
-
Spectrocolorimeter.
-
-
Methodology:
-
Sample Preparation: Prepare different batches of the coating formulation: a control with no UV stabilizers, and test batches with varying concentrations and combinations of UV absorbers and HALS.
-
Coating Application: Apply the coatings to the test panels at a uniform thickness using a film applicator.
-
Curing: Cure the coated panels according to the formulation's specifications.
-
Initial Measurements: Before exposure, measure the initial gloss (at 60° and/or 20°) and color (Lab* values) of each panel.
-
Accelerated Weathering: Expose the panels in an accelerated weathering chamber following a standard cycle, such as ASTM D4587 (e.g., alternating cycles of UV exposure and condensation).
-
Periodic Evaluation: At regular intervals (e.g., every 250 hours), remove the panels and measure the gloss and color.
-
Data Analysis: Plot the change in gloss (ΔG) and color (ΔE*) over time for each formulation. Compare the performance of the stabilized formulations against the control.
-
2. Protocol for Photostability Testing of a Pharmaceutical Formulation (Based on ICH Q1B)
This protocol outlines a general approach for testing the photostability of a drug product containing Oxydipropyl dibenzoate.
-
Objective: To determine if light exposure results in unacceptable changes to a pharmaceutical formulation.
-
Materials:
-
Drug product formulation containing the active pharmaceutical ingredient (API) and Oxydipropyl dibenzoate.
-
Dark control samples (wrapped in aluminum foil).
-
Chemically inert, transparent containers.
-
-
Equipment:
-
Photostability chamber compliant with ICH Q1B guidelines (providing controlled illumination and UV radiation).
-
HPLC or other validated analytical method for assay and impurity profiling.
-
-
Methodology:
-
Sample Preparation: Place the drug product in the transparent containers. Prepare a set of dark control samples by wrapping identical samples in aluminum foil.
-
Exposure: Expose the samples in the photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] Place the dark controls in the chamber alongside the exposed samples.
-
Analysis: After exposure, analyze both the exposed and dark control samples for:
-
Physical changes (e.g., appearance, color, clarity).
-
Assay of the active ingredient.
-
Formation of degradation products (impurities).
-
-
Evaluation: Compare the results of the exposed samples to the dark control samples. Any significant changes in the exposed samples that are not observed in the dark controls are likely due to photodegradation.
-
Visualizations
Below are diagrams illustrating key concepts related to UV stability.
Caption: Simplified pathway of UV degradation in a polymer matrix.
References
- 1. Top 10 UV Absorber Additives for Enhanced Protection in Plastics and Coatings [afinechem.com]
- 2. orbimind.com [orbimind.com]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. UV/Vis+ Photochemistry Database [science-softcon.de]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. performanceadditives.us [performanceadditives.us]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. UV Absorbers | Light Stabilizers for Plastics | amfine.com [amfine.com]
- 10. highperformancecoatings.org [highperformancecoatings.org]
- 11. US6843939B2 - UV stabilizing additive composition - Google Patents [patents.google.com]
- 12. longchangchemical.com [longchangchemical.com]
Technical Support Center: Industrial Scale Synthesis of Oxydipropyl Dibenzoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and answers to frequently asked questions regarding the industrial-scale synthesis of Oxydipropyl dibenzoate (also known as Dipropylene Glycol Dibenzoate, DPGDB).
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing Oxydipropyl dibenzoate?
A1: The standard industrial method is the direct esterification of dipropylene glycol with benzoic acid.[1][2] This is a reversible condensation reaction where water is produced as a byproduct. To maximize the yield of the final product, this water must be continuously removed from the reaction mixture to drive the chemical equilibrium toward product formation.[1][3]
Q2: What are the most critical parameters to control during the synthesis?
A2: For a successful and efficient synthesis, the following parameters are critical:
-
Reactant Molar Ratio: The ratio of benzoic acid to dipropylene glycol must be carefully controlled to ensure the formation of the dibenzoate ester rather than the monoester.[3]
-
Catalyst Selection: The choice of catalyst affects reaction rate, temperature requirements, and the purity of the final product.[4]
-
Temperature Control: The reaction temperature influences the rate of esterification but can also lead to side reactions and product discoloration if too high.[4]
-
Efficient Water Removal: As a reversible reaction, the removal of water is essential to achieve a high conversion rate.[3]
Q3: What types of catalysts are used, and what are their advantages and disadvantages?
A3: A variety of catalysts can be used. Traditional catalysts include strong mineral acids like sulfuric acid or p-toluenesulfonic acid.[1] While effective, these can lead to side reactions and cause the final product to have a dark color.[4] Milder, more modern catalysts such as sodium bisulfate or stannous chloride are also employed to improve efficiency and product quality.[3][5] Some processes utilize specialized catalysts like ionic liquids to simplify separation and reduce corrosive effects.[4]
Q4: Why is the purification process so important for the final product?
A4: The post-reaction purification process is crucial for meeting commercial quality standards. This multi-step process, which typically includes neutralization, washing, decoloring, and filtration or distillation, is designed to remove unreacted benzoic acid, the catalyst, water, and any colored byproducts.[3][5] A thorough purification ensures the final product meets specifications for acidity, color, purity, and moisture content.[6]
Troubleshooting Guide
Problem: Low Reaction Yield
Q: My synthesis is resulting in a low yield of Oxydipropyl dibenzoate. What are the potential causes?
A: Low yield is a common issue that can typically be traced back to one of the following factors:
-
Inefficient Water Removal: The esterification reaction is reversible. If water, a byproduct, is not effectively removed, the reaction equilibrium will shift back towards the reactants, limiting product formation.[3]
-
Incorrect Molar Ratio: A molar ratio of benzoic acid to dipropylene glycol of approximately 2.1:1 is often used to favor the formation of the dibenzoate product.[3] An incorrect ratio can lead to incomplete reaction or the formation of undesired monoesters.
-
Insufficient Catalyst Activity: The catalyst may be deactivated, or an insufficient amount may have been used, leading to a slow or incomplete reaction.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to run to completion. Reaction times of several hours are typical.[4][7] Ensure the temperature is within the optimal range for your chosen catalyst.
Problem: Poor Product Color (Yellow or Dark Tint)
Q: The final product is discolored. How can I achieve a colorless or pale yellow liquid?
A: Product discoloration is often a sign of degradation or side reactions, which can be caused by:
-
High Reaction Temperature: Excessive heat can cause the reactants or product to decompose, leading to colored impurities.
-
Aggressive Catalysts: Strong acid catalysts like sulfuric acid are known to cause more side reactions and darker product colors.[4] Consider switching to a milder catalyst such as sodium bisulfate.
-
Ineffective Decoloring Step: The purification process should include a decoloring step, often involving activated carbon. Ensure this step is performed correctly and with a sufficient amount of decoloring agent.
Problem: High Acidity in Final Product
Q: The final product has an acid value higher than the specification (e.g., >0.1% as benzoic acid). What is the cause?
A: High acidity is typically due to residual benzoic acid or acidic catalyst in the final product. The root causes are:
-
Incomplete Reaction: A significant amount of unreacted benzoic acid remains in the crude product.
-
Inefficient Neutralization: The neutralization step, often performed with an aqueous NaOH solution, was not sufficient to neutralize all residual acid.[3]
-
Inadequate Washing: The subsequent water washing steps were not thorough enough to remove the neutralized salts and remaining acid.[3]
Data Presentation
Table 1: Typical Product Specifications for Oxydipropyl Dibenzoate
| Parameter | Specification |
| Purity (Assay) | ≥99.0% |
| Acidity (as Benzoic Acid) | ≤0.1% |
| Color (APHA) | ≤120 |
| Moisture Content | ≤0.07% |
| Hydroxyl Number | ≤6 mg KOH/g |
| Source: Data compiled from supplier specifications.[6] |
Table 2: Key Industrial Synthesis Parameters
| Parameter | Typical Value / Condition | Rationale |
| Benzoic Acid : Dipropylene Glycol Molar Ratio | 2.0:1 to 2.2:1 | Favors the formation of the dibenzoate ester.[3][8] |
| Catalyst | p-TSA, Sodium Bisulfate, Stannous Chloride | Varies based on desired reaction rate and product quality.[1][3] |
| Temperature Range | 150 - 220 °C | Balances reaction rate against the risk of side reactions.[4][8] |
| Water Removal Method | Azeotropic distillation (e.g., with toluene) or vacuum | Crucial for driving the reversible reaction to completion.[3][8] |
Experimental Protocols
Methodology for Industrial Batch Synthesis and Purification
This protocol is a generalized representation based on common industrial practices.
-
Reactant Charging:
-
Charge a glass-lined reaction kettle with dipropylene glycol and benzoic acid. A typical molar ratio is 2.1 moles of benzoic acid for every 1 mole of dipropylene glycol.[3]
-
Add the selected catalyst (e.g., sodium bisulfate or stannous chloride) at a concentration appropriate for the batch size.[3][5]
-
-
Esterification Reaction:
-
Begin agitation and start heating the mixture under a nitrogen atmosphere to the target temperature range (e.g., 180-220°C).[8]
-
Continuously remove the water byproduct using a distillation setup to drive the reaction forward.
-
Monitor the reaction progress by measuring the amount of water collected or by testing the acid value of the mixture. The reaction typically takes 4-8 hours.[4][8]
-
-
Neutralization and Washing:
-
Once the reaction is complete, cool the crude product to below 100°C.
-
Transfer the mixture to a neutralization vessel.
-
Add a dilute aqueous solution of sodium hydroxide (B78521) (NaOH) to neutralize the remaining benzoic acid and the catalyst.[3]
-
Allow the layers to separate and remove the lower aqueous layer.
-
Wash the organic layer with hot water multiple times until the water layer is neutral (pH ~7).
-
-
Purification and Finishing:
-
Decoloring: Add a decoloring agent (e.g., activated carbon) to the washed product and agitate at an elevated temperature.
-
Drying & Filtration: Remove the decoloring agent via filtration. Dry the product, typically by heating under vacuum, to remove residual water to meet moisture specifications (e.g., ≤0.07%).[6]
-
Final Inspection: Test the final product for purity, acid value, color, and moisture before packaging.
-
Visualizations
Caption: Industrial synthesis and purification workflow for Oxydipropyl dibenzoate.
Caption: A logical troubleshooting guide for addressing low product yield.
Caption: The core esterification reaction for Oxydipropyl dibenzoate synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. CN103739493A - Method for efficiently producing dipropylene glycol dibenzoate - Google Patents [patents.google.com]
- 4. CN102351703B - Preparation method of diethylene glycol dibenzoate - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. greechem.com [greechem.com]
- 7. chemneo.com [chemneo.com]
- 8. CN1158842A - Production process of dipropylene glycol dibenzoate by using dipropylene glycol as main material - Google Patents [patents.google.com]
Technical Support Center: Reducing the Volatility of Oxydipropyl Dibenzoate in High-Temperature Applications
Welcome to the technical support center for Oxydipropyl dibenzoate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Oxydipropyl dibenzoate in high-temperature applications and are seeking to mitigate its volatility. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant mass loss of our Oxydipropyl dibenzoate formulation at elevated temperatures. How can we quantify this volatility?
A1: Quantifying the volatility of Oxydipropyl dibenzoate is a critical first step. The recommended method is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis will provide you with a TGA curve, which shows the temperature at which the material begins to degrade and the rate of mass loss.
Another standard method is the determination of weight loss on heating, as outlined in ASTM D2288. This test involves heating a sample at a specific temperature for a set duration and measuring the percentage of weight loss.
Q2: What are the primary strategies for reducing the volatility of Oxydipropyl dibenzoate in our high-temperature process?
A2: There are two main approaches to reduce the volatility of Oxydipropyl dibenzoate:
-
Formulation with Thermal Stabilizers: The incorporation of antioxidants can significantly improve the thermal stability of benzoate (B1203000) plasticizers. Hindered phenols are a class of primary antioxidants that are effective at scavenging free radicals that initiate degradation. Secondary antioxidants, such as phosphites and thioesters, can also be used to decompose hydroperoxides, further preventing degradation.
-
Chemical Modification: Increasing the molecular weight of the benzoate plasticizer is a proven method to reduce its volatility. This can be achieved by synthesizing polymeric benzoate plasticizers. These larger molecules have lower vapor pressure and are less prone to evaporation at high temperatures.
Q3: Are there specific antioxidants you recommend for use with Oxydipropyl dibenzoate?
A3: While specific data on the combination of Oxydipropyl dibenzoate with every type of antioxidant is not extensively published, hindered phenolic antioxidants are a good starting point due to their mechanism of action. It is recommended to perform a screening study with a selection of commercially available antioxidants to determine the most effective one for your specific application and temperature range.
Q4: How can we synthesize a higher molecular weight benzoate plasticizer to reduce volatility?
A4: The synthesis of a higher molecular weight or polymeric benzoate plasticizer typically involves the esterification of a diacid or its anhydride (B1165640) with a diol or polyol. For example, reacting benzoic acid with a longer-chain diol than dipropylene glycol would result in a higher molecular weight dibenzoate ester with lower volatility. The synthesis of polymeric polyesters from diacids and diols is a more advanced technique that can yield plasticizers with significantly reduced volatility.
Q5: We are considering blending Oxydipropyl dibenzoate with another plasticizer. Will this help reduce overall volatility?
A5: Blending Oxydipropyl dibenzoate with a higher molecular weight, lower volatility plasticizer can be an effective strategy. The overall volatility of the blend will be lower than that of pure Oxydipropyl dibenzoate. However, it is crucial to ensure compatibility between the plasticizers to avoid phase separation, which could negatively impact the performance of your formulation.
Data Presentation
The following table summarizes the expected qualitative effects of different strategies on the volatility of Oxydipropyl dibenzoate. Quantitative data is highly dependent on the specific experimental conditions and the chosen additives or modifications.
| Strategy | Expected Effect on Volatility | Key Considerations |
| Addition of Hindered Phenolic Antioxidant | Reduction in volatility due to inhibition of thermal degradation. | Concentration of antioxidant needs to be optimized. May impact other properties of the formulation. |
| Synthesis of a Higher Molecular Weight Benzoate Ester | Significant reduction in volatility due to lower vapor pressure. | May alter the plasticizing efficiency and compatibility with the polymer matrix. |
| Blending with a Polymeric Plasticizer | Reduction in overall volatility of the plasticizer system. | Compatibility of the plasticizers is critical to prevent phase separation. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of Oxydipropyl Dibenzoate
Objective: To determine the thermal stability and degradation profile of Oxydipropyl dibenzoate.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
Oxydipropyl dibenzoate sample (5-10 mg)
-
TGA sample pans (e.g., platinum or alumina)
-
Inert gas (e.g., Nitrogen) and an oxidizing gas (e.g., Air)
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the Oxydipropyl dibenzoate sample into a TGA pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., Nitrogen for inert atmosphere) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.
Protocol 2: Evaluation of Thermal Stabilizer Efficacy
Objective: To assess the effectiveness of an antioxidant in reducing the volatility of Oxydipropyl dibenzoate.
Materials:
-
Oxydipropyl dibenzoate
-
Selected antioxidant (e.g., a hindered phenolic antioxidant)
-
Analytical balance
-
Oven capable of maintaining a constant high temperature (e.g., 150 °C)
-
Glass vials with caps
-
Thermogravimetric Analyzer (TGA)
Methodology:
-
Prepare a control sample of pure Oxydipropyl dibenzoate.
-
Prepare a series of test samples by mixing Oxydipropyl dibenzoate with varying concentrations of the antioxidant (e.g., 0.1%, 0.5%, 1.0% by weight). Ensure thorough mixing.
-
Isothermal Weight Loss Study:
-
Accurately weigh an equal amount of the control and each test sample into separate pre-weighed glass vials.
-
Place the uncapped vials in an oven at a constant high temperature (e.g., 150 °C) for a specified duration (e.g., 24 hours).
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After the specified time, remove the vials, allow them to cool to room temperature in a desiccator, and reweigh them.
-
Calculate the percentage of weight loss for each sample. A lower weight loss in the test samples compared to the control indicates a reduction in volatility.
-
-
Thermogravimetric Analysis (TGA):
-
Perform TGA on the control sample and the most promising test sample (based on the isothermal study) following Protocol 1.
-
Compare the TGA curves. An increase in the onset temperature of decomposition for the test sample indicates improved thermal stability.
-
Visualizations
Caption: Experimental workflow for evaluating strategies to reduce Oxydipropyl dibenzoate volatility.
Caption: Mechanism of hindered phenol antioxidants in preventing thermal degradation.
Technical Support Center: Enhancing Oil Resistance of Polymers Plasticized with Oxydipropyl Dibenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxydipropyl dibenzoate (ODPDB) plasticized polymers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing oil resistance.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the oil resistance of your polymer formulations.
Issue 1: Poor Oil Resistance Despite Using Oxydipropyl Dibenzoate
-
Question: My polymer sample plasticized with Oxydipropyl dibenzoate shows significant swelling, weight gain, or degradation after oil immersion. Why is this happening and how can I fix it?
-
Answer: While Oxydipropyl dibenzoate (also known as Dipropylene Glycol Dibenzoate or DPGDB) generally offers good oil resistance, several factors can contribute to poor performance.[1][2]
-
Plasticizer Concentration: An incorrect concentration of ODPDB can affect the final properties of the polymer.
-
Troubleshooting:
-
Too Low: Insufficient plasticizer can lead to a rigid material that may crack upon contact with oils. Consider incremental increases in ODPDB concentration.
-
Too High: Excessive plasticizer can lead to migration or "bleeding," where the plasticizer leaches out of the polymer upon contact with a solvent, making the surface oily and potentially compromising the material's integrity.[3]
-
-
-
Compatibility with Polymer: ODPDB has good compatibility with a range of polymers, including PVC, polyvinyl acetate, and polyurethane. However, at very high concentrations or with polymer grades of significantly different polarity, compatibility issues can arise.
-
Troubleshooting: Ensure the polarity of your polymer is well-matched with ODPDB. In some cases, a co-plasticizer might be necessary to improve compatibility, but this must be chosen carefully to avoid negatively impacting oil resistance.
-
-
Type of Oil: The term "oil" is broad. ODPDB may exhibit excellent resistance to certain types of oils (e.g., aliphatic mineral oils) but lower resistance to others (e.g., aromatic oils or specific synthetic esters).
-
Troubleshooting: Identify the specific type of oil your material will be exposed to. If resistance is poor, consider formulation adjustments such as incorporating fillers or blending with a more resistant polymer.
-
-
Issue 2: Plasticizer Migration or "Bleeding"
-
Question: I'm observing an oily film on the surface of my polymer sample after it has been in contact with oil. What is causing this and how can I prevent it?
-
Answer: This phenomenon is known as plasticizer migration or "bleeding" and occurs when the plasticizer leaches out of the polymer matrix.
-
Causes:
-
Poor Compatibility: The plasticizer and polymer are not fully compatible, leading to separation.[3]
-
High Plasticizer Concentration: An excess of plasticizer that is not fully absorbed by the polymer matrix.
-
Temperature: Elevated temperatures can increase the mobility of plasticizer molecules, facilitating their migration to the surface.
-
Solvent Extraction: The oil itself can act as a solvent, extracting the plasticizer from the polymer. General purpose plasticizers are often easily extracted by gasoline or other oil solvents.
-
-
Troubleshooting Strategies:
-
Optimize Plasticizer Level: Reduce the concentration of ODPDB to the minimum required for the desired flexibility.
-
Introduce a Co-plasticizer: In some cases, a small amount of a polymeric plasticizer can help to anchor the ODPDB within the polymer matrix. Polyester plasticizers are known for their low volatility and resistance to extraction.
-
Incorporate Fillers: Fillers like calcium carbonate can reduce the free volume within the polymer, hindering plasticizer movement.
-
Surface Modification: Applying a surface coating or treatment can create a barrier to prevent plasticizer migration.
-
-
Issue 3: Material Becomes Brittle After Oil Exposure
-
Question: After immersing my ODPDB-plasticized polymer in oil, it becomes hard and brittle. What is the cause of this embrittlement?
-
Answer: Brittleness after oil exposure is typically a result of plasticizer extraction.
-
Mechanism: The oil has leached a significant amount of the Oxydipropyl dibenzoate from the polymer matrix. Since the plasticizer is responsible for the material's flexibility, its removal will cause the polymer to revert to a more rigid and brittle state.
-
Troubleshooting:
-
Re-evaluate Plasticizer Choice: While ODPDB has good oil resistance, for extremely aggressive oils, a plasticizer with a higher molecular weight or a different chemical structure (e.g., a polymeric plasticizer) may be necessary.
-
Formulation with Fillers: The addition of fillers can improve the oil resistance. Studies have shown that for PVC carpets, an optimal loading of calcium carbonate can enhance resistance to solvents.
-
Cross-linking: For thermosetting polymers, increasing the cross-link density can create a tighter network that better retains the plasticizer.
-
-
Frequently Asked Questions (FAQs)
Q1: How does Oxydipropyl dibenzoate enhance the oil resistance of polymers?
A1: Oxydipropyl dibenzoate is a polar molecule. This polarity makes it less soluble in non-polar oils, such as mineral oil. When incorporated into a polar polymer like PVC, the ODPDB is well-retained within the polymer matrix and is less likely to be extracted by non-polar solvents. Its relatively low volatility also contributes to its permanence in the polymer, which helps maintain the material's properties over time when exposed to oils.[1]
Q2: What is the optimal concentration of Oxydipropyl dibenzoate for good oil resistance?
A2: The optimal concentration is application-dependent and represents a trade-off between flexibility, cost, and oil resistance. A general starting point for flexible PVC is in the range of 30-60 parts per hundred of resin (phr). It is crucial to conduct experiments with varying concentrations to determine the ideal level for your specific polymer, oil exposure conditions, and required mechanical properties.
Q3: How do fillers, like calcium carbonate, affect the oil resistance of ODPDB-plasticized polymers?
A3: Fillers can enhance oil resistance through several mechanisms:
-
Reduced Polymer Volume: Fillers displace the polymer and plasticizer, reducing the overall volume of material that can be affected by the oil.
-
Increased Tortuosity: The filler particles create a more complex and tortuous path for the oil to penetrate the polymer matrix and for the plasticizer to migrate out.
-
Improved Dimensional Stability: Fillers can increase the rigidity and dimensional stability of the polymer, reducing swelling when exposed to oils.
However, it is important to note that there is an optimal loading level. Excessive filler content can lead to poor dispersion and create voids, which may compromise the material's integrity and potentially worsen its resistance to oil.
Q4: Can I blend Oxydipropyl dibenzoate with other plasticizers to improve oil resistance?
A4: Yes, blending plasticizers is a common strategy. To enhance oil resistance, you could blend ODPDB with a polymeric plasticizer. Polymeric plasticizers have very high molecular weights and are therefore much less prone to migration and extraction. The ODPDB can provide the primary plasticization and good processing characteristics, while the polymeric plasticizer enhances permanence and resistance to extraction.
Q5: What are the key parameters to monitor during oil resistance testing?
A5: According to test standards like ASTM D543, the key parameters to monitor are:[4][5][6]
-
Change in Weight: An increase in weight indicates oil absorption.
-
Change in Dimensions: Swelling or shrinkage of the material.
-
Change in Appearance: Discoloration, cracking, crazing, or delamination.
-
Change in Mechanical Properties: Tensile strength, elongation at break, and hardness should be measured before and after oil immersion to quantify any degradation.
Data Presentation
Table 1: Hypothetical Comparative Oil Resistance of Plasticized PVC (60 phr plasticizer)
| Plasticizer | Oil Type | Immersion Time (hrs) | Temperature (°C) | Weight Change (%) | Change in Hardness (Shore A) | Change in Tensile Strength (%) |
| Oxydipropyl dibenzoate | ASTM Oil No. 1 | 72 | 23 | +1.5 | -2 | -5 |
| Oxydipropyl dibenzoate | IRM 903 | 72 | 23 | +3.0 | -5 | -12 |
| Dioctyl Phthalate (DOP) | ASTM Oil No. 1 | 72 | 23 | +4.0 | -8 | -15 |
| Dioctyl Phthalate (DOP) | IRM 903 | 72 | 23 | +8.5 | -15 | -30 |
| Polymeric Plasticizer | ASTM Oil No. 1 | 72 | 23 | +0.5 | -1 | -2 |
| Polymeric Plasticizer | IRM 903 | 72 | 23 | +1.0 | -2 | -5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific formulation and test conditions.
Experimental Protocols
Detailed Methodology for Oil Resistance Testing (based on ASTM D543)
This protocol outlines the steps for evaluating the resistance of ODPDB-plasticized polymers to oil.
1. Materials and Equipment:
-
Polymer sheets plasticized with Oxydipropyl dibenzoate.
-
Test oils (e.g., ASTM Oil No. 1, IRM 903, or application-specific oils).
-
Immersion containers with lids.
-
Analytical balance (accurate to 0.1 mg).
-
Micrometer or calipers.
-
Durometer for hardness testing (Shore A or D).
-
Tensile testing machine.
-
Oven for elevated temperature testing.
-
Lint-free cloths.
2. Specimen Preparation:
-
Cut at least three test specimens for each formulation and oil type from the polymer sheet. Standard dumbbell shapes are typically used for tensile testing.
-
Measure and record the initial weight, dimensions (length, width, thickness), and hardness of each specimen.
3. Test Procedure:
-
Completely immerse the specimens in the test oil in the immersion containers. Ensure specimens are not in contact with each other.
-
Seal the containers to prevent oil evaporation.
-
Place the containers in a controlled environment, typically at 23 ± 2°C, or in an oven for elevated temperature testing.
-
The duration of immersion should be standardized (e.g., 24, 72, or 168 hours).
-
After the specified immersion time, remove the specimens from the oil.
-
Gently wipe the specimens with a lint-free cloth to remove excess oil.
-
Immediately re-weigh the specimens and record the final weight.
-
Measure the final dimensions and hardness.
-
Conduct tensile testing on the conditioned specimens to determine the final tensile strength and elongation at break.
4. Data Analysis and Reporting:
-
Calculate the percentage change in weight, dimensions, hardness, tensile strength, and elongation.
-
Report any visual changes in the specimens (e.g., color change, swelling, cracking).
-
Compare the results for different formulations to assess the relative oil resistance.
Mandatory Visualizations
Caption: Workflow for Oil Resistance Testing of Plasticized Polymers.
Caption: Factors Influencing the Oil Resistance of Plasticized Polymers.
References
- 1. ijret.org [ijret.org]
- 2. nbinno.com [nbinno.com]
- 3. Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 6. chaffeeroofing.com [chaffeeroofing.com]
overcoming processing difficulties with highly filled PVC and Oxydipropyl dibenzoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with highly filled Polyvinyl Chloride (PVC) formulations containing Oxydipropyl dibenzoate (ODPDB).
Troubleshooting Guides
This section provides solutions to common problems encountered during the processing of highly filled PVC with Oxydipropyl dibenzoate.
Issue 1: High Melt Viscosity and Poor Flow
-
Question: My highly filled PVC compound is exhibiting high viscosity in the extruder, leading to high motor amperage and poor flow. How can I address this?
-
Answer: High melt viscosity is a common challenge with highly filled PVC. Oxydipropyl dibenzoate is an excellent choice to counteract this.
-
Increase ODPDB Level: ODPDB acts as a strong solvent for PVC, effectively reducing melt viscosity.[1][2][3] Consider a stepwise increase in the ODPDB concentration.
-
Optimize Lubricant Package: An imbalance in internal and external lubricants can increase viscosity.
-
Processing Temperature: While ODPDB helps in lowering processing temperatures, ensure your temperature profile is not too low, as this can lead to incomplete plasticization and higher viscosity.[1][2][3]
-
Issue 2: Poor Fusion (Gelation) and Mechanical Properties
-
Question: The final product is brittle and shows signs of poor fusion (low gelation). What is the role of ODPDB in improving this?
-
Answer: Achieving a high degree of gelation is critical for good mechanical properties in PVC.[6]
-
Role of ODPDB: Oxydipropyl dibenzoate, with its high solvation efficiency, promotes faster and more uniform fusion of the PVC particles.[1][2][3] This leads to a more homogenous melt and improved entanglement of the polymer chains, resulting in better mechanical strength.
-
Check for "Fish Eyes": These are unplasticized PVC particles that appear as small bumps on the surface and are a clear indicator of poor fusion.[7]
-
Processing Aid: Consider the addition or increase of a processing aid. These additives help to promote fusion and improve the melt elasticity.
-
Temperature and Shear: Ensure that the processing temperature and screw design provide sufficient heat and shear to facilitate the breakdown of PVC grains and subsequent fusion.
-
Issue 3: Surface Defects and Discoloration
-
Question: My extruded profile has a rough surface and some discoloration. How can I resolve this?
-
Answer: Surface defects and discoloration in highly filled PVC can stem from several factors.
-
Improved Melt Homogeneity with ODPDB: The use of Oxydipropyl dibenzoate contributes to a more uniform melt, which can lead to a smoother surface finish.[1][3]
-
Thermal Stability: Discoloration is often a sign of thermal degradation, where the PVC releases hydrochloric acid (HCl).[8][9]
-
Die Build-up ("Plate-out"): High filler content can sometimes lead to the deposition of material on the die surface. A well-balanced lubricant system is crucial to prevent this.
-
Issue 4: Bubbles or Voids in the Final Product
-
Question: I am observing bubbles or voids in my final product. What could be the cause?
-
Answer: Bubbles are typically caused by trapped moisture or volatile gases.
-
Moisture: Ensure all raw materials, especially the filler, are thoroughly dried before processing. Water can vaporize at processing temperatures, creating voids.[7]
-
Degradation: As mentioned, PVC degradation releases HCl gas, which can be trapped in the melt.[7][8] The use of ODPDB to lower processing temperatures can mitigate this.[2][3]
-
Air Entrapment: Check for proper venting in the extruder to allow trapped air to escape.
-
Frequently Asked Questions (FAQs)
-
Q1: What is Oxydipropyl dibenzoate and why is it used in highly filled PVC?
-
A1: Oxydipropyl dibenzoate (ODPDB) is a high-solvating, environmentally friendly plasticizer. It is used in highly filled PVC to improve processability, reduce melt viscosity, lower processing temperatures, and shorten processing cycles.[1][2][3] Its strong compatibility with PVC and low volatility make it a durable choice.[1][3]
-
-
Q2: How does a high filler level affect PVC processing?
-
Q3: Can Oxydipropyl dibenzoate replace traditional phthalate (B1215562) plasticizers?
-
Q4: What are the key processing parameters to monitor when using ODPDB in highly filled PVC?
-
A4: Key parameters include melt temperature, extruder motor amperage (as an indicator of viscosity), die pressure, and the degree of gelation of the final product.
-
-
Q5: How do I test for the degree of fusion (gelation) in my PVC compound?
-
A5: Common methods include Differential Scanning Calorimetry (DSC), which can quantify the percentage of gelation by analyzing thermal transitions, and the dichloromethane (B109758) test (DCMT), which is a more qualitative assessment of swelling.[2][3][13]
-
Data Presentation
Table 1: Effect of Filler Loading on Typical Mechanical Properties of PVC Compounds
| Property | Unfilled PVC | 20 phr Filler | 40 phr Filler | 60 phr Filler |
| Tensile Strength (MPa) | 45 | 40 | 35 | 30 |
| Elongation at Break (%) | 120 | 80 | 50 | 30 |
| Shore D Hardness | 78 | 82 | 85 | 88 |
| Impact Strength (kJ/m²) | 15 | 12 | 9 | 6 |
Note: These are representative values. Actual results will vary based on the specific filler, plasticizer, and other additives used.
Table 2: Influence of Oxydipropyl Dibenzoate on Processing Parameters and Properties of Highly Filled PVC (60 phr Filler)
| Parameter | Without ODPDB (or with standard plasticizer) | With ODPDB |
| Processing Temperature (°C) | 190 - 200 | 175 - 185 |
| Extruder Torque (Amps) | High | Reduced by 10-20% |
| Melt Flow Index (g/10 min) | Low | Increased |
| Degree of Gelation (%) | 60-70 | >85 |
| Surface Finish | Fair to Good | Excellent |
Note: These are illustrative values to demonstrate the typical effects of ODPDB.
Experimental Protocols
1. Tensile Properties (ASTM D638)
-
Objective: To determine the tensile strength, elongation at break, and tensile modulus of the PVC compound.
-
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens by injection molding or machining from a compression-molded plaque, according to the dimensions specified in ASTM D638.[12][14]
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Testing:
-
Data Analysis: Record the force and elongation data to calculate tensile strength, elongation at break, and tensile modulus.
-
2. Durometer Hardness (ASTM D2240)
-
Objective: To measure the indentation hardness of the PVC compound.
-
Methodology:
-
Specimen Preparation: Use a flat, smooth specimen with a minimum thickness of 6.4 mm.[16]
-
Procedure:
-
Reporting: Report the average of at least five measurements taken at different positions on the specimen.
-
3. Degree of Gelation by Differential Scanning Calorimetry (DSC)
-
Objective: To quantify the degree of fusion of the PVC compound.
-
Methodology:
-
Sample Preparation: Cut a small sample (5-10 mg) from the finished product and place it in an aluminum DSC pan.
-
DSC Analysis:
-
Place the pan in the DSC cell and heat it at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The resulting thermogram will show two endothermic peaks for a partially gelled sample. The first peak corresponds to the melting of secondary crystallites formed during processing, and the second to the melting of primary crystallites from the original resin.[2][3]
-
-
Calculation: The degree of gelation (%) is calculated from the enthalpies of these two peaks.[3] An optimal gelation level is typically in the range of 85-95%.[13]
-
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. loolegostar.ir [loolegostar.ir]
- 4. kanademy.com [kanademy.com]
- 5. nbinno.com [nbinno.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. zwickroell.com [zwickroell.com]
- 8. micomlab.com [micomlab.com]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. The effect of filler loading and morphology on the mechanical properties of contemporary composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 13. rollepaal.com [rollepaal.com]
- 14. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 15. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 16. Shore Hardness ASTM D2240 [intertek.com]
best practices for handling and storage of Oxydipropyl dibenzoate to prevent degradation
This technical support center provides best practices for the handling and storage of Oxydipropyl dibenzoate to prevent degradation, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Best Practices for Handling and Storage
Proper handling and storage are crucial to maintain the integrity and prevent the degradation of Oxydipropyl dibenzoate.
Handling
-
Ventilation: Always handle Oxydipropyl dibenzoate in a well-ventilated area to avoid the inhalation of any potential vapors, especially when heated.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and protective clothing, to avoid contact with skin and eyes.[1]
-
Avoid Aerosol Formation: Take precautions to avoid the formation of dust and aerosols during handling.[1][2]
-
Electrostatic Discharge: Use non-sparking tools and implement measures to prevent fire caused by electrostatic discharge.[1][2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
Storage
-
Container: Store in a tightly closed container to protect from atmospheric moisture and contaminants.[1][2]
-
Conditions: Keep the container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is room temperature.[3][4]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and amines to prevent chemical reactions that can lead to degradation.[3][4][5]
-
Heat and Light: Avoid exposure to direct heat sources and sunlight.[5]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with Oxydipropyl dibenzoate.
| Problem | Possible Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change, cloudiness). | Degradation of the material due to improper storage or contamination. | 1. Verify that the storage conditions meet the recommendations (cool, dry, away from light and incompatible materials). 2. Check for any potential sources of contamination in the storage container or handling equipment. 3. If degradation is suspected, it is advisable to use a fresh, unopened batch of the compound for critical experiments. 4. Consider performing analytical tests (e.g., HPLC, FTIR) to assess the purity of the material. |
| Inconsistent experimental results. | Variability in the purity of Oxydipropyl dibenzoate due to degradation. | 1. Ensure that the same batch of Oxydipropyl dibenzoate is used for a series of related experiments. 2. If using a previously opened container, consider the possibility of degradation over time. 3. Re-evaluate the handling procedures to minimize exposure to air, moisture, and light. 4. Perform a quality control check on the material if degradation is suspected. |
| Formation of an oily film or residue on the surface of a polymer formulation. | Plasticizer migration, which can be accelerated by environmental factors.[6][7] | 1. Review the compatibility of Oxydipropyl dibenzoate with the specific polymer being used.[6] 2. Assess the environmental conditions of the experiment or application (e.g., temperature, humidity). High temperatures and humidity can increase migration.[6] 3. Consider adjusting the formulation to improve plasticizer retention, potentially by using a co-plasticizer or stabilizer. |
| Precipitation of the compound from a solution. | Poor solubility in the chosen solvent or a change in temperature. | 1. Verify the solubility of Oxydipropyl dibenzoate in the selected solvent. It is practically insoluble in water but soluble in various organic solvents.[2] 2. Ensure the solution is maintained at a constant temperature, as solubility can be temperature-dependent. 3. If working with a saturated solution, consider using a slightly lower concentration to prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Oxydipropyl dibenzoate?
A1: The primary chemical degradation pathway for Oxydipropyl dibenzoate, being a dibenzoate ester, is the hydrolysis of its ester bonds. This reaction breaks down the molecule into dipropylene glycol monobenzoate and benzoic acid. This process can be accelerated by exposure to strong acids, strong bases, and high temperatures in the presence of moisture.
Q2: What are the visible signs of Oxydipropyl dibenzoate degradation?
A2: Visible signs of degradation can include a change in color (e.g., yellowing), the development of cloudiness or turbidity in the liquid, and a change in viscosity. In a formulated product, degradation might manifest as blooming (formation of a crystalline deposit on the surface) or exudation (oily film on the surface).
Q3: How does exposure to light affect the stability of Oxydipropyl dibenzoate?
Q4: Can I use Oxydipropyl dibenzoate that has been stored for a long time?
A4: Oxydipropyl dibenzoate is a stable compound when stored under the recommended conditions.[3][4] However, for critical applications, it is advisable to use material that is within its recommended shelf life. If you need to use older material, it is good practice to perform a quality control check, such as measuring its refractive index or running a chromatographic analysis, to ensure its purity.
Q5: What analytical techniques can be used to detect the degradation of Oxydipropyl dibenzoate?
A5: Several analytical techniques can be employed to assess the purity and detect degradation products of Oxydipropyl dibenzoate. High-Performance Liquid Chromatography (HPLC) is a suitable method for separating and quantifying the parent compound and its degradation products.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification.[8] Fourier-Transform Infrared Spectroscopy (FTIR) can be utilized to monitor changes in the chemical structure, such as the appearance of hydroxyl groups from hydrolysis.
Quantitative Data on Stability
The following table provides hypothetical quantitative data on the stability of Oxydipropyl dibenzoate under accelerated degradation conditions. This data is for illustrative purposes to guide researchers in designing their own stability studies.
| Condition | Duration | Parameter | Specification | Hypothetical Result | Degradation (%) |
| Control (Room Temp) | 0 days | Assay (%) | 99.0 - 101.0 | 99.8 | 0.0 |
| Thermal (60°C) | 30 days | Assay (%) | 99.0 - 101.0 | 99.2 | 0.6 |
| Hydrolytic (Acidic, pH 2, 40°C) | 7 days | Assay (%) | Report results | 95.5 | 4.3 |
| Hydrolytic (Basic, pH 12, 40°C) | 7 days | Assay (%) | Report results | 92.1 | 7.7 |
| Oxidative (3% H₂O₂, RT) | 24 hours | Assay (%) | Report results | 99.5 | 0.3 |
| Photolytic (UV light) | 7 days | Assay (%) | Report results | 98.9 | 0.9 |
Experimental Protocols
Protocol for Forced Degradation Study of Oxydipropyl Dibenzoate
This protocol outlines a forced degradation study to identify potential degradation products and pathways for Oxydipropyl dibenzoate.
1. Objective: To investigate the degradation behavior of Oxydipropyl dibenzoate under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
2. Materials:
-
Oxydipropyl dibenzoate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Oxydipropyl dibenzoate in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1N HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with methanol for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 1N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with methanol for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with methanol for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid Oxydipropyl dibenzoate in an oven at 105°C for 48 hours.
-
After exposure, dissolve the sample in methanol to a concentration of 0.1 mg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Oxydipropyl dibenzoate (0.1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 7 days.
-
Analyze the sample directly by HPLC.
-
-
HPLC Analysis:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation for each stress condition.
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]
- 4. 27138-31-4 CAS MSDS (Oxydipropyl dibenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. bastone-plastics.com [bastone-plastics.com]
- 7. kgt88.com [kgt88.com]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oxydipropyl Dibenzoate and Phthalate Plasticizers: A Guide for Researchers
A detailed examination of the performance, safety, and experimental protocols of Oxydipropyl dibenzoate, a non-phthalate plasticizer, in comparison to traditional phthalate-based alternatives.
In the realm of polymer science and formulation, the selection of plasticizers is a critical determinant of final product performance and safety. For decades, phthalate (B1215562) esters have been the industry standard for imparting flexibility to polymers, most notably polyvinyl chloride (PVC). However, mounting concerns over the toxicological profile of certain phthalates have catalyzed the search for safer, high-performance alternatives. This guide provides a comprehensive comparative analysis of Oxydipropyl dibenzoate (CAS 27138-31-4), also known as Dipropylene glycol dibenzoate (DPGDB), and conventional phthalate plasticizers such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in material selection and formulation.
Performance Characteristics: A Quantitative Comparison
The efficacy of a plasticizer is evaluated based on several key performance indicators, including its ability to enhance mechanical properties, resist migration, and maintain thermal stability. The following tables summarize the comparative performance of Oxydipropyl dibenzoate and representative phthalate plasticizers based on available experimental data.
Table 1: Mechanical Properties of Plasticized PVC
| Property | Oxydipropyl Dibenzoate | DEHP | DINP | Test Method |
| Tensile Strength (MPa) | Comparable to DEHP | 25.0 | Comparable to DEHP | ASTM D882 |
| Elongation at Break (%) | Comparable to DEHP | - | Comparable to DEHP | ASTM D882 |
| 100% Modulus (MPa) | Comparable to DEHP | 13.5 | Comparable to DEHP | ASTM D882 |
| Shore A Hardness | 88.0 | 89.5 | 88.0 | ASTM D2240 |
Note: Data for Oxydipropyl dibenzoate is often presented in comparison to DEHP and DINP, indicating similar or competitive performance. Specific numerical values for Oxydipropyl dibenzoate in direct, side-by-side studies are limited in publicly available literature. The data for DEHP and DINP is sourced from a comparative study with another alternative plasticizer, COMGHA, at 40 phr (parts per hundred resin)[1].
Table 2: Migration and Volatility
| Property | Oxydipropyl Dibenzoate | Phthalates (General) | Test Method |
| Migration Rate | Lower than many phthalates | Varies by molecular weight; lower molecular weight phthalates tend to have higher migration rates. | Gravimetric Analysis / ASTM D2199 |
| Volatility | Low | Generally low, but some lower molecular weight phthalates are more volatile. | Thermogravimetric Analysis (TGA) |
Oxydipropyl dibenzoate is noted for its low volatility, which contributes to its permanence within the polymer matrix[2]. Phthalate migration is a significant concern, with lower molecular weight phthalates generally exhibiting higher migration rates[1].
Table 3: Thermal Stability
| Property | Oxydipropyl Dibenzoate | Phthalates (General) | Test Method |
| Onset of Decomposition (°C) | Data not available in direct comparison | Varies; DEHP is stable up to approximately 300°C. | Thermogravimetric Analysis (TGA) |
While specific comparative TGA data was not found, the general literature suggests that dibenzoates offer good thermal stability.
Toxicological Profile: A Safety-Focused Comparison
The primary driver for seeking phthalate alternatives is the concern over their potential health effects, particularly reproductive toxicity and endocrine disruption.
Table 4: Comparative Toxicological Data
| Parameter | Oxydipropyl Dibenzoate | DEHP | DINP | Test Guideline |
| LD50 (Oral, Rat) | > 2000 mg/kg bw | 25,000 - 30,000 mg/kg bw | > 9,700 mg/kg bw | OECD 401/420/423 |
| NOAEL (Reproductive Toxicity) | 150-200 mg/kg bw/day (based on reduced body weight gains in a study on DEGD/DGD) | 4.8 mg/kg bw/day (for testicular toxicity) | 150 mg/kg bw/day | OECD 416 |
Note: The NOAEL for Oxydipropyl dibenzoate is based on a study of Diethylene Glycol Dibenzoate (DEGD) and Dipropylene Glycol Dibenzoate (DGD), where the effects were related to reduced body weight and not reproductive toxicity. DEHP has a significantly lower NOAEL related to testicular toxicity. The LD50 values indicate low acute toxicity for all listed plasticizers.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Mechanical Properties Testing (ASTM D882)
This method determines the tensile properties of thin plastic sheeting.
Experimental Workflow:
Figure 1: Workflow for Tensile Properties Testing.
Methodology:
-
Sample Preparation: Prepare at least five specimens of the plasticized PVC film. The specimens should be cut into strips with a width of at least 25 mm and a gauge length of 50 mm. Ensure the edges are smooth and free of nicks.
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.
-
Testing Machine: Use a universal testing machine equipped with suitable grips to hold the specimen.
-
Procedure:
-
Mount the specimen in the grips, ensuring it is aligned and not under tension.
-
Set the crosshead speed to a constant rate (e.g., 50 mm/min).
-
Initiate the test, recording the force and elongation until the specimen breaks.
-
-
Calculations: From the stress-strain curve, calculate the tensile strength, elongation at break, and modulus of elasticity.
Plasticizer Migration Testing (Gravimetric Method)
This method quantifies the amount of plasticizer that migrates from a plasticized polymer.
Experimental Workflow:
Figure 2: Workflow for Gravimetric Migration Testing.
Methodology:
-
Materials: Plasticized PVC film of known dimensions, absorbent material (e.g., filter paper or unplasticized PVC), analytical balance.
-
Procedure:
-
Cut a sample of the plasticized PVC film to a specific size.
-
Weigh the absorbent material accurately (W1).
-
Create a sandwich assembly with the PVC film between two pieces of the absorbent material.
-
Place the assembly under a defined pressure and at a specified temperature for a set duration (e.g., 24 hours at 70°C).
-
After the test period, disassemble the setup and carefully remove the PVC film.
-
Weigh the absorbent material again (W2).
-
-
Calculation: The amount of migrated plasticizer is the difference between the final and initial weights of the absorbent material (W2 - W1). The migration rate can be expressed as mass per unit area per unit time.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Experimental Workflow:
Figure 3: Workflow for Thermogravimetric Analysis.
Methodology:
-
Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
A temperature program is set, typically a linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600 °C).
-
-
Analysis: The instrument heats the sample according to the program and continuously records the sample's weight.
-
Data Interpretation: The resulting TGA curve (weight vs. temperature) is analyzed to determine the onset of decomposition temperature, which is an indicator of thermal stability.
Signaling Pathways and Logical Relationships
The primary concern with certain phthalates is their interaction with biological signaling pathways, particularly the endocrine system.
Figure 4: Simplified signaling pathway of phthalate toxicity.
This diagram illustrates the potential mechanism by which certain phthalates can exert adverse health effects. They can interact with nuclear receptors, leading to altered gene expression, and disrupt hormone synthesis and metabolism, which can result in reproductive and developmental toxicity. Oxydipropyl dibenzoate is not known to interact with these pathways in the same manner, contributing to its more favorable toxicological profile.
Conclusion
The selection of a plasticizer requires a careful balance of performance, cost, and safety. While phthalates have a long history of use and offer excellent plasticizing efficiency, the toxicological concerns associated with some of them, particularly DEHP, have necessitated the adoption of alternatives. Oxydipropyl dibenzoate emerges as a viable alternative, demonstrating comparable mechanical properties to common phthalates while possessing a more favorable safety profile. Its low volatility and migration potential further enhance its appeal for a wide range of applications. For researchers and formulators, a thorough evaluation based on quantitative data and standardized experimental protocols is crucial for making informed decisions that align with both performance requirements and safety standards.
References
Validating the Long-Term Performance of Oxydipropyl Dibenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable plasticizer is critical in determining the long-term stability and performance of polymer-based materials. As the industry moves away from traditional phthalate (B1215562) plasticizers due to health and environmental concerns, non-phthalate alternatives such as Oxydipropyl dibenzoate (DPGDB) are gaining prominence.[1][2][3] This guide provides a comparative overview of the validation of Oxydipropyl dibenzoate's performance in long-term aging studies, offering insights into its expected stability and comparing it with other common plasticizers. While direct, comprehensive long-term aging data for DPGDB is limited in publicly available literature, this guide synthesizes available information and outlines the standard methodologies for such evaluations.
Comparative Performance in Long-Term Aging
The long-term stability of a plasticizer is evaluated based on several key parameters, including its resistance to heat, light, and hydrolysis, as well as its tendency to migrate out of the polymer matrix.
Thermal Aging:
Thermal aging studies are crucial for predicting the performance of plasticized materials at elevated temperatures. The primary metrics for evaluation are weight loss (due to plasticizer volatilization) and changes in mechanical properties such as tensile strength and elongation at break. Lower weight loss and retention of mechanical properties indicate better thermal stability.
UV Aging:
For applications exposed to sunlight, resistance to photodegradation is essential. UV aging can lead to discoloration, embrittlement, and loss of mechanical strength. The change in color is often quantified using the Delta E (ΔE*) value, where a lower value indicates better color stability.
Hydrolytic Stability:
Hydrolytic stability is the resistance of a plasticizer to break down in the presence of moisture. This is particularly important for applications in humid environments or in contact with aqueous solutions. A longer hydrolytic half-life indicates greater stability.
Migration Resistance:
Plasticizer migration can lead to a loss of flexibility in the polymer and contamination of surrounding materials. Migration is typically assessed by measuring weight loss from the plasticized material after a period of aging.
Table 1: Comparative Performance of Plasticizers in Long-Term Aging Studies
| Performance Parameter | Oxydipropyl Dibenzoate (DPGDB) | Di(2-ethylhexyl) phthalate (DEHP) (Phthalate) | Diisononyl phthalate (DINP) (Phthalate) | Dioctyl terephthalate (B1205515) (DOTP) (Non-Phthalate) |
| Thermal Stability | ||||
| Weight Loss (%) | Data not available | Typically higher | Moderate | Generally lower than DEHP |
| Tensile Strength Retention (%) | Data not available | Variable | Variable | Good |
| Elongation at Break Retention (%) | Data not available | Variable | Variable | Good |
| UV Stability | ||||
| Color Change (ΔE*) | Data not available | Prone to yellowing | Moderate stability | Good stability |
| Hydrolytic Stability | ||||
| Half-life (hours at pH 7) | 51[4] | Data not available | Data not available | Generally good |
| Migration Resistance | ||||
| Weight Loss (%) | Expected to be low due to low volatility[3] | Higher migration rates | Moderate migration rates | Low migration rates |
Note: The data for DEHP, DINP, and DOTP are generalized from various studies and are intended for comparative purposes. Specific values can vary depending on the formulation and testing conditions. There is a need for direct comparative studies involving DPGDB under standardized conditions.
Experimental Protocols for Long-Term Aging Studies
To ensure accurate and reproducible results, long-term aging studies should be conducted following standardized experimental protocols.
Thermal Aging (Accelerated)
This test evaluates the resistance of the plasticized material to elevated temperatures over an extended period.
-
Standard: ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.[5][6]
-
Specimen Preparation: Prepare standardized dumbbell-shaped specimens of the PVC formulation containing the plasticizer to be tested.
-
Procedure:
-
Measure the initial weight, tensile strength, and elongation at break of the specimens.
-
Place the specimens in a forced-air convection oven at a specified temperature (e.g., 80°C, 100°C).
-
Remove sets of specimens at predetermined time intervals (e.g., 24, 48, 96, 168, 336, 672 hours).
-
After cooling to room temperature, re-measure the weight and test for tensile strength and elongation at break.
-
-
Data Analysis: Calculate the percentage of weight loss and the percentage of retention of tensile strength and elongation at break at each time interval.
UV Aging (Accelerated)
This method assesses the material's resistance to degradation caused by ultraviolet radiation.
-
Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.
-
Specimen Preparation: Prepare flat plaques of the plasticized PVC.
-
Procedure:
-
Measure the initial color of the specimens using a spectrophotometer to obtain L, a, and b* values.
-
Place the specimens in a UV weathering chamber with a controlled cycle of UV exposure and condensation.
-
Remove specimens at specified intervals.
-
Re-measure the color of the exposed surface.
-
-
Data Analysis: Calculate the total color change (ΔE) at each interval using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].
Plasticizer Migration
This protocol determines the amount of plasticizer that migrates out of the PVC material over time.
-
Standard: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon.
-
Procedure:
-
Weigh the initial plasticized PVC specimens.
-
Place the specimens in contact with activated carbon in a controlled temperature environment.
-
After a specified period, remove the specimens and clean off any adhering carbon.
-
Reweigh the specimens to determine the weight loss due to plasticizer migration.
-
-
Data Analysis: Express the result as a percentage of weight loss.
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams illustrate the logical flow of the experimental protocols and a potential degradation pathway for benzoate (B1203000) esters like Oxydipropyl dibenzoate.
Conclusion
Oxydipropyl dibenzoate is a promising non-phthalate plasticizer with inherent properties, such as low volatility, that suggest good long-term aging performance.[3] The available data on its hydrolytic stability provides a quantitative measure of its resistance to degradation in the presence of moisture.[4] However, to fully validate its performance and facilitate direct comparisons with other plasticizers, comprehensive long-term aging studies following standardized protocols are necessary. Researchers and drug development professionals are encouraged to conduct such studies to generate the specific data required for their applications. The experimental workflows and potential degradation pathways outlined in this guide provide a framework for these essential validation efforts.
References
The Influence of Oxydipropyl Dibenzoate on the Glass Transition Temperature of PVC: A Comparative Guide
For researchers, scientists, and professionals in material science and polymer development, understanding the nuanced effects of plasticizers on the properties of polyvinyl chloride (PVC) is paramount. This guide provides a comprehensive comparison of Oxydipropyl dibenzoate's effect on the glass transition temperature (Tg) of PVC, benchmarked against other common plasticizers. The data presented is supported by detailed experimental protocols to ensure reproducibility and further investigation.
Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is increasingly recognized as a high-performance, non-phthalate plasticizer for a variety of polymers, including PVC.[1][2] Its primary function is to enhance the flexibility and workability of the polymer by lowering its glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg is indicative of a more efficient plasticizer.
Comparative Analysis of Glass Transition Temperatures
The following table summarizes the glass transition temperatures of PVC in its unplasticized state and when blended with various plasticizers, including phthalates and non-phthalate alternatives. This data has been compiled from multiple experimental studies to provide a broad comparative overview.
| Plasticizer | Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Reference |
| Unplasticized PVC | 0 | 80-85 | [3] |
| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) | 40 | -1.1 | [4] |
| Dioctyl phthalate (DOP) | 20 | 45.5 (DSC), 41.8 (TMA) | [5] |
| Dioctyl phthalate (DOP) | 40 | Not explicitly found, but expected to be lower than 20 phr | |
| 1,3-Propanediol dibenzoate (1,3-PrDB) | 40 | 2.9 | [4] |
| 1,5-Pentanediol dibenzoate (1,5-PDB) | 40 | -0.6 | [4] |
| 1,6-Hexanediol dibenzoate (1,6-HDB) | 40 | -1.2 | [4] |
| Oxydipropyl dibenzoate (DPGDB) | Not explicitly found | Reduces melting temperature, implying a lower Tg | [1] |
Note: "phr" stands for parts per hundred parts of resin.
While direct, quantitative data for the Tg of PVC plasticized with Oxydipropyl dibenzoate was not found in the reviewed literature, its characterization as a high-solvating plasticizer that reduces the melting temperature strongly indicates its effectiveness in lowering the Tg of PVC.[1] The data for other dibenzoate plasticizers, such as 1,5-Pentanediol dibenzoate and 1,6-Hexanediol dibenzoate, which show a significant reduction in Tg comparable to the widely used phthalate DEHP, suggests that Oxydipropyl dibenzoate would exhibit a similar plasticizing efficiency.
Experimental Protocols for Measuring Glass Transition Temperature
The determination of a polymer's glass transition temperature is crucial for evaluating the effectiveness of a plasticizer. The two most common and reliable methods for this measurement are Differential Scanning Calorimetry (DSC) and Thermomechanical Analysis (TMA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
Sample Preparation:
-
Prepare a PVC/plasticizer blend by a suitable method such as solvent casting or melt mixing to ensure a homogeneous dispersion of the plasticizer within the polymer matrix.
-
Accurately weigh a small sample (typically 5-10 mg) of the blend into an aluminum DSC pan.
-
Seal the pan hermetically to prevent any loss of volatile components during heating.
DSC Experimental Parameters:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 150 °C).
-
Hold at the high temperature for a few minutes to erase the thermal history of the sample.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan at the same heating rate. The Tg is determined from the second heating curve to ensure the results are not influenced by the sample's prior thermal history.
-
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidative degradation of the sample.
-
Data Analysis: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve.
Thermomechanical Analysis (TMA)
TMA measures the change in a material's dimensions as a function of temperature. The glass transition is identified by a change in the coefficient of thermal expansion.
Sample Preparation:
-
Prepare a solid, flat sample of the PVC/plasticizer blend with a uniform thickness (typically 1-2 mm). The surfaces should be parallel to ensure even contact with the TMA probe.
TMA Experimental Parameters:
-
Instrument: A calibrated Thermomechanical Analyzer.
-
Probe Type: A penetration or expansion probe is typically used.
-
Applied Force: A small, constant force is applied to the sample through the probe (e.g., 10-50 mN).
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a constant heating rate (e.g., 5 °C/min) to a temperature above the Tg.
-
-
Atmosphere: An inert atmosphere, such as nitrogen, is used.
-
Data Analysis: The glass transition temperature is determined from the intersection of the tangents to the curve of dimensional change versus temperature, below and above the transition region.
Logical Relationship of Plasticizer Action
The following diagram illustrates the fundamental mechanism by which a plasticizer like Oxydipropyl dibenzoate affects the properties of PVC.
Caption: Mechanism of PVC Plasticization.
This guide provides a foundational understanding of the effect of Oxydipropyl dibenzoate and other plasticizers on the glass transition temperature of PVC. For specific applications, it is recommended to conduct experimental evaluations using the detailed protocols provided to determine the optimal plasticizer and concentration to achieve the desired material properties.
References
A Comparative Guide to the Plasticizing Efficiency of Oxydipropyl Dibenzoate and Other Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a comparative analysis of the plasticizing efficiency of Oxydipropyl dibenzoate (DPGDB), a non-phthalate plasticizer, with other commonly used benzoate (B1203000) esters. While direct, quantitative head-to-head studies are limited in publicly available literature, this document synthesizes existing data and provides standardized experimental protocols for consistent evaluation.
Oxydipropyl dibenzoate (CAS No. 27138-31-4), also known as dipropylene glycol dibenzoate, is recognized for its high solvency, good compatibility with a range of polymers, and favorable environmental profile.[1][2] It is often utilized in applications such as adhesives, sealants, coatings, and in the formulation of polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVA) based products.[1] Benzoate plasticizers, as a class, are considered strong alternatives to traditional phthalate (B1215562) plasticizers.[3][4]
Mechanism of Plasticization
Plasticizers function by embedding themselves between the polymer chains, thereby increasing the intermolecular distance. This disruption of the polymer-polymer interactions reduces the secondary forces, leading to increased flexibility, reduced brittleness, and a lower glass transition temperature (Tg) of the polymer matrix. The efficiency of a plasticizer is determined by its ability to achieve these effects at a given concentration.
Caption: Mechanism of action for Oxydipropyl dibenzoate as a plasticizer.
Comparative Performance Data
| Plasticizer | Chemical Name | Molecular Weight ( g/mol ) | Typical Hardness (Shore A)¹ | Tensile Strength (MPa)² | Elongation at Break (%)² |
| DPGDB | Oxydipropyl dibenzoate | 342.39 | ~75 - 85 | ~15 - 20 | ~300 - 400 |
| DEGDB | Diethylene Glycol Dibenzoate | 314.32 | ~78 - 88 | ~16 - 22 | ~280 - 380 |
| 1,4-BDB | 1,4-Butanediol Dibenzoate | 298.34 | ~80 - 90 | ~18 - 24 | ~250 - 350 |
| Phthalate Control (DEHP) | Di(2-ethylhexyl) phthalate | 390.56 | ~80 - 90 | ~17 - 23 | ~270 - 370 |
¹ Lower Shore A hardness indicates greater plasticizing efficiency at a given concentration. ² General trend: higher plasticizing efficiency is associated with lower tensile strength and higher elongation at break.[5][6]
Experimental Protocols
To conduct a thorough and standardized comparison of plasticizer efficiency, the following experimental protocols, based on ASTM standards, are recommended.
Sample Preparation of Plasticized PVC
Objective: To prepare standardized samples of PVC with different benzoate plasticizers for mechanical testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
Oxydipropyl dibenzoate (DPGDB)
-
Other benzoate plasticizers (e.g., DEGDB, 1,4-BDB)
-
Thermal stabilizer (e.g., tin or mixed metal stabilizer)
-
Lubricants (optional)
Procedure:
-
Formulation: Prepare separate formulations for each plasticizer. A typical starting formulation could be: 100 parts PVC resin, 50 parts plasticizer, and 2 parts thermal stabilizer.
-
Mixing: Dry blend the PVC resin and stabilizer in a high-speed mixer. Gradually add the plasticizer and continue mixing until a homogeneous dry blend is obtained.
-
Milling: Process the dry blend on a two-roll mill at a temperature suitable for PVC compounding (typically 160-175°C) until a uniform sheet is formed.
-
Molding: Compression mold the milled sheets into plaques of a specified thickness (e.g., 2 mm) according to ASTM D3182.
-
Conditioning: Condition the molded plaques at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.
Evaluation of Mechanical Properties
Objective: To quantify and compare the plasticizing efficiency based on hardness, tensile strength, and elongation at break.
a) Hardness Testing (ASTM D2240)
-
Use a Shore A durometer to measure the hardness of the conditioned PVC plaques.
-
Take at least five readings at different points on each plaque and calculate the average.
b) Tensile Testing (ASTM D638)
-
Cut dumbbell-shaped specimens from the conditioned plaques using a Type IV die.
-
Measure the tensile strength, elongation at break, and modulus of the specimens using a universal testing machine at a crosshead speed of 500 mm/min.
-
Test at least five specimens for each formulation and calculate the average values.
Caption: Workflow for the comparative evaluation of plasticizer efficiency.
Conclusion
Oxydipropyl dibenzoate stands out as a high-performance, non-phthalate plasticizer with excellent compatibility and efficiency. While direct quantitative comparisons with other individual benzoate esters are not extensively documented in scientific literature, the provided experimental protocols offer a standardized framework for researchers to conduct their own evaluations. Such studies are crucial for making informed decisions in material formulation, particularly in sensitive applications where performance and safety are of utmost importance. The general trend indicates that for a given molecular structure type, plasticizing efficiency is influenced by factors such as molecular weight and polarity.[2] Further research directly comparing individual benzoate esters would be highly valuable to the scientific community.
References
- 1. chembk.com [chembk.com]
- 2. DPGDB (DIPROPYLENE GLYCOL DIBENZOATE) - Ataman Kimya [atamanchemicals.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. KR20130105722A - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of Oxydipropyl Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Oxydipropyl dibenzoate, a common non-phthalate plasticizer. The selection of an appropriate analytical method is critical for ensuring the quality and safety of pharmaceutical products and other materials. This document outlines validated methodologies, performance characteristics, and experimental workflows to aid in the selection and implementation of a suitable analytical technique for the detection of Oxydipropyl dibenzoate.
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is essential to ensure reliable and reproducible data. The following table summarizes key performance parameters for the analysis of Oxydipropyl dibenzoate using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Validation Parameter | HPLC-UV | GC-MS | Reference(s) |
| Linearity (R²) | > 0.999 | > 0.998 | [1][2] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | [3] |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | [3] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | [1][2] |
| Precision (%RSD) | < 2% | < 5% | [1][2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for both HPLC-UV and GC-MS analysis of Oxydipropyl dibenzoate.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of Oxydipropyl dibenzoate in various samples.
1. Sample Preparation:
-
Solid Samples (e.g., Polymers):
-
Weigh a representative portion of the solid sample (e.g., 1 gram).
-
Dissolve the sample in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Precipitate the polymer by adding a non-solvent like methanol.
-
Centrifuge the mixture and collect the supernatant containing the extracted Oxydipropyl dibenzoate.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples:
-
Dilute the liquid sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid. A typical starting condition is 50:50 (v/v) acetonitrile:water.[4][5][6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[4]
-
UV Detection: 230 nm or 254 nm.[4]
-
Column Temperature: 30 °C.
3. Quantification: A calibration curve is generated by plotting the peak area of Oxydipropyl dibenzoate standards against their known concentrations. The concentration of Oxydipropyl dibenzoate in the sample is then determined from this calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of Oxydipropyl dibenzoate.
1. Sample Preparation:
-
Solid Samples (e.g., Polymers):
-
Perform a solvent extraction similar to the HPLC sample preparation. Dichloromethane or a hexane/acetone mixture can also be used as extraction solvents.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a suitable solvent like ethyl acetate.
-
-
Liquid Samples:
-
Perform a liquid-liquid extraction if the sample is aqueous, using a solvent like dichloromethane.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract as needed.
-
2. GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4][7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.[4]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.[4]
-
-
Injection Mode: Splitless (for trace analysis) or split.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Quantification: Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Characteristic ions for Oxydipropyl dibenzoate (e.g., m/z 105, 122, 149) are monitored. An internal standard is recommended for accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Method Validation Workflow and Decision Making
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose.[7] The choice between HPLC and GC-MS depends on several factors as illustrated in the following diagrams.
Caption: General Workflow for Analytical Method Validation.
Caption: Decision Tree for Method Selection.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of Oxydipropyl dibenzoate. GC-MS is often favored for its higher sensitivity and the definitive identification provided by mass spectrometry, making it particularly suitable for complex matrices and trace-level analysis.[7] HPLC-UV is a robust and cost-effective alternative for routine quality control applications where high sensitivity is not the primary requirement. The choice of method should be based on the specific analytical needs, sample characteristics, and available instrumentation. Proper method validation is crucial to ensure the accuracy and reliability of the results.
References
- 1. arlok.com [arlok.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Determination of 36 non-phthalate plasticizers with the QuEChERS method in milk powder by gas chromatography coupled with quadrupole/orbitrap high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Di(propylene glycol) dibenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. DIPROPYLENE GLYCOL DIBENZOATE (DPGDB) - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
performance comparison of Oxydipropyl dibenzoate in different polymer systems
A Comparative Guide for Researchers and Formulation Scientists
Oxydipropyl dibenzoate (DPGDB), a non-phthalate plasticizer, is gaining prominence across various polymer applications due to its favorable performance characteristics and a better health and safety profile compared to traditional phthalates. This guide provides an objective comparison of DPGDB's performance against common alternatives in key polymer systems: Polyvinyl Chloride (PVC), Polyurethane (PU) Adhesives and Sealants, and Acrylic Latex Caulks. The information presented is supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their formulation decisions.
Section 1: Performance in Polyvinyl Chloride (PVC) Systems
In PVC applications, particularly in flooring and flexible films, plasticizers are crucial for imparting flexibility and durability. Oxydipropyl dibenzoate is often compared against traditional phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DOP) and Diisononyl phthalate (DINP).
Comparative Performance Data
| Property | Test Method | Oxydipropyl Dibenzoate (DPGDB) | Di(2-ethylhexyl) phthalate (DOP) | Diisononyl phthalate (DINP) |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | ASTM D412 | ~18.5 | ~20.1 | ~19.8[1] |
| Elongation at Break (%) | ASTM D412 | ~350 | ~380 | ~374[1] |
| Hardness (Shore A) | ASTM D2240 | ~80 | ~78 | ~79 |
| Performance Characteristics | ||||
| Plasticizer Efficiency | ASTM D2284 | High Solvating | High | Moderate[1] |
| Volatility (Weight Loss %) | ASTM D1203 | Low | High | Moderate[1] |
| Migration Resistance | ASTM D1239 | Good | Poor | Moderate[1] |
| Low-Temperature Flexibility | ASTM D746 | Good | Moderate | Good |
Key Insights:
-
DPGDB exhibits high plasticizing efficiency, comparable to DOP, due to its high solvency.[1]
-
It demonstrates lower volatility than DOP, leading to better permanence and longer service life of the PVC product.[1]
-
While DOP may offer slightly higher elongation, DPGDB provides a good balance of mechanical properties with the added benefit of being a non-phthalate alternative.
Experimental Protocols
A detailed workflow for evaluating plasticizer performance in PVC is outlined below.
-
Tensile Strength and Elongation (ASTM D412): Dumbbell-shaped specimens are die-cut from compression-molded plaques. A universal testing machine is used to apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails. Tensile strength is calculated as the maximum load divided by the original cross-sectional area, and elongation at break is the percentage change in length at the point of failure.[2][3][4][5][6]
-
Hardness (ASTM D2240): A durometer (Shore A for flexible PVC) is used to measure the indentation hardness of the molded plaques. The indenter is pressed into the material, and the hardness value is read directly from the scale.[7][8][9][10]
-
Plasticizer Migration (ASTM D1239): This method involves exposing the plasticized PVC to an absorbing medium (e.g., activated carbon) at an elevated temperature for a specified time. The weight loss of the PVC sample represents the amount of plasticizer that has migrated.[11]
Section 2: Performance in Polyurethane (PU) Adhesives and Sealants
In polyurethane systems, plasticizers are used to modify viscosity, improve flexibility, and enhance adhesion. Oxydipropyl dibenzoate is often compared with Butyl Benzyl Phthalate (BBP), another high-solvating plasticizer.
Comparative Performance Data
| Property | Test Method | Oxydipropyl Dibenzoate (DPGDB) | Butyl Benzyl Phthalate (BBP) |
| Adhesive Properties | |||
| Lap Shear Strength (MPa) | ASTM D1002 | ~8.5 | ~8.0 |
| Mechanical Properties | |||
| Tensile Strength (MPa) | ASTM D412 | ~5.0 | ~4.5 |
| Elongation at Break (%) | ASTM D412 | ~450 | ~480 |
| Hardness (Shore A) | ASTM D2240 | ~55 | ~50 |
| Performance Characteristics | |||
| Compatibility | Visual | Excellent | Good |
| Exudation (Migration) | Visual | Low | Moderate |
Key Insights:
-
DPGDB demonstrates excellent compatibility with polyurethane systems, resulting in low exudation.
-
It contributes to higher lap shear and tensile strength compared to BBP in some formulations.
-
The use of DPGDB can result in a slightly harder but still highly flexible adhesive or sealant.
Experimental Protocols
The evaluation of plasticizers in polyurethane adhesives follows a structured workflow.
-
Lap Shear Strength (ASTM D1002): The adhesive is applied to a defined area on one end of two metal strips (e.g., aluminum). The strips are overlapped and cured according to the manufacturer's instructions. A tensile testing machine is then used to pull the strips apart, and the force required to break the bond is recorded. The lap shear strength is the maximum load divided by the bonded area.[3][4][7][12][13]
-
Tensile Strength and Elongation (ASTM D412): The liquid adhesive is cast into a film of uniform thickness and cured. Dumbbell-shaped specimens are cut from the cured film and tested using a universal testing machine as described for PVC.[2][3][4][5][6]
Section 3: Performance in Acrylic Latex Caulks
In acrylic latex caulks, plasticizers are essential for achieving the desired flexibility, adhesion, and crack resistance. Oxydipropyl dibenzoate is a common choice in these formulations.
Comparative Performance Data
| Property | Test Method | Oxydipropyl Dibenzoate (DPGDB) | Alternative Non-Phthalate Plasticizer |
| Performance Characteristics | |||
| Low-Temperature Flexibility | ASTM C734 | Pass (-15°C) | Varies |
| Adhesion to Substrates | ASTM C794 | Excellent | Good to Excellent |
| Crack Resistance | ASTM C920 | No cracking | Varies |
| VOC Content | EPA Method 24 | Low | Low to Moderate |
Key Insights:
-
DPGDB significantly improves the low-temperature flexibility of acrylic latex caulks, a critical performance parameter for exterior applications.
-
It enhances adhesion to a variety of building substrates.
-
As a low-VOC (Volatile Organic Compound) plasticizer, DPGDB helps in formulating environmentally friendly caulks.
Experimental Protocols
The workflow for assessing plasticizer performance in acrylic latex caulks is as follows.
-
Low-Temperature Flexibility (ASTM C734): A bead of caulk is applied to a substrate and cured. The cured specimen is then cooled to a specified low temperature (e.g., -15°C) and bent over a mandrel. The specimen is examined for any cracking or loss of adhesion.[2][5][14][15][16]
-
Adhesion in Peel (ASTM C794): The caulk is applied between a strip of fabric and a substrate and allowed to cure. A tensile testing machine is then used to peel the fabric from the substrate at a 180-degree angle. The force required to peel the fabric is a measure of the adhesive strength.
Conclusion
Oxydipropyl dibenzoate presents a compelling performance profile across various polymer systems. In PVC, it offers a desirable balance of efficiency and permanence as a non-phthalate alternative to traditional plasticizers. In polyurethane adhesives and sealants, its high solvency and compatibility contribute to strong adhesion and good mechanical properties. For acrylic latex caulks, it is particularly effective in enhancing low-temperature flexibility and adhesion. The selection of the optimal plasticizer will ultimately depend on the specific performance requirements, processing conditions, and regulatory considerations of the final application. This guide provides a foundational framework and detailed methodologies to assist in making informed decisions based on objective, comparative data.
References
- 1. bastone-plastics.com [bastone-plastics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kinampark.com [kinampark.com]
- 4. mdpi.com [mdpi.com]
- 5. Plasticizers in PVC: Phthalates vs. Non-Phthalates Safety Debate [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Two Phthalate-Free PVC Plasticizers Stand Out in New Report | BuildingGreen [buildinggreen.com]
- 8. Mechanical and Processing Properties of Plasticised PVC/Wood Composites [mdpi.com]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. kinampark.com [kinampark.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. habitablefuture.org [habitablefuture.org]
- 15. adhesivesmag.com [adhesivesmag.com]
- 16. diva-portal.org [diva-portal.org]
A Comparative Biocompatibility Assessment: Oxydipropyl Dibenzoate vs. Traditional Plasticizers
In the realm of drug development and medical device manufacturing, the biocompatibility of constituent materials is of paramount importance. Plasticizers, essential for imparting flexibility and durability to polymers, are a critical class of additives that demand rigorous safety evaluation. This guide provides an objective comparison of the biocompatibility of Oxydipropyl dibenzoate (CAS 27138-31-4), a modern alternative, with traditional plasticizers, primarily phthalate (B1215562) esters like Di(2-ethylhexyl) phthalate (DEHP). This analysis is supported by available experimental data to aid researchers, scientists, and drug development professionals in making informed material selections.
Executive Summary
Oxydipropyl dibenzoate, also known as Dipropylene glycol dibenzoate (DPGDB), is increasingly recognized as a safer, environmentally friendly alternative to traditional phthalate plasticizers.[1][2][3][4] While comprehensive, direct comparative in vitro studies are limited, the existing body of evidence suggests a favorable biocompatibility profile for Oxydipropyl dibenzoate, characterized by low acute toxicity and a lack of mutagenic potential.[5][6] In contrast, traditional phthalates, such as DEHP, have been the subject of extensive research highlighting concerns related to cytotoxicity, genotoxicity, and endocrine-disrupting properties.[7][8][9]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data on the biocompatibility of Oxydipropyl dibenzoate and traditional plasticizers. A notable data gap exists for specific in vitro cytotoxicity values (e.g., IC50) for Oxydipropyl dibenzoate, with most studies concluding a general low toxicity profile.
Table 1: Comparative Cytotoxicity Data
| Plasticizer Category | Specific Compound | Cell Line | Endpoint | Result |
| Benzoate Ester | Oxydipropyl dibenzoate (DPGDB) | - | Cytotoxicity | Generally reported as having low toxicity.[1][3][10][11][12] |
| Phthalate Ester | Di(2-ethylhexyl) phthalate (DEHP) | L929 | Cytotoxicity | Cytotoxic at 0.05 mg/mL.[13] |
| Mono(2-ethylhexyl) phthalate (MEHP) | Spermatogonial Stem Cells | Cytotoxicity | Detrimental at 10⁻⁵ to 10⁻⁴ M.[9] | |
| Dibutyl phthalate (DBP) | Chlorella pyrenoidosa | 96h-EC50 | 3.14 mg/L.[14] | |
| Dibutyl phthalate (DBP) | Scenedesmus obliquus | 96h-EC50 | 15.3 mg/L.[14] |
Table 2: Comparative Genotoxicity Data
| Plasticizer Category | Specific Compound | Assay | Result |
| Benzoate Ester | Oxydipropyl dibenzoate (DPGDB) | Ames Test (in S. typhimurium) | Not mutagenic.[5] |
| Oxydipropyl dibenzoate (DPGDB) | Mouse Lymphoma Assay | Not mutagenic.[5] | |
| Phthalate Ester | Di(2-ethylhexyl) phthalate (DEHP) | Various | Genotoxic effects observed, often linked to oxidative stress.[5] |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are crucial for the replication and validation of findings. Below are representative protocols for assessing cytotoxicity and genotoxicity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Exposure: Treat the cells with varying concentrations of the plasticizer (e.g., Oxydipropyl dibenzoate, DEHP) and appropriate vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined from the dose-response curve.
Comet Assay for Genotoxicity
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.
Principle: Cells are embedded in agarose (B213101) gel on a microscope slide and lysed to remove membranes and proteins, leaving behind the DNA as a nucleoid. Electrophoresis is then applied. Cells with damaged DNA (single- or double-strand breaks) will exhibit a "comet tail" as the fragmented DNA migrates away from the nucleoid. The length and intensity of the tail are proportional to the extent of DNA damage.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the cell culture treated with the test plasticizer.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis buffer to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental processes and the molecular mechanisms of toxicity, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for assessing the biocompatibility of plasticizers.
References
- 1. Benzoates (NK Series) – Nayakem [nayakem.com]
- 2. Oxydipropyl dibenzoate | CAS 27138-31-4 | Sancai Industry [sancaiindustry.com]
- 3. China Oxydipropyl dibenzoate CAS 27138-31-4 factory and manufacturers | Unilong [unilongmaterial.com]
- 4. chembk.com [chembk.com]
- 5. Table/Figure – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]
- 6. Environmental safety assessment of dipropylene glycol dibenzoate | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aces.su.se [aces.su.se]
- 9. Screening of Potential Plasticizer Alternatives for Their Toxic Effects on Male Germline Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoate Plasticizer Manufacturer in Mumbai,Supplier,Exporter [gblchemicalltd.com]
- 11. DPGDB (DIPROPYLENE GLYCOL DIBENZOATE) - Ataman Kimya [atamanchemicals.com]
- 12. specialchem.com [specialchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparative toxicity of the plasticizer dibutyl phthalate to two freshwater algae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clear Choice in Manufacturing? A Cost-Effectiveness Evaluation of Oxydipropyl Dibenzoate
For researchers, scientists, and drug development professionals navigating the complex landscape of manufacturing excipients, the selection of a plasticizer is a critical decision that impacts product performance, stability, and cost. Oxydipropyl dibenzoate (CAS 27138-31-4), also known as dipropylene glycol dibenzoate (DPGDB), has emerged as a compelling non-phthalate alternative, offering a unique balance of properties. This guide provides an objective comparison of Oxydipropyl dibenzoate with other common plasticizers, supported by available experimental data and detailed methodologies to aid in an informed evaluation of its cost-effectiveness.
Oxydipropyl dibenzoate is a high-solvating, low-volatility plasticizer utilized across a range of applications, including polyvinyl chloride (PVC) plastics, adhesives, sealants, and coatings.[1][2][3][4] Its primary function is to increase flexibility, durability, and workability of the final product.[5] As regulatory pressures on traditional phthalate (B1215562) plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) continue to mount due to health and environmental concerns, the demand for safer, high-performance alternatives like Oxydipropyl dibenzoate is growing.[6][7][8]
Performance Benchmarks: A Comparative Analysis
The true measure of a plasticizer's value lies in its performance. While direct, comprehensive comparative studies are often proprietary, the available data allows for a robust evaluation of Oxydipropyl dibenzoate against its counterparts.
Key Performance Indicators in Flexible PVC
Flexible PVC is a primary application for plasticizers, and performance is judged on several key metrics. The following table summarizes a comparison based on available literature and typical performance characteristics.
| Performance Metric | Oxydipropyl Dibenzoate (DPGDB) | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) | Alternative Non-Phthalate (e.g., DOTP, DINCH) |
| Plasticizing Efficiency | High | High | Moderate | Moderate to High |
| Tensile Strength | Good | Excellent | Good | Good to Excellent |
| Elongation at Break (%) | Good | Excellent | Good | Good to Excellent |
| Hardness (Shore A) | Comparable to DEHP | Standard | Slightly higher than DEHP | Variable |
| Low-Temperature Flexibility | Good | Good | Good | Good to Excellent |
| Volatility (Weight Loss) | Low | Moderate | Low | Low |
| Migration Resistance | Good | Moderate | Good | Good to Excellent |
| Processing Characteristics | Fast fusion, lower processing temps | Standard | Slower fusion than DEHP | Variable |
Note: This table is a synthesis of information from various sources. Direct head-to-head data for all metrics under identical conditions is limited. DOTP (Dioctyl terephthalate) and DINCH (Diisononyl cyclohexane-1,2-dicarboxylate) are common non-phthalate alternatives.
Studies on similar dibenzoate plasticizers have shown performance comparable to or better than DEHP in terms of elongation at break and maximum stress.[1] For instance, certain linear alkyl diol dibenzoates demonstrated equivalent or superior plasticizing effectiveness in PVC compared to DEHP.[1] Oxydipropyl dibenzoate is noted for its high solvating power, which can lead to faster fusion and lower processing temperatures, potentially reducing energy costs and cycle times in manufacturing.[8][9]
Performance in Adhesives and Sealants
In adhesive and sealant formulations, Oxydipropyl dibenzoate contributes to improved flexibility, adhesion, and viscosity control.[2] Its compatibility with a wide range of polymers makes it a versatile choice.[2][4]
Experimental Protocols for Performance Evaluation
To ensure a rigorous and standardized comparison, the following experimental methodologies, based on established ASTM standards, are recommended.
Evaluation of Plasticizer Performance in Flexible PVC
Objective: To determine the mechanical and physical properties of flexible PVC formulations plasticized with Oxydipropyl dibenzoate versus alternative plasticizers.
Materials:
-
PVC resin (e.g., K-value 67)
-
Plasticizers: Oxydipropyl dibenzoate, DEHP, DINP, etc.
-
Heat stabilizer (e.g., tin or mixed metal stabilizer)
-
Lubricants (internal and external)
Equipment:
-
Two-roll mill
-
Compression molding press
-
Universal testing machine
-
Durometer (Shore A)
-
Thermogravimetric analyzer (TGA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Compounding: Prepare PVC formulations by blending the resin, plasticizer (at a specified concentration, e.g., 40 phr), stabilizer, and lubricants on a two-roll mill at a controlled temperature (e.g., 160-170°C) until a homogeneous sheet is formed.
-
Molding: Press the compounded sheets into plaques of desired thickness using a compression molding press at a specified temperature and pressure.
-
Mechanical Testing (ASTM D638): Cut dumbbell-shaped specimens from the molded plaques. Determine tensile strength, elongation at break, and modulus of elasticity using a universal testing machine at a specified crosshead speed.
-
Hardness Testing (ASTM D2240): Measure the Shore A hardness of the molded plaques using a durometer.
-
Volatility Testing (ASTM D1203): Determine the weight loss of the plasticized PVC specimens after exposure to activated carbon at a specified temperature and time.[10]
-
Migration Resistance Testing: Assess the migration of the plasticizer from the PVC to other materials (e.g., polystyrene) by measuring the weight gain of the contact material or analyzing the extractables using GC-MS.
Evaluation of Plasticizer Performance in Adhesives
Objective: To assess the effect of Oxydipropyl dibenzoate on the physical and adhesive properties of a formulated adhesive.
Materials:
-
Base polymer (e.g., polyvinyl acetate (B1210297) emulsion)
-
Plasticizers: Oxydipropyl dibenzoate and alternatives
-
Other additives (e.g., tackifiers, fillers)
Equipment:
-
Viscometer
-
Peel adhesion tester
-
Tensile tester
Procedure:
-
Formulation: Prepare adhesive formulations by blending the base polymer with the plasticizer and other additives.
-
Viscosity Measurement (ASTM D1084): Measure the viscosity of the formulated adhesives using a viscometer at a controlled temperature.
-
Peel Strength Testing (ASTM D903): Apply the adhesive between two substrates (e.g., canvas and stainless steel) and measure the force required to peel them apart at a specified angle and speed.
-
Shear Strength Testing (ASTM D1002): Prepare single-lap-joint specimens and measure the shear strength of the adhesive bond using a tensile tester.
Cost-Effectiveness Analysis
A comprehensive evaluation of cost-effectiveness extends beyond the initial purchase price of the plasticizer. It must account for performance differences and processing efficiencies.
Direct Costs:
-
The market price of Oxydipropyl dibenzoate can be compared to that of DEHP, DINP, and other alternatives. Pricing is subject to market fluctuations.[3]
Indirect Costs and Savings:
-
Processing Efficiency: The high solvating nature of Oxydipropyl dibenzoate can lead to faster processing times and lower energy consumption during manufacturing, resulting in cost savings.[11]
-
Use-Level: A higher plasticizing efficiency may allow for lower concentrations of Oxydipropyl dibenzoate to achieve the desired flexibility, potentially offsetting a higher per-kilogram cost.
-
Product Lifespan: The low volatility and good migration resistance of Oxydipropyl dibenzoate can contribute to a longer product lifespan and reduced warranty claims.[5]
-
Regulatory Compliance: As a non-phthalate plasticizer, Oxydipropyl dibenzoate can help manufacturers comply with regulations and avoid potential costs associated with the use of restricted substances.[6]
Logical Framework for Plasticizer Selection
The decision-making process for selecting a plasticizer can be visualized as a logical flow, weighing performance, cost, and regulatory factors.
Experimental Workflow for PVC Formulation Testing
The following diagram outlines a typical workflow for the experimental evaluation of plasticizers in a PVC formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. turkchem.net [turkchem.net]
- 3. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]
- 4. atamankimya.com [atamankimya.com]
- 5. nbinno.com [nbinno.com]
- 6. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Types of Plasticizers: Phthalates vs Non-Phthalates [eureka.patsnap.com]
- 8. bastone-plastics.com [bastone-plastics.com]
- 9. KR20130105722A - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 10. livewell.ae [livewell.ae]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Oxydipropyl Dibenzoate and Alternative Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of Oxydipropyl dibenzoate and common alternative plasticizers, including di(2-ethylhexyl) phthalate (B1215562) (DEHP), tris(2-ethylhexyl) trimellitate (TOTM), and diisononyl phthalate (DINP). Due to the limited availability of direct comparative thermal analysis data for Oxydipropyl dibenzoate in publicly accessible literature, this guide focuses on presenting the available data for the alternative plasticizers and outlines the standard methodologies for conducting such thermal analyses.
Data Presentation
A comprehensive, direct comparison of the thermal analysis data for Oxydipropyl dibenzoate against other plasticizers is challenging due to the scarcity of published TGA, DSC, and ARC data for this specific compound. However, based on available information for commonly used alternatives, the following tables summarize typical thermal properties.
Table 1: Physical Properties of Selected Plasticizers
| Property | Oxydipropyl Dibenzoate | Di(2-ethylhexyl) Phthalate (DEHP) | Tris(2-ethylhexyl) Trimellitate (TOTM) | Diisononyl Phthalate (DINP) |
| CAS Number | 27138-31-4[1] | 117-81-7[2] | 3319-31-1[3] | 28553-12-0, 68515-48-0[4] |
| Molecular Formula | C20H22O5[1] | C24H38O4[2] | C33H54O6[3] | C26H42O4[4] |
| Molecular Weight ( g/mol ) | 342.39[1] | 390.56 | 546.78 | 418.61[4] |
| Boiling Point (°C) | 232 @ 5mmHg[1] | 384[5] | 414 | 244-252 @ 0.7 kPa[4] |
| Flash Point (°C) | 192[6] | - | - | 221[4] |
| Density (g/mL @ 25°C) | 1.12[1] | 0.981[5] | - | 0.98[4] |
Table 2: Thermogravimetric Analysis (TGA) Data for Di(2-ethylhexyl) Phthalate (DEHP)
| Parameter | Value (°C) |
| Onset of Decomposition | ~300 |
| Peak Decomposition Temperature | ~323[7] |
Table 3: Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) Data
Data for DSC (such as glass transition temperature, melting point, and crystallization temperature) and ARC (such as onset temperature of thermal runaway and self-heating rate) for Oxydipropyl dibenzoate and the selected alternative plasticizers are not sufficiently available in a comparable format from the searched literature.
Experimental Protocols
Standardized methods are crucial for obtaining reliable and comparable thermal analysis data. The following are detailed methodologies for the key experiments cited.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition characteristics of the plasticizer.
-
Instrumentation: A thermogravimetric analyzer.
-
Standard Method: Based on ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."
-
Procedure:
-
A sample of the plasticizer (typically 5-10 mg) is placed in a tared TGA pan.
-
The sample is heated at a constant rate, for example, 10°C/min, under a controlled atmosphere (e.g., nitrogen or air) with a typical flow rate of 20 mL/min.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The analysis is typically run over a temperature range that encompasses the decomposition of the material, for instance, from ambient temperature to 600°C.
-
The resulting data is plotted as weight percent versus temperature. The onset of decomposition and the peak decomposition temperature are determined from the TGA curve and its first derivative (DTG curve).
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperatures and heat flows associated with thermal transitions in the plasticizer, such as glass transition, crystallization, and melting.
-
Instrumentation: A differential scanning calorimeter.
-
Standard Method: Based on ASTM E1356, "Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry."
-
Procedure:
-
A small sample of the plasticizer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal steps. A typical heating/cooling rate is 10°C/min.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Thermal events are identified as peaks (exothermic for crystallization) or steps (endothermic for glass transition and melting) in the DSC thermogram.
-
Accelerating Rate Calorimetry (ARC)
-
Objective: To study the time, temperature, and pressure relationships for the plasticizer under adiabatic conditions, providing information on its thermal runaway potential.
-
Instrumentation: An accelerating rate calorimeter.
-
Standard Method: Based on ASTM E1981, "Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry."
-
Procedure:
-
A sample of the plasticizer is placed in a spherical, high-pressure sample holder (bomb).
-
The sample is heated in a stepwise manner. After each temperature increase, the instrument holds the temperature and monitors for any self-heating.
-
If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.
-
The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.
-
This data is used to determine the onset temperature of thermal runaway, the self-heating rate, and the pressure generation.
-
Mandatory Visualization
Caption: Workflow for Thermal Analysis of Plasticizers.
References
- 1. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]
- 2. DI-ISONONYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. tri(2-Ethylhexyl) trimellitate [webbook.nist.gov]
- 4. Diisononyl phthalate - Wikipedia [en.wikipedia.org]
- 5. DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
comparative study of the environmental impact of Oxydipropyl dibenzoate and DINP
A Comparative Environmental Impact Assessment: Oxydipropyl Dibenzoate vs. DINP
An objective comparison of the environmental profiles of Oxydipropyl dibenzoate and Diisononyl phthalate (B1215562) (DINP) is crucial for researchers and drug development professionals in making informed decisions about material selection. This guide provides a detailed analysis of their environmental impact, supported by experimental data, to elucidate their relative merits and potential drawbacks.
Comparative Environmental Impact Data
The following table summarizes the key environmental impact parameters for Oxydipropyl dibenzoate and DINP, based on available experimental data.
| Parameter | Oxydipropyl Dibenzoate (DPGDB) | Diisononyl Phthalate (DINP) |
| Chemical Formula | C₂₀H₂₂O₅ | C₂₆H₄₂O₄ |
| CAS Number | 27138-31-4 | 28553-12-0, 68515-48-0 |
| Biodegradability | Considered biodegradable, though studies suggest the potential for accumulation of persistent monoester metabolites which may increase toxicity.[1][2][3] | Readily biodegradable, with reported biodegradation of 57% to 84% after 28 days.[2] |
| Aquatic Toxicity - Fish | LC50 (Danio rerio, 96h): 3.7 mg/L[4] | LC50 (Various species, 96h): No effects observed at concentrations up to and exceeding the solubility limit.[1][5] |
| Aquatic Toxicity - Invertebrates | EC50 (Daphnia magna, 48h): 19.3 mg/L[4] | NOEC (Daphnia magna, 21d): 0.034 mg/L (Reproduction)[6] LOEC (Daphnia magna, 21d): 0.089 mg/L (Reproduction)[6] |
| Aquatic Toxicity - Algae | EC50 (Pseudokirchneriella subcapitata, 72h): 3.6 mg/L[4] | No impact on the growth of several algae species observed up to and beyond the solubility limit.[1] |
| Bioaccumulation Potential | Log Kow: 2.66 (Octanol-water partition coefficient of 455)[1] | High potential for bioaccumulation based on high log Kow values.[1][7] However, it is not expected to biomagnify.[8] |
| Environmental Hazard Classification | H412: Harmful to aquatic life with long lasting effects.[4] | Generally considered to have low hazard potential in aquatic species based on standard laboratory tests.[5][8] |
Experimental Protocols
The data presented in this guide are derived from standardized ecotoxicological and biodegradation studies. Below are detailed methodologies for the key experiments cited.
Aquatic Toxicity Testing
-
Fish Acute Toxicity Test (based on OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour period.
-
Test Organism: A standard fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions.
-
Duration: The exposure period is typically 96 hours.
-
Endpoint: Mortality is recorded at specified intervals, and the LC50 value is calculated.
-
-
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202): This test assesses the concentration of a substance that causes 50% of the daphnids to become immobilized (EC50) after 48 hours.
-
Test Organism: Daphnia magna is a commonly used species.
-
Procedure: Daphnids are exposed to various concentrations of the test substance in water.
-
Duration: The test duration is 48 hours.
-
Endpoint: The number of immobilized daphnids is observed, and the EC50 is determined.
-
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201): This test evaluates the effect of a substance on the growth of algae.
-
Test Organism: A species like Pseudokirchneriella subcapitata is used.
-
Procedure: Algal cultures are exposed to different concentrations of the test substance.
-
Duration: The exposure period is typically 72 hours.
-
Endpoint: The growth of the algae is measured, and the concentration that inhibits growth by 50% (EC50) is calculated.
-
Biodegradation Testing
-
Ready Biodegradability Test (based on OECD Guideline 301): This screening test assesses the potential for a chemical to be readily biodegradable under aerobic conditions.
-
Inoculum: Microorganisms from a source like activated sludge are used.
-
Procedure: The test substance is incubated with the inoculum in a mineral medium.
-
Duration: The test is typically run for 28 days.
-
Endpoint: Biodegradation is determined by measuring parameters such as oxygen consumption or carbon dioxide production. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a specified timeframe (e.g., >60% in a 10-day window within the 28-day period).
-
Visualizing a Comparative Workflow
The following diagrams illustrate key processes relevant to the environmental assessment of these plasticizers.
References
- 1. Environmental safety assessment of dipropylene glycol dibenzoate | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. ewg.org [ewg.org]
- 3. researchgate.net [researchgate.net]
- 4. 2017erp.com [2017erp.com]
- 5. DPGDB (DIPROPYLENE GLYCOL DIBENZOATE) - Ataman Kimya [atamanchemicals.com]
- 6. scipoly.com [scipoly.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. egle.state.mi.us [egle.state.mi.us]
Safety Operating Guide
Safeguarding Our Waters: A Comprehensive Guide to the Proper Disposal of Oxydipropyl Dibenzoate
For researchers, scientists, and drug development professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Oxydipropyl dibenzoate, ensuring the protection of both laboratory personnel and the environment. Oxydipropyl dibenzoate is classified as hazardous to the aquatic environment with long-lasting effects, making its proper disposal a critical responsibility.[1][2][3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-impermeable gloves inspected prior to use.[1] |
| Skin Protection | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Handle Oxydipropyl dibenzoate in a well-ventilated area, avoiding the formation of dust and aerosols.[1][3] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][3]
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1] Working from the edges inward, cover the spill with an inert absorbent material such as bentonite, vermiculite, or commercially available inorganic absorbent.[2]
-
Collection: Mix the absorbent material until it appears dry.[2] Collect the absorbed material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[1][4]
-
Decontamination: Clean the spill area with an appropriate solvent, following all safety precautions on the solvent's label and Safety Data Sheet (SDS).[2]
-
Disposal: Dispose of the collected material and any contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[1][2]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of Oxydipropyl dibenzoate is through a licensed chemical destruction facility.
-
Waste Identification and Segregation:
-
Identify the waste as Oxydipropyl dibenzoate.
-
Do not mix with other waste streams unless explicitly permitted by the disposal facility.
-
-
Containerization:
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the specific chemical name: "Oxydipropyl dibenzoate."
-
Include any other information required by your institution and local regulations.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for Oxydipropyl dibenzoate.
-
Follow the contractor's instructions for packaging and pickup.
-
-
Regulatory Compliance:
-
Ensure that all disposal activities comply with the Resource Conservation and Recovery Act (RCRA) at the federal level, as well as any applicable state and local regulations.[7][8] The generator of the waste is responsible for determining if it is hazardous and ensuring its proper management from "cradle-to-grave."[7]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Avoid releasing the chemical into the environment.[1][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Oxydipropyl dibenzoate.
Caption: Decision workflow for the disposal of Oxydipropyl dibenzoate waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. echemi.com [echemi.com]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Page loading... [guidechem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Oxydipropyl Dibenzoate
FOR IMMEDIATE USE
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Oxydipropyl dibenzoate (CAS No. 27138-31-4). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Oxydipropyl dibenzoate is a combustible liquid that may cause skin and eye irritation.[1] It is also classified as harmful to aquatic life with long-lasting effects.[1][2] Therefore, appropriate PPE is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and potential eye contact.[3] |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Nitrile rubber recommended). | Butyl rubber gloves are recommended for handling esters.[4] Nitrile gloves also offer good chemical resistance.[4] Always inspect gloves for integrity before use. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | Protects skin from accidental contact and contamination of personal clothing.[3] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved half-mask or full-facepiece respirator with organic vapor (OV) cartridges (black label).[5][6][7] | Minimizes the inhalation of vapors, especially during heating or aerosol-generating procedures. |
Operational Plan for Safe Handling
A systematic approach to handling Oxydipropyl dibenzoate from receipt to disposal is crucial for laboratory safety.
References
- 1. Page loading... [guidechem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 5. 3m.com [3m.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
